DMT-2'-O-Methyladenosine phosphoramidite
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H50N7O7P |
|---|---|
Molekulargewicht |
783.9 g/mol |
IUPAC-Name |
3-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-36-34(54-40(37(36)51-7)47-26-46-35-38(43)44-25-45-39(35)47)24-52-41(29-12-9-8-10-13-29,30-14-18-32(49-5)19-15-30)31-16-20-33(50-6)21-17-31/h8-10,12-21,25-28,34,36-37,40H,11,23-24H2,1-7H3,(H2,43,44,45)/t34-,36?,37+,40-,56?/m1/s1 |
InChI-Schlüssel |
XWBXKGYBWJAXGN-YTSODZAJSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What are the properties of DMT-2'-O-Methyladenosine phosphoramidite?
An In-Depth Technical Guide to DMT-2'-O-Methyladenosine Phosphoramidite (B1245037)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties and applications of DMT-2'-O-Methyladenosine phosphoramidite, a key reagent in the synthesis of modified oligonucleotides.
Core Properties
This compound is a synthetic nucleoside derivative essential for introducing 2'-O-methylated adenosine (B11128) residues into an oligonucleotide chain. The 5'-dimethoxytrityl (DMT) group provides a temporary protecting group for the 5'-hydroxyl, which is removed at the beginning of each coupling cycle in solid-phase synthesis. The phosphoramidite moiety at the 3'-position enables the formation of the internucleotide phosphodiester bond, while the 2'-O-methyl modification confers desirable biological properties to the final oligonucleotide.
Physicochemical and Handling Data
The following tables summarize the key quantitative data for this compound, compiled from various suppliers.
Table 1: General Properties
| Property | Value | Source |
| Molecular Formula | C41H50N7O7P | [1] |
| Molecular Weight | 783.85 g/mol | [1] |
| Appearance | White to off-white powder | |
| Storage Temperature | -20°C to -10°C, under inert gas | [][3] |
Table 2: Solubility and Stability
| Property | Specification | Source |
| Solubility | Soluble in anhydrous acetonitrile (B52724) | |
| Stability | Sensitive to moisture and oxidation. Store under dry, inert atmosphere. | |
| Shipping | Typically shipped at ambient temperature, but should be stored under recommended conditions upon receipt. | [1] |
Table 3: Quality Control Parameters
| Parameter | Typical Specification | Analysis Method | Source |
| Purity | ≥98% | HPLC, 31P-NMR | |
| Identity | Conforms to structure | 1H-NMR, Mass Spectrometry | |
| Water Content | ≤0.3% | Karl Fischer Titration |
Applications in Oligonucleotide Synthesis
The primary application of this compound is in the solid-phase synthesis of modified oligonucleotides, particularly for therapeutic and diagnostic purposes. The 2'-O-methyl modification offers several advantages over unmodified RNA:
-
Enhanced Nuclease Resistance: The methyl group at the 2'-position of the ribose sugar sterically hinders the approach of nucleases, thereby increasing the in vivo stability of the oligonucleotide.
-
Increased Binding Affinity: 2'-O-methylated oligonucleotides exhibit a higher binding affinity to complementary RNA strands, leading to more stable duplexes.
-
Reduced Immunogenicity: The modification can help in reducing the innate immune response that can be triggered by unmodified RNA sequences.
These properties make 2'-O-methylated oligonucleotides, and thus the precursor phosphoramidites, valuable in the development of antisense oligonucleotides, siRNAs, and aptamers.
Experimental Protocols
The following section details the methodology for the use of this compound in automated solid-phase oligonucleotide synthesis.
Solid-Phase Oligonucleotide Synthesis Workflow
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclic process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The four main steps in each cycle are:
-
Detritylation: Removal of the acid-labile 5'-DMT protecting group to expose the 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: Activation of the phosphoramidite and its subsequent reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
Detailed Methodologies
1. Detritylation:
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support is washed with the detritylation solution for 1-2 minutes. The orange color of the trityl cation indicates successful removal of the DMT group. The support is then washed thoroughly with anhydrous acetonitrile to remove the acid.
2. Coupling:
-
Reagents:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction is allowed to proceed for 2-5 minutes. For sterically hindered phosphoramidites like 2'-O-methylated versions, a longer coupling time or a more potent activator may be required to achieve high coupling efficiency.
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine.
-
Cap B: 16% 1-Methylimidazole in THF.
-
-
Procedure: The solid support is treated with a mixture of Cap A and Cap B for 1-2 minutes. This acetylates any unreacted 5'-hydroxyl groups.
4. Oxidation:
-
Reagent: 0.02-0.1 M Iodine in THF/Water/Pyridine.
-
Procedure: The support is washed with the oxidizing solution for 1-2 minutes to convert the phosphite triester to a stable phosphate triester.
Post-synthesis Cleavage and Deprotection:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Procedure: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the phosphate backbone and the nucleobases are removed by incubation with the basic solution at elevated temperatures. The specific conditions (time and temperature) depend on the nature of the protecting groups used on the nucleobases.
Structure-Function Relationship
The chemical properties of this compound are intrinsically linked to its successful application in synthesizing high-quality modified oligonucleotides.
References
An In-depth Technical Guide to 2'-O-Me-A Phosphoramidite: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2'-O-Methyladenosine (2'-O-Me-A) phosphoramidite (B1245037), a critical building block in the chemical synthesis of modified oligonucleotides for research and therapeutic applications. We will delve into its chemical structure and formula, outline the protocols for its synthesis and incorporation into oligonucleotides, present key quantitative data, and visualize its role in a significant biological pathway.
Chemical Structure and Formula
The most common commercially available form of 2'-O-Me-A phosphoramidite is N6-benzoyl-5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-Adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . This complex nomenclature reflects the various protecting groups necessary for its stability and proper function during automated oligonucleotide synthesis.
Chemical Formula: C₄₈H₅₄N₇O₈P[1]
Molecular Weight: 887.97 g/mol [1]
CAS Number: 110782-31-5[1]
The structure consists of a 2'-O-methylated adenosine (B11128) core with several key modifications:
-
5'-O-Dimethoxytrityl (DMT) group: A bulky, acid-labile protecting group on the 5'-hydroxyl of the ribose sugar. It prevents unwanted reactions at this position during the coupling step and is removed to allow for the addition of the next phosphoramidite in the growing oligonucleotide chain.
-
N6-Benzoyl group: Protects the exocyclic amine of the adenine (B156593) base, preventing side reactions during synthesis.
-
3'-Phosphoramidite group: The reactive moiety that enables the formation of the phosphodiester bond with the free 5'-hydroxyl of the growing oligonucleotide chain. It is further protected by:
-
2-Cyanoethyl group: Protects the phosphorus atom.
-
Diisopropylamino group: A leaving group that is displaced during the coupling reaction.
-
Below is a diagram illustrating the logical relationship of these components.
References
Synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the multi-step synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine phosphoramidite (B1245037), a crucial building block in the chemical synthesis of modified oligonucleotides. The following sections provide a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.
Synthetic Pathway Overview
The synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine phosphoramidite is a four-step process commencing with the selective methylation of the 2'-hydroxyl group of adenosine (B11128). This is followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the benzoylation of the N6-amino group of the adenine (B156593) base. The final step involves the phosphitylation of the 3'-hydroxyl group to yield the desired phosphoramidite.
Experimental Protocols and Data
This section provides detailed methodologies for each key synthetic step, along with a summary of the quantitative data in a structured table for easy comparison of yields.
Step 1: Synthesis of 2'-O-methyladenosine
The initial step involves the regioselective methylation of the 2'-hydroxyl group of adenosine.
Experimental Protocol:
A detailed protocol for the direct methylation of adenosine has been previously described. In a typical procedure, adenosine is treated with a methylating agent in an appropriate solvent system. Purification is generally achieved through column chromatography to isolate the desired 2'-O-methylated product from other isomers and unreacted starting material.
Step 2: Synthesis of 5'-O-DMT-2'-O-methyladenosine
The primary 5'-hydroxyl group of 2'-O-methyladenosine is selectively protected using dimethoxytrityl chloride (DMT-Cl).
Experimental Protocol:
To a solution of 2'-O-methyladenosine in anhydrous pyridine, DMT-Cl is added portionwise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted. Purification is carried out using silica (B1680970) gel column chromatography.
Step 3: Synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine
The exocyclic amino group at the N6 position of the adenine base is protected with a benzoyl group. A transient protection method is often employed for this step.
Experimental Protocol:
The 5'-O-DMT-2'-O-methyladenosine is dissolved in anhydrous pyridine, and trimethylsilyl (B98337) chloride (TMSCl) is added to protect the remaining hydroxyl group. Subsequently, benzoyl chloride is added to the reaction mixture. After the benzoylation is complete, the silyl (B83357) protecting group is removed by the addition of aqueous ammonia. The crude product is then purified by silica gel chromatography.
Step 4: Synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine phosphoramidite
The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.
Experimental Protocol:
N-Benzoyl-5'-O-DMT-2'-O-methyladenosine is dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) or acetonitrile. A phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is added in the presence of a weak base like N,N-diisopropylethylamine (DIPEA) or 1H-tetrazole as an activator. The reaction is carried out under an inert atmosphere. The resulting phosphoramidite is purified by silica gel chromatography, ensuring the column is pre-treated with a triethylamine (B128534) solution to prevent degradation of the product. The purity of the final product is often assessed by ³¹P NMR spectroscopy.
Quantitative Data Summary
The following table summarizes the typical yields for each step in the synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine phosphoramidite.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | 2'-O-Methylation | Adenosine | 2'-O-methyladenosine | 42 |
| 2 | 5'-O-DMT Protection | 2'-O-methyladenosine | 5'-O-DMT-2'-O-methyladenosine | 76 |
| 3 | N6-Benzoylation | 5'-O-DMT-2'-O-methyladenosine | N-Benzoyl-5'-O-DMT-2'-O-methyladenosine | 50 |
| 4 | 3'-Phosphitylation | N-Benzoyl-5'-O-DMT-2'-O-methyladenosine | N-Benzoyl-5'-O-DMT-2'-O-methyladenosine phosphoramidite | 63 |
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of a nucleoside phosphoramidite is depicted below.
Conclusion
This technical guide provides a detailed overview of the synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine phosphoramidite. The presented protocols and data are intended to serve as a valuable resource for researchers engaged in the chemical synthesis of modified oligonucleotides for various therapeutic and research applications. The successful synthesis of this key building block is essential for the advancement of oligonucleotide-based drug discovery and development.
The Architect of Stability: A Technical Guide to 2'-O-Methylated RNA in Therapeutic Research
EXECUTIVE SUMMARY: The strategic incorporation of chemical modifications has become a cornerstone of RNA-based therapeutic development, enabling the transition of these powerful molecules from laboratory tools to clinical realities. Among the most pivotal of these modifications is 2'-O-methylation (2'-OMe), a subtle alteration to the ribose sugar that imparts profound and therapeutically essential properties. This technical guide provides an in-depth exploration of the applications of 2'-O-methylated RNA, detailing its core advantages, its role in various therapeutic modalities, and the experimental protocols essential for its evaluation. By enhancing nuclease resistance, increasing binding affinity, and mitigating innate immune responses, 2'-O-methylation is a critical component in the design of antisense oligonucleotides, siRNAs, mRNA vaccines, and gene-editing guide RNAs, driving the next generation of precision medicines.
The Fundamental Advantages of 2'-O-Methylation
The addition of a methyl group to the 2' hydroxyl position of the ribose sugar in an RNA nucleotide is a seemingly minor chemical change that yields a suite of significant therapeutic benefits.[1][2][3][4][5] This modification fundamentally alters the chemical and structural properties of the RNA molecule.
Enhanced Nuclease Resistance and In Vivo Stability
Unmodified RNA is rapidly degraded in biological systems by ubiquitous nucleases. The 2'-O-methyl group provides a steric shield, protecting the phosphodiester backbone from nuclease cleavage.[2][4][6] This modification significantly increases the half-life of RNA therapeutics in serum and within cells, a critical prerequisite for achieving a sustained therapeutic effect.[7][8] Chemically, the methyl group inhibits the nucleophilicity of the 2'-O ribose site, making the RNA less susceptible to alkaline hydrolysis and enzymatic degradation.[4][9]
Increased Binding Affinity and Target Specificity
2'-O-methylation pre-organizes the ribose sugar into a C3'-endo conformation, which is the favored geometry for A-form helical structures typical of RNA:RNA and RNA:DNA duplexes.[10] This conformational rigidity reduces the entropic penalty of binding, leading to a more stable duplex with the target mRNA.[10] The increased thermal stability (Tm) translates to higher binding affinity, which can enhance the potency and specificity of the therapeutic agent.[5][11]
Reduced Immunogenicity
The innate immune system has evolved to recognize foreign RNA, particularly double-stranded RNA (dsRNA), through pattern recognition receptors like Toll-like receptors (TLRs) and RIG-I.[12] 2'-O-methylation effectively masks the RNA therapeutic from these surveillance systems.[12][13] This modification helps the RNA molecule evade detection, thereby preventing the induction of inflammatory cytokine responses and interferon production, which is crucial for the safety and tolerability of RNA-based drugs.[14][15]
Core Therapeutic Applications
The advantageous properties of 2'-O-methylation have been leveraged across a wide array of RNA therapeutic platforms.
Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded nucleic acids that bind to a target mRNA to modulate protein expression. 2'-O-methyl modifications are frequently used in the "wings" of ASO "gapmers" to increase stability and binding affinity, while a central "gap" of unmodified DNA nucleotides is maintained to recruit RNase H for target mRNA degradation.[5][16] In splice-switching ASOs, such as Eteplirsen for Duchenne muscular dystrophy, the entire oligonucleotide may be modified to promote stability and ensure it sterically hinders the splicing machinery without being degraded.[17][18][19][20]
Small Interfering RNAs (siRNAs)
siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. To enhance their stability and prevent off-target effects, siRNAs are extensively modified. Patisiran, an approved therapeutic for hereditary transthyretin-mediated amyloidosis, is a prime example, featuring eleven 2'-O-methyl modifications on each strand to ensure stability and effective delivery to the liver.[21] These modifications are critical for avoiding immune activation and ensuring the longevity of the silencing effect.[22][23][24]
CRISPR Gene Editing
In the CRISPR-Cas9 system, the guide RNA (gRNA) directs the Cas9 nuclease to a specific DNA target. Chemical modifications, including 2'-O-methylation, are incorporated into synthetic gRNAs to improve their stability and reduce off-target effects.[1][13] By enhancing resistance to cellular nucleases, modified gRNAs ensure the integrity of the guide sequence, leading to more efficient and precise gene editing.[11][25] 2'-O-methylation at the ends of the gRNA can also suppress the immune response, which is particularly important for in vivo therapeutic applications.[13]
mRNA Vaccines and Therapeutics
The use of modified nucleosides is fundamental to the success of mRNA vaccines. While pseudouridine (B1679824) is the most well-known modification for reducing immunogenicity and enhancing translation, 2'-O-methylation also plays a crucial role, particularly in the 5' cap structure.[26] The "Cap 1" structure, which contains a 2'-O-methylation on the first transcribed nucleotide, is critical for marking the mRNA as "self" to the innate immune system, thereby preventing immune activation and promoting robust protein expression.[26][27]
Quantitative Data Summary
The impact of 2'-O-methylation can be quantified through various biophysical and biological assays. The following tables summarize key data from the literature.
| Table 1: Impact of 2'-O-Methylation on Duplex Thermal Stability (Tm) | |
| Modification Context | Approximate Increase in Tm per 2'-OMe Modification |
| RNA:RNA Duplex | +1.6 to +1.9 °C[11] |
| L-DNA:L-RNA Duplex | +1.4 to +1.8 °C[11] |
| DNA:RNA Duplex | Variable, generally stabilizing |
| Note: Tm values are dependent on sequence, salt concentration, and duplex length. |
| Table 2: Comparative Efficacy of Modified vs. Unmodified siRNAs (IC50 Values) | |
| siRNA Target / Modification Pattern | Reported IC50 Value (nM) |
| Unmodified siRNA (Site III, PTEN target) | ~9 nM[6] |
| Fully 2'-OMe Modified Sense Strand (Site III, PTEN target) | ~9 nM[6] |
| Unmodified siRNA (Parent Sequence) | Varies (e.g., 0.1 - 10 nM) |
| Fully 2'-OMe/2'-F Modified siRNA (Same Sequence) | Can show substantial loss of activity (>100 nM) or retain potency, highly sequence-dependent.[9] |
| Note: IC50 values are highly dependent on the siRNA sequence, target gene, cell type, and delivery method. |
Visualized Pathways and Workflows
Visual diagrams help clarify complex biological processes and experimental designs. The following are represented in the DOT language for Graphviz.
Mechanism of ASO-Mediated RNase H Cleavage
This diagram illustrates the pathway by which a gapmer ASO, featuring 2'-O-methylated wings, directs the degradation of a target mRNA molecule.
Caption: ASO-mediated degradation of target mRNA via RNase H recruitment.
General Workflow for Preclinical Testing of a Modified RNA Therapeutic
This diagram outlines the typical experimental sequence for evaluating a novel 2'-O-methylated RNA therapeutic, from initial design to in vivo assessment.
Caption: Preclinical evaluation workflow for 2'-O-methylated RNA therapeutics.
Key Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of 2'-O-methylated oligonucleotides.
Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides
This protocol describes the automated synthesis of RNA oligonucleotides incorporating 2'-O-methylated phosphoramidites on a solid support.
Materials:
-
DNA/RNA Synthesizer
-
Controlled-pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard and 2'-O-methylated RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., TBDMS for 2'-OH, standard groups for exocyclic amines).[25][28]
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine (AMA)).[25][28]
Procedure:
-
Synthesizer Setup: Load the required 2'-O-methyl and standard RNA phosphoramidites, CPG column, and all necessary reagents onto the automated synthesizer.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer software, specifying the positions for 2'-O-methylated bases.
-
Automated Synthesis Cycle (repeated for each nucleotide addition):
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.
-
Coupling: The next phosphoramidite (B1245037) in the sequence is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[25]
-
-
Cleavage and Deprotection:
-
Once synthesis is complete, the CPG support is removed from the synthesizer.
-
The oligonucleotide is cleaved from the support and base protecting groups are removed by incubation in AMA solution at elevated temperature (e.g., 65°C for 15-30 minutes).[28]
-
-
2'-OH Deprotection (for standard RNA portions): If the oligo contains standard RNA bases, a further step using a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) is required to remove the 2'-TBDMS protecting groups.
-
Purification: The crude oligonucleotide is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[25][28]
-
Quantification and QC: The final product is desalted, quantified by UV-Vis spectrophotometry, and its identity is confirmed by mass spectrometry.[25]
In Vitro Nuclease Stability Assay in Serum
This assay assesses the resistance of a modified oligonucleotide to degradation by nucleases present in biological fluids.
Materials:
-
Fluorescently labeled (e.g., 5'-FAM or Cy3) 2'-O-methylated oligonucleotide and an unmodified control.
-
Human or mouse serum (stored at -80°C, thawed on ice).
-
Phosphate-buffered saline (PBS).
-
Denaturing loading buffer (e.g., containing 9M urea).
-
Denaturing PAGE system (e.g., 15-20% polyacrylamide, 7M urea).
-
Fluorescence gel imager.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 10 μL of 25 μM labeled oligonucleotide to 90 μL of serum. Prepare a parallel reaction for the unmodified control.[7]
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot (e.g., 10 μL) of the reaction mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of denaturing loading buffer and place on ice to stop the enzymatic reaction. Samples can be stored at -20°C or -80°C.
-
Gel Electrophoresis: Load the samples from all time points onto a denaturing polyacrylamide gel.
-
Visualization: After electrophoresis, visualize the gel using a fluorescence imager. The intact, full-length oligonucleotide will migrate as a distinct band. Degraded fragments will appear as smaller, faster-migrating bands or a smear.
-
Analysis: Quantify the band intensity of the full-length oligonucleotide at each time point relative to the t=0 sample. Plot the percentage of intact oligonucleotide versus time to determine the degradation rate and calculate the half-life (t½) for both the modified and unmodified oligos.
Cellular Transfection Protocol for siRNA
This protocol provides a general method for introducing modified siRNAs into cultured mammalian cells to assess gene silencing activity.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293) plated to be 30-50% confluent on the day of transfection.[18]
-
2'-O-methylated siRNA and a negative control siRNA (stock solution ≥ 10 µM).
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) or a polymer-based reagent.
-
Serum-free culture medium (e.g., Opti-MEM).
-
Complete growth medium (with serum, without antibiotics for the transfection step).
-
Multi-well culture plates (e.g., 24-well).
Procedure (per well of a 24-well plate):
-
Cell Seeding: The day before transfection, seed cells in the 24-well plate so they reach 30-50% confluency at the time of transfection.
-
Prepare siRNA Solution: In a sterile tube, dilute the desired final concentration of siRNA (e.g., 10-50 nM) into 50 µL of serum-free medium.[18]
-
Prepare Transfection Reagent Solution: In a separate sterile tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 1.5-2 µL) into 50 µL of serum-free medium.
-
Form Complexes: Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow complexes to form.[18]
-
Transfect Cells: Aspirate the old medium from the cells and replace it with fresh, complete growth medium (without antibiotics). Add the 100 µL siRNA-reagent complex dropwise to the well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Assay for Knockdown: Harvest the cells and extract RNA or protein. Analyze the target gene expression by RT-qPCR or the target protein levels by Western blot or ELISA to determine the extent of gene silencing.
Conclusion and Future Outlook
2'-O-methylation is a powerful and versatile tool in the development of RNA therapeutics. Its ability to confer stability, enhance binding, and reduce immunogenicity has been instrumental in the clinical success of multiple RNA-based drugs. As the field of RNA medicine continues to expand, the strategic use of 2'-O-methylation, often in combination with other chemical modifications, will remain a critical design principle. Future research will likely focus on optimizing the placement and density of these modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of novel RNA therapeutics, further broadening their applicability to a wider range of diseases.
References
- 1. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving the potency prediction for chemically modified siRNAs through insights from molecular modeling of individual sequence positions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genemedi.net [genemedi.net]
- 16. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. researchgate.net [researchgate.net]
- 19. Video: Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. ncardia.com [ncardia.com]
- 23. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 24. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. researchgate.net [researchgate.net]
- 26. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 28. yeasenbio.com [yeasenbio.com]
Commercial Suppliers and Technical Guide for High-Purity DMT-2'-O-Methyladenosine Phosphoramidite
This technical guide provides a comprehensive overview of commercially available high-purity 5'-O-Dimethoxytrityl-N6-benzoyl-2'-O-methyladenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a critical building block for the synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.
Introduction to 2'-O-Methyl RNA Modifications
The 2'-O-methylation of ribonucleosides is a common and valuable modification in the synthesis of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification offers several key advantages over unmodified RNA, making it a cornerstone of modern oligonucleotide chemistry.
The primary benefits of incorporating 2'-O-methylated nucleotides are:
-
Enhanced Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders the approach of nucleases, significantly increasing the in vivo stability of the oligonucleotide.
-
Increased Duplex Stability: 2'-O-methylated RNA forms more stable duplexes with complementary RNA strands compared to DNA-RNA or unmodified RNA-RNA duplexes. This is due to the 2'-O-methyl group favoring an A-form helix, which is the natural conformation of RNA duplexes.
-
Reduced Immunogenicity: In some applications, 2'-O-methyl modifications can help to reduce the innate immune response that can be triggered by unmodified single-stranded or double-stranded RNA.
Commercial Availability and Specifications
Several reputable suppliers offer high-purity DMT-2'-O-Methyladenosine phosphoramidite (B1245037). The following table summarizes the key specifications from a selection of commercial vendors. It is important to note that purity and impurity profiles can vary between batches and suppliers, and it is always recommended to consult the lot-specific certificate of analysis.
| Supplier | Product Name | Purity (HPLC) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |
| Sigma-Aldrich | DMT-2'O-Methyl-rA(bz) Phosphoramidite | ≥99.0% | C48H54N7O8P | 887.96 | 110782-31-5 | -10 to -25°C |
| MedChemExpress | DMT-2'-O-Methyladenosine phosphoramidite | Not specified | C41H50N7O7P | 783.85 | 138906-75-9 | Room temperature (short term), -20°C (long term) |
| Glen Research | 2'-OMe-A-CE Phosphoramidite | Not specified | C48H54N7O8P | 887.97 | 110782-31-5 | -20°C |
| Biosynth | N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 3'-CE phosphoramidite | Not specified | C48H54N7O8P | 887.98 | 110782-31-5 | <-15°C, keep dry |
| BroadPharm | 5'-O-DMT-2'-OMe-Benzoyl-Adenosine-CE Phosphoramidite | Not specified | C48H54N7O8P | 887.96 | 110782-31-5 | -20°C |
Experimental Protocols: Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for the incorporation of this compound into a growing oligonucleotide chain using an automated solid-phase synthesizer. The phosphoramidite method is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.
Materials and Reagents:
-
This compound dissolved in anhydrous acetonitrile (B52724) to the synthesizer's recommended concentration (e.g., 0.1 M).
-
Solid support functionalized with the initial nucleoside (e.g., Controlled Pore Glass - CPG).
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile.
-
Capping solution A: Acetic anhydride (B1165640) in THF/Pyridine.
-
Capping solution B: 16% N-Methylimidazole in THF.
-
Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Anhydrous acetonitrile for washing steps.
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) - AMA).
Automated Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved dimethoxytrityl cation can be monitored to assess the efficiency of each cycle.
-
Coupling: The this compound is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time for 2'-O-Methyl phosphoramidites is typically longer than for standard DNA phosphoramidites, with a duration of 6 to 15 minutes being common to ensure high coupling efficiency.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester linkage using the oxidation solution.
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection:
-
Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a solution such as concentrated ammonium hydroxide.
-
Base and Phosphate Deprotection: The same solution used for cleavage also removes the protecting groups from the nucleobases (e.g., benzoyl from adenosine) and the cyanoethyl groups from the phosphate backbone.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
-
Desalting: The purified oligonucleotide is desalted to remove any remaining salts from the synthesis and purification processes.
Visualizations
Chemical Structure and Functional Groups
Caption: Structure of this compound.
Automated Solid-Phase Oligonucleotide Synthesis Cycle
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Representative Signaling Pathway Modulation by a 2'-O-Methylated Antisense Oligonucleotide
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention. Antisense oligonucleotides can be designed to target components of this pathway, such as the p65 (RelA) subunit, to downregulate its activity. The inclusion of 2'-O-Methyladenosine in such an ASO would enhance its stability and binding affinity to the target mRNA.
References
Stability and Storage of 2'-O-Me-A Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical aspects of stability and storage for 2'-O-methyladenosine (2'-O-Me-A) phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications. Proper handling and storage of this reagent are paramount to ensure the integrity and purity of the final oligonucleotide product.
Core Concepts in 2'-O-Me-A Phosphoramidite Stability
2'-O-Me-A phosphoramidite, like other phosphoramidites used in oligonucleotide synthesis, is a reactive molecule susceptible to degradation through several pathways. The inherent reactivity of the trivalent phosphorus atom makes it prone to hydrolysis and oxidation. The stability of the phosphoramidite is influenced by factors such as temperature, moisture, and the presence of acidic or basic impurities.
The 2'-O-methyl modification on the ribose sugar confers increased nuclease resistance and desirable hybridization properties to the resulting oligonucleotides.[1][2] However, the stability of the phosphoramidite monomer itself is a critical consideration for successful synthesis.
Recommended Storage Conditions
To minimize degradation and ensure optimal performance, 2'-O-Me-A phosphoramidite should be stored under controlled conditions. The following table summarizes the generally recommended storage conditions for 2'-O-Me-A phosphoramidite in both solid and solution forms.
| Form | Storage Temperature | Atmosphere | Duration |
| Solid | -20°C | Inert gas (Argon or Nitrogen), Dry | Long-term |
| Solid | 2-8°C | Inert gas (Argon or Nitrogen), Dry | Short- to medium-term |
| Solution (in anhydrous acetonitrile) | Room Temperature (on synthesizer) | Inert gas (Argon or Nitrogen) | 3-5 days[3] |
| Solution (in anhydrous acetonitrile) | -20°C | Inert gas (Argon or Nitrogen) | Weeks (with caution) |
Note: It is crucial to handle the solid phosphoramidite under an inert, dry atmosphere to prevent exposure to moisture and oxygen. Before use, the container should be allowed to warm to room temperature to avoid condensation of atmospheric moisture onto the product.
Key Degradation Pathways
The primary degradation pathways for phosphoramidites are hydrolysis and oxidation. These reactions lead to the formation of impurities that can either fail to couple during oligonucleotide synthesis or be incorporated as undesirable modifications.
dot
Caption: Primary degradation pathways of 2'-O-Me-A phosphoramidite.
Experimental Protocols for Stability Assessment
Assessing the stability of 2'-O-Me-A phosphoramidite involves analytical techniques that can distinguish the intact phosphoramidite from its degradation products. The most common methods are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This method is used to determine the purity of the phosphoramidite and to detect the presence of non-phosphorus containing impurities.
-
Sample Preparation:
-
Prepare a stock solution of 2'-O-Me-A phosphoramidite at a concentration of 1 mg/mL in anhydrous acetonitrile (B52724) containing 0.01% (v/v) triethylamine (B128534) (TEA).[4]
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.[4]
-
All preparations should be performed under an inert atmosphere.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A typical gradient would be from 5-95% B over 20-30 minutes.
-
Flow Rate: 1 mL/min.[5]
-
Detection: UV at 260 nm.
-
Column Temperature: Ambient.[5]
-
-
Data Analysis:
-
The purity is calculated based on the total peak area. The intact phosphoramidite often appears as a pair of diastereomers.
-
Protocol 2: Stability Monitoring by ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for directly observing the phosphorus-containing species and is highly effective for quantifying the active P(III) phosphoramidite and its P(V) degradation products.[5][6]
-
Sample Preparation:
-
Dissolve approximately 30 mg of the 2'-O-Me-A phosphoramidite in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) in an NMR tube under an inert atmosphere.
-
A small amount of triethylamine can be added to stabilize the sample.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard proton-decoupled ³¹P NMR experiment.
-
Chemical Shift Referencing: Use an external standard of 85% H₃PO₄.
-
Key Chemical Shift Regions:
-
-
Data Analysis:
-
Integrate the signals corresponding to the P(III) and P(V) regions to determine the relative percentage of the active phosphoramidite and its degradation products.
-
Experimental Workflow for a Stability Study
A forced degradation or accelerated stability study can be designed to understand the degradation profile of 2'-O-Me-A phosphoramidite under various stress conditions.
dot
Caption: Workflow for a comprehensive stability study of 2'-O-Me-A phosphoramidite.
Summary of Quantitative Stability Data
While specific public data on the degradation kinetics of 2'-O-Me-A phosphoramidite is limited, the following table summarizes the expected stability based on general knowledge of phosphoramidites and manufacturer recommendations.
| Condition | Parameter | Expected Stability | Analytical Method |
| Solid Storage | Temperature (-20°C) | High (months to years) | ³¹P NMR, HPLC |
| Solid Storage | Temperature (2-8°C) | Moderate (weeks to months) | ³¹P NMR, HPLC |
| Solution Storage | Temperature (Room Temp) | Low (3-5 days)[3] | ³¹P NMR, HPLC |
| Exposure to Moisture | Humidity | Very Low (rapid hydrolysis) | ³¹P NMR |
| Exposure to Air | Oxygen | Low (oxidation to P(V)) | ³¹P NMR |
It is important to note that the stability of phosphoramidites in solution can be nucleobase-dependent, with guanosine (B1672433) phosphoramidites being particularly susceptible to degradation.[7][8][9]
Conclusion
The chemical integrity of 2'-O-Me-A phosphoramidite is a critical factor for the successful synthesis of high-quality modified oligonucleotides. Adherence to strict storage and handling protocols is essential to minimize degradation through hydrolysis and oxidation. Regular quality control using techniques such as ³¹P NMR and HPLC is recommended to ensure the purity and reactivity of the phosphoramidite prior to its use in synthesis. By understanding the stability profile and implementing appropriate handling procedures, researchers and drug developers can ensure the reliable and efficient production of 2'-O-methylated oligonucleotides.
References
- 1. blog.entegris.com [blog.entegris.com]
- 2. 2'-OMe-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lcms.cz [lcms.cz]
- 5. usp.org [usp.org]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMT Group in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic nucleic acid chemistry, the 4,4'-dimethoxytrityl (DMT) group stands as a cornerstone of the widely adopted phosphoramidite (B1245037) method for oligonucleotide synthesis. Its strategic use as a temporary protecting group for the 5'-hydroxyl function of nucleosides is fundamental to the construction of high-fidelity DNA and RNA sequences. This in-depth technical guide elucidates the multifaceted role of the DMT group, from ensuring directional synthesis and enabling real-time monitoring to facilitating efficient purification of the final product.
The Core Function: A Reversible Guardian of the 5'-Hydroxyl Group
The primary role of the DMT group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside phosphoramidite monomers. This protection is crucial for several reasons:
-
Directional Control: Oligonucleotide synthesis proceeds in the 3' to 5' direction. By capping the 5'-end, the DMT group ensures that the incoming phosphoramidite monomer exclusively reacts with the free 3'-hydroxyl group of the growing oligonucleotide chain, which is anchored to a solid support. This prevents unwanted side reactions and ensures the sequential addition of nucleotides in the desired order.[1]
-
Prevention of Self-Polymerization: The DMT group's steric bulk and protective nature prevent the phosphoramidite monomers from reacting with each other in solution, which would lead to the formation of short, random oligomers.
-
Acid Lability: A key feature of the DMT group is its stability under the basic and neutral conditions of the coupling, capping, and oxidation steps of the synthesis cycle, yet its rapid and quantitative removal under mild acidic conditions.[1] This selective lability is the lynchpin of the cyclical nature of phosphoramidite synthesis.
The Phosphoramidite Synthesis Cycle: A Step-by-Step Walkthrough
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group plays a pivotal role in the initiation and regeneration of the reactive site for chain elongation.
A [label="Start: Support-Bound Nucleoside\n(5'-DMT Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1. Detritylation\n(Acid Treatment, e.g., 3% TCA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Free 5'-Hydroxyl Group", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="2. Coupling\n(Activated Phosphoramidite + Activator, e.g., ETT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Phosphite Triester Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="3. Capping\n(Acetic Anhydride (B1165640) + N-Methylimidazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Capped Failure Sequences", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="4. Oxidation\n(Iodine Solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Stable Phosphate (B84403) Triester\n(5'-DMT Protected)", fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B [label="Remove DMT group"]; B -> C [label="Expose 5'-OH"]; C -> D [label="Add next nucleotide"]; D -> E; E -> F [label="Block unreacted 5'-OH"]; F -> G; E -> H [label="Stabilize backbone"]; H -> I; I -> B [label="Repeat cycle for\nnext nucleotide"]; }
Phosphoramidite Synthesis Cycle
Step 1: Detritylation (Deblocking) The cycle begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[2] The acid cleaves the ether linkage, releasing the DMT group as a bright orange dimethoxytrityl cation (DMT+). The intensity of this color, which can be measured spectrophotometrically at approximately 495 nm, provides a real-time quantitative measure of the coupling efficiency of the previous cycle.[3]
Step 2: Coupling With the 5'-hydroxyl group now free, the next nucleoside monomer, in the form of a phosphoramidite, is introduced along with a weak acid activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole.[2][] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The exposed 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom, forming an unstable phosphite (B83602) triester linkage.[5] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[3]
Step 3: Capping As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains may remain unreacted. To prevent these "failure sequences" from participating in subsequent coupling steps, which would result in oligonucleotides with internal deletions, a capping step is performed.[6][7] A mixture of acetic anhydride and N-methylimidazole is used to acetylate these unreacted 5'-hydroxyl groups, rendering them inert for the remainder of the synthesis.[1]
Step 4: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).[2][5] This stabilized backbone is resistant to the acidic conditions of the subsequent detritylation step.
Following oxidation, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.
Quantitative Data on Key Parameters
The efficiency and fidelity of oligonucleotide synthesis are critically dependent on the performance of each step in the cycle. The following tables summarize key quantitative data related to the role of the DMT group.
Table 1: Detritylation Efficiency and Depurination Risk
| Acidic Agent | Concentration | Depurination Half-Time (dA) | Detritylation Rate | Recommendation |
| Trichloroacetic Acid (TCA) | 3% in DCM | ~19 minutes[8] | Fast[9] | Suitable for short oligonucleotides where speed is critical, but carries a higher risk of depurination.[8][9] |
| Dichloroacetic Acid (DCA) | 3% in DCM | ~77 minutes[8] | Slower than TCA[9] | Recommended for the synthesis of long oligonucleotides to minimize depurination.[6][9] |
| Dichloroacetic Acid (DCA) | 15% in DCM | Faster than 3% DCA[8] | Faster than 3% DCA[8] | Can be used to increase detritylation speed while being less depurinating than 3% TCA.[8] |
Table 2: Coupling Efficiency Monitoring via DMT Cation
| Parameter | Value | Significance |
| Absorbance Maximum (λmax) | ~495 nm | The characteristic wavelength for spectrophotometric quantification of the released DMT cation. |
| Typical Stepwise Coupling Efficiency | >99%[3] | Essential for achieving a high yield of the full-length oligonucleotide. Lower efficiencies lead to a significant accumulation of failure sequences. |
The DMT Group in Oligonucleotide Purification: DMT-On vs. DMT-Off
The lipophilic nature of the DMT group provides a powerful handle for the purification of the desired full-length oligonucleotide from shorter "failure" sequences. This is the basis of the "DMT-on" purification strategy.[3][10]
A [label="Crude Oligonucleotide Mixture\n(DMT-On Full-Length + DMT-Off Failures)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reverse-Phase (RP) Cartridge/Column", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Wash with Low % Acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Eluted Failure Sequences\n(DMT-Off)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; E [label="Bound Full-Length Product\n(DMT-On)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="On-Column or Post-Elution Detritylation\n(Acid Treatment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Elute with High % Acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Purified Full-Length Oligonucleotide\n(DMT-Off)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
A -> B [label="Load"]; B -> C [label="Bind"]; C -> D; B -> E [style=dotted]; E -> F; F -> G; G -> H; }
DMT-On Purification Workflow
In DMT-on purification , the final detritylation step is omitted on the synthesizer, leaving the full-length product with the DMT group attached. This mixture of DMT-on full-length sequences and DMT-off failure sequences is then passed through a reverse-phase chromatography cartridge or column.[11][12] The hydrophobic DMT group causes the full-length oligonucleotides to bind strongly to the stationary phase, while the more polar, DMT-off failure sequences are washed away.[3][11] The purified DMT-on oligonucleotide is then eluted and subsequently treated with acid to remove the DMT group.[10]
In contrast, DMT-off purification involves removing the final DMT group on the synthesizer. The resulting mixture of full-length and failure sequences, which have similar polarities, is more challenging to separate by reverse-phase chromatography.
Table 3: Comparison of DMT-On and DMT-Off Purification
| Feature | DMT-On Purification | DMT-Off Purification |
| Principle | Separation based on the large hydrophobicity difference imparted by the DMT group.[3][11] | Separation based on small differences in hydrophobicity due to oligonucleotide length. |
| Efficiency | Highly effective at removing shorter failure sequences.[3] | Less effective at separating full-length products from n-1 sequences. |
| Purity | Generally results in higher purity of the final product. For example, a crude 21-mer RNA oligonucleotide of 76.7% purity can be purified to 97.5-98.5%.[12] | Lower resolution and typically lower final purity compared to DMT-on. |
| Yield | Yields can be high, for instance, 63.5-66.5% for a 21-mer RNA oligonucleotide.[12] | Can be lower due to co-elution of the desired product with impurities. |
| Post-Purification Step | Requires a separate detritylation step.[10] | No additional detritylation is needed. |
Experimental Protocols
The following are generalized protocols for the key steps involving the DMT group in phosphoramidite chemistry. Specific parameters may vary depending on the automated synthesizer, scale of synthesis, and the specific oligonucleotide sequence.
Protocol 1: Automated Detritylation
-
Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[2][13]
-
Procedure:
-
The synthesis column containing the solid support-bound oligonucleotide is washed with an anhydrous solvent (e.g., acetonitrile).
-
The detritylation reagent is delivered to the column and allowed to react for a specified time (e.g., 60-180 seconds).
-
The eluent, containing the orange DMT cation, is directed to a spectrophotometer for absorbance reading at ~495 nm to monitor coupling efficiency.
-
The column is thoroughly washed with anhydrous acetonitrile (B52724) to remove all traces of acid before the next coupling step.[13]
-
Protocol 2: Automated Coupling
-
Reagents:
-
Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M ETT in anhydrous acetonitrile).[1]
-
-
Procedure:
-
The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for a specified coupling time (e.g., 30-600 seconds, depending on the monomer).[1]
-
The column is then washed with anhydrous acetonitrile to remove unreacted reagents.
-
Protocol 3: Automated Capping
-
Reagents:
-
Procedure:
-
Capping reagents A and B are delivered to the synthesis column.
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 seconds) to acetylate unreacted 5'-hydroxyl groups.
-
The column is washed with anhydrous acetonitrile.
-
Protocol 4: Automated Oxidation
-
Reagent: 0.02-0.1 M Iodine in a solution of THF/water/pyridine.[2]
-
Procedure:
-
The oxidizing solution is delivered to the synthesis column.
-
The reaction is allowed to proceed for a specified time (e.g., 30 seconds) to convert the phosphite triester to a phosphate triester.
-
The column is washed with anhydrous acetonitrile.
-
Protocol 5: DMT-On Reverse-Phase HPLC Purification
-
Sample Preparation: After synthesis and cleavage from the solid support with DMT-on, the crude oligonucleotide solution is evaporated to dryness and redissolved in a suitable aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297), TEAA).
-
Chromatography:
-
Column: C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes) is used to elute the oligonucleotides.[14]
-
Detection: UV absorbance at 260 nm.
-
-
Elution: The DMT-off failure sequences elute first, followed by the more hydrophobic DMT-on full-length product at a higher acetonitrile concentration.
-
Fraction Collection: The peak corresponding to the DMT-on product is collected.[14]
Protocol 6: Manual Detritylation of Purified DMT-On Oligonucleotides
-
Procedure:
-
The collected fraction containing the purified DMT-on oligonucleotide is evaporated to dryness.
-
The dried oligonucleotide is dissolved in the 80% acetic acid solution.
-
The solution is incubated at room temperature for 20-30 minutes.[2][15]
-
The detritylated oligonucleotide is then typically precipitated with ethanol (B145695) and sodium acetate to remove the acetic acid and the cleaved DMT group.[2]
-
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable tool in modern phosphoramidite chemistry. Its role extends far beyond that of a simple protecting group. It acts as a gatekeeper, ensuring the orderly and directional assembly of oligonucleotides, provides a real-time diagnostic tool for monitoring synthesis efficiency, and serves as a purification handle that dramatically simplifies the isolation of high-purity, full-length products. A thorough understanding of the chemistry of the DMT group, including the kinetics of its cleavage and its behavior in different chromatographic systems, is essential for researchers and professionals engaged in the synthesis of oligonucleotides for research, diagnostic, and therapeutic applications.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. atdbio.com [atdbio.com]
- 5. biotage.com [biotage.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. dupont.com [dupont.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]
Nuclease Resistance of Oligonucleotides Containing 2'-O-Methyladenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enhanced nuclease resistance conferred by the incorporation of 2'-O-Methyladenosine (2'-O-Me-A) into oligonucleotides. This modification is a cornerstone in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), where stability in biological fluids is paramount for efficacy. This document details the mechanism of action, presents quantitative stability data, provides detailed experimental protocols for assessing nuclease resistance, and illustrates relevant biological pathways and experimental workflows.
Introduction to 2'-O-Methyl RNA Modifications
Unmodified DNA and RNA oligonucleotides are rapidly degraded by endo- and exonucleases present in serum and within cells, significantly limiting their therapeutic potential.[1] Chemical modifications are therefore essential to improve their stability and pharmacokinetic properties. One of the most widely used and effective modifications is the methylation of the 2'-hydroxyl group of the ribose sugar, creating a 2'-O-methyl (2'-OMe) nucleotide.[2][3]
The 2'-O-methyl modification is a naturally occurring post-transcriptional modification found in tRNA and other small RNAs.[1] Its incorporation into synthetic oligonucleotides, including those containing 2'-O-Methyladenosine, offers a powerful strategy to increase resistance to nuclease degradation while maintaining or even enhancing binding affinity to target RNA.[2][3] This modification is crucial for applications such as antisense therapy and RNA interference (RNAi), where the oligonucleotide drug must remain intact to interact with its target mRNA.
Mechanism of Nuclease Resistance
The enhanced stability of 2'-O-methylated oligonucleotides stems from a combination of steric hindrance and conformational pre-organization. The methyl group at the 2' position of the ribose sugar sterically blocks the approach of nuclease enzymes, which would otherwise hydrolyze the phosphodiester backbone. This steric bulk is particularly effective against 3'-exonucleases, the predominant nuclease activity in serum.[1][3]
Furthermore, the 2'-O-methyl modification favors a C3'-endo sugar pucker conformation, which is characteristic of A-form helices (RNA-like). This pre-organization of the sugar moiety enhances the binding affinity (Tm) of the oligonucleotide for its complementary RNA target and contributes to the overall stability of the duplex, making it a less favorable substrate for nucleases.
Quantitative Nuclease Resistance Data
The inclusion of 2'-O-methyl modifications significantly increases the half-life of oligonucleotides in biological fluids. The following table summarizes comparative data on the stability of various modified oligonucleotides in human serum and cell culture medium.
| Oligonucleotide Modification | Half-life in Human Serum | Half-life in Cell Culture Medium (10% FCS) | Reference |
| Unmodified DNA | 1.5 hours | < 1 hour | [4] |
| Phosphorothioate (PS) | Highly Stable | Highly Stable | [4][5] |
| 2'-O-Methyl (gapmer) | Not specified | 5 hours | [5] |
| LNA (gapmer) | Highly Stable | Highly Stable | [4][5] |
| siRNA (unmodified) | Not specified | ~2 hours | [5] |
| Fully Chemically Modified siRNA (including 2'-OMe) | >24 to 48 hours (in 50% serum) | Not specified | [6] |
Note: "Highly Stable" indicates that the oligonucleotides showed minimal degradation over the course of the experiment. A "gapmer" refers to an oligonucleotide with a central region of unmodified DNA flanked by modified nucleotides.
Experimental Protocols
This section provides detailed methodologies for assessing the nuclease resistance of oligonucleotides containing 2'-O-Methyladenosine.
Serum Stability Assay
This protocol describes a method to evaluate the stability of oligonucleotides in the presence of serum nucleases.
Materials:
-
Oligonucleotide containing 2'-O-Methyladenosine (and unmodified control)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Loading buffer (e.g., 9 M Urea, 15% glycerol)
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
DNA stain (e.g., SYBR Gold or Ethidium Bromide)
-
Incubator at 37°C
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Resuspend the test and control oligonucleotides in nuclease-free water to a stock concentration of 20-100 µM.
-
Incubation with Serum:
-
For each time point (e.g., 0, 1, 2, 4, 8, 24 hours), prepare a reaction mixture containing the oligonucleotide (final concentration ~1-5 µM) and 50-90% serum in a total volume of 20-100 µL.
-
Incubate the samples at 37°C.
-
-
Sample Quenching: At each time point, take an aliquot of the reaction mixture and immediately add an equal volume of loading buffer to stop the nuclease activity. Store the samples on ice or at -20°C until analysis.
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea) in TBE buffer.
-
Load the quenched samples into the wells of the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable DNA stain according to the manufacturer's instructions.
-
Visualize the gel using a gel imaging system.
-
Quantify the intensity of the bands corresponding to the full-length oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point. The half-life can be determined by plotting the percentage of intact oligonucleotide versus time.
-
3'-Exonuclease Degradation Assay
This protocol is designed to assess the stability of oligonucleotides against a specific 3'-exonuclease, such as Snake Venom Phosphodiesterase (SVP) or Exonuclease III.
Materials:
-
Oligonucleotide containing 2'-O-Methyladenosine (and unmodified control), typically 5'-end labeled with a fluorescent dye or radioisotope for visualization.
-
3'-Exonuclease (e.g., Exonuclease III) and corresponding 10x reaction buffer.
-
Nuclease-free water.
-
Stop solution (e.g., EDTA-containing loading buffer).
-
Incubator at 37°C.
-
PAGE materials as described in the serum stability assay.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the labeled oligonucleotide (e.g., 0.1 µM), 1x reaction buffer, and nuclease-free water to the final volume.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Digestion:
-
Initiate the reaction by adding the 3'-exonuclease (e.g., 1-5 units).
-
Incubate at 37°C.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the reaction and quench the digestion by adding an equal volume of stop solution.
-
-
Analysis:
-
Analyze the samples by denaturing PAGE as described previously.
-
The degradation of the oligonucleotide will be observed as a decrease in the intensity of the full-length band and the appearance of smaller fragments.
-
Quantify the amount of full-length oligonucleotide remaining at each time point to determine the rate of degradation.
-
Relevant Signaling Pathways
Oligonucleotides containing 2'-O-Methyladenosine are frequently employed in antisense and RNAi applications to modulate gene expression. The nuclease resistance imparted by this modification is critical for their function within these pathways.
Antisense Oligonucleotide (ASO) Mechanism
Antisense oligonucleotides are single-stranded nucleic acids designed to bind to a specific mRNA sequence. This binding can lead to the downregulation of the target protein through several mechanisms. 2'-O-methyl modifications are often used in ASOs that function via steric hindrance of translation, as they do not support RNase H cleavage.
Small Interfering RNA (siRNA) Pathway
siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Chemical modifications like 2'-O-methylation are incorporated to improve the stability and reduce off-target effects of the siRNA duplex.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four ( S )-5′- C -aminopropyl-2′- O -methylnucleosides ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00705C [pubs.rsc.org]
- 3. synoligo.com [synoligo.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating DMT-2'-O-Methyladenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutic development. Among these, 2'-O-Methylated nucleosides, such as 2'-O-Methyladenosine (2'-OMe-A), offer significant advantages by enhancing the nuclease resistance and thermal stability of oligonucleotides.[1][2][3] These properties are critical for applications such as antisense oligonucleotides, siRNAs, and aptamers, where stability in biological fluids and high affinity for target sequences are paramount.[2] This document provides a detailed protocol for the incorporation of DMT-2'-O-Methyladenosine into oligonucleotides using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.
Key Properties of 2'-O-Methylated Oligonucleotides
The 2'-O-Methyl modification confers several beneficial properties to oligonucleotides:
-
Increased Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders the approach of nucleases, thereby increasing the oligonucleotide's half-life in biological systems.[1][2] DNA oligonucleotides containing this modification are typically 5- to 10-fold less susceptible to DNases than their unmodified counterparts.[1]
-
Enhanced Thermal Stability: The 2'-O-Methyl modification locks the sugar pucker into an A-form geometry, which is characteristic of RNA. This pre-organization of the backbone leads to a more stable duplex with a complementary RNA strand, reflected in a higher melting temperature (Tm).[4] The presence of 2'-OMe nucleosides in RNA strands enhances the thermostability of the duplexes.[4]
-
Reduced Immunogenicity: In some instances, modified oligonucleotides can be less likely to trigger an innate immune response compared to unmodified sequences.
Quantitative Data Summary
The following tables summarize key quantitative data related to the incorporation of 2'-O-Methyladenosine and its effect on oligonucleotide properties.
Table 1: Coupling Efficiency and Deprotection Conditions
| Parameter | Condition/Reagent | Typical Value/Time | Notes |
| Phosphoramidite | DMT-2'-O-Methyladenosine-CE-Phosphoramidite | --- | Standard phosphoramidite for solid-phase synthesis.[5] |
| Activator | 5-Benzylthio-1H-tetrazole (0.25M in Acetonitrile) | >96% coupling efficiency | Recommended for improved coupling efficiency compared to 1H-tetrazole.[6] |
| Coupling Time | Standard automated synthesis cycle | 10-15 minutes | An extended coupling time is often recommended for modified phosphoramidites to ensure high coupling efficiency.[6] |
| Cleavage from Support & Base Deprotection | Ammonium hydroxide/Methylamine (AMA), 1:1 (v/v) | 10 minutes at 65°C | A common and rapid method for deprotection.[7][8] |
| Concentrated Ammonium Hydroxide | 8 hours at 55°C | A more traditional deprotection method. | |
| t-butylamine/water (1:3) | 6 hours at 60°C | An alternative mild deprotection condition.[7] |
Table 2: Impact of 2'-O-Methyl Modification on Duplex Thermal Stability (Tm)
| Duplex Type | Modification | Change in Tm (°C) per modification | Reference Sequence Context |
| RNA:RNA | 2'-O-Methyl | +1.3 to +1.8 | Varies depending on sequence and position. |
| DNA:RNA | 2'-O-Methyl in DNA strand | Small changes | Stability is not significantly altered.[1] |
| DNA:DNA | 2'-O-Methyl in one strand | +1.3 | For 2'-fluoro modification, which has a similar stabilizing effect.[4] |
Experimental Protocols
This section provides a detailed methodology for the incorporation of DMT-2'-O-Methyladenosine into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials and Reagents
-
DMT-2'-O-Methyladenosine-CE-Phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
-
Activator solution (e.g., 0.25 M 5-Benzylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (e.g., Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., Ammonium hydroxide/Methylamine, 1:1)
-
Purification columns and buffers (e.g., HPLC)
Automated Solid-Phase Synthesis Workflow
The following diagram illustrates the standard cycle for solid-phase oligonucleotide synthesis. When incorporating DMT-2'-O-Methyladenosine, the coupling step is performed using the modified phosphoramidite.
Caption: Workflow for solid-phase oligonucleotide synthesis incorporating DMT-2'-O-Methyladenosine.
Detailed Synthesis Protocol
-
Preparation:
-
Dissolve DMT-2'-O-Methyladenosine phosphoramidite in anhydrous acetonitrile to the desired concentration as recommended by the synthesizer manufacturer.
-
Install the phosphoramidite vial on the synthesizer.
-
Program the desired oligonucleotide sequence, ensuring the correct position for the 2'-O-Methyladenosine incorporation is specified.
-
Select a synthesis column with the appropriate 3'-terminal nucleoside.
-
-
Automated Synthesis:
-
Initiate the synthesis program on the automated DNA/RNA synthesizer.
-
The synthesizer will perform the following steps for each monomer addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the incoming phosphoramidite (DMT-2'-O-Methyladenosine or other standard amidites) and its coupling to the 5'-hydroxyl of the oligonucleotide. An extended coupling time of 10-15 minutes is recommended for the modified amidite.[6]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, transfer the solid support from the column to a vial.
-
Add the cleavage and deprotection solution (e.g., AMA, 1:1) to the vial.
-
Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solvent.
-
-
Purification:
-
The crude oligonucleotide can be purified using various methods, with High-Performance Liquid Chromatography (HPLC) being the most common for achieving high purity.[9][10][11]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a widely used method for oligonucleotide purification.[9][11]
-
Dissolve the dried oligonucleotide in an appropriate buffer.
-
Inject the sample onto an HPLC system equipped with a suitable C18 column.
-
Elute with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate).
-
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their charge.[10][11]
-
Collect the fractions containing the full-length product.
-
Desalt the purified oligonucleotide.
-
-
Analysis and Quantification:
-
Confirm the identity and purity of the final product using techniques such as Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or Capillary Electrophoresis (CE).
-
Quantify the oligonucleotide by measuring its absorbance at 260 nm (A260).
-
Application Example: Antisense Oligonucleotide Targeting a Cancer Signaling Pathway
2'-O-Methylated oligonucleotides are frequently used as antisense agents to modulate gene expression.[4][12] A common mechanism of action is the steric hindrance of translation or the modulation of pre-mRNA splicing.[4] The following diagram illustrates a simplified signaling pathway in cancer that can be targeted by a 2'-O-Me-A containing antisense oligonucleotide.
Caption: Antisense mechanism of a 2'-O-Me-A oligonucleotide in a cancer signaling pathway.
Troubleshooting
Table 3: Common Issues and Solutions in 2'-O-Me Oligonucleotide Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | - Incomplete deblocking of the 5'-DMT group.- Suboptimal activator concentration or activity.- Degraded 2'-O-Me-A phosphoramidite. | - Ensure fresh deblocking solution is used.- Use a more potent activator like 5-Benzylthio-1H-tetrazole.[6]- Use freshly prepared or properly stored phosphoramidite solution. |
| Presence of Failure Sequences (n-1, n-2) | - Inefficient coupling steps.- Incomplete capping. | - Increase the coupling time for the 2'-O-Me-A phosphoramidite.[6]- Ensure capping solutions are fresh and effective. |
| Incomplete Deprotection | - Insufficient deprotection time or temperature.- Use of inappropriate deprotection reagent for other modifications present. | - Adhere to recommended deprotection times and temperatures (e.g., 10 min at 65°C with AMA).[7][8]- If other sensitive modifications are present, consult their specific deprotection protocols. |
| Difficulty in Purification | - Formation of secondary structures in the oligonucleotide.- Co-elution of the product with impurities. | - Perform HPLC purification at an elevated temperature (e.g., 60°C) to disrupt secondary structures.[11]- Optimize the HPLC gradient for better separation. |
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. 2'-O-methyl, 2'-O-ethyl oligoribonucleotides and phosphorothioate oligodeoxyribonucleotides as inhibitors of the in vitro U7 snRNP-dependent mRNA processing event - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. glenresearch.com [glenresearch.com]
- 8. scribd.com [scribd.com]
- 9. agilent.com [agilent.com]
- 10. Oligonucleotide Purification [sigmaaldrich.com]
- 11. atdbio.com [atdbio.com]
- 12. Targeting different signaling pathways with antisense oligonucleotides combination for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-O-Me-A Phosphoramidite Coupling in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of 2'-O-methyl (2'-O-Me) modified nucleosides, particularly 2'-O-methyladenosine (2'-O-Me-A), into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic nucleic acids. This modification imparts increased nuclease resistance, enhanced binding affinity to complementary RNA strands, and reduced immunogenicity. The solid-phase phosphoramidite (B1245037) method is the standard for synthesizing these modified oligonucleotides. However, the steric hindrance introduced by the 2'-O-methyl group necessitates adjustments to the standard synthesis protocol, most notably a longer coupling time compared to standard DNA phosphoramidites. This document provides detailed application notes and protocols for the efficient coupling of 2'-O-Me-A phosphoramidite.
Factors Influencing Coupling Time
The efficiency of the coupling reaction for 2'-O-Me-A phosphoramidite is influenced by several factors:
-
Steric Hindrance: The primary reason for requiring an extended coupling time is the steric bulk of the 2'-O-methyl group, which can impede the approach of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Activator Choice: The type and concentration of the activator play a crucial role. More potent activators can accelerate the coupling reaction, potentially reducing the required coupling time. Common activators include 1H-Tetrazole, 5-ethylthio-1H-tetrazole (ETT), 4,5-dicyanoimidazole (B129182) (DCI), and 5-Benzylthio-1H-tetrazole (BTT).[1]
-
Reagent Concentration: Higher concentrations of the phosphoramidite and activator can drive the reaction forward more efficiently.
-
Solid Support: The properties of the solid support, such as pore size, can also impact diffusion of reagents and, consequently, coupling efficiency.
Recommended Coupling Times and Conditions
The optimal coupling time for 2'-O-Me-A phosphoramidite is a balance between achieving high coupling efficiency and minimizing potential side reactions. While standard DNA phosphoramidites typically require a coupling time of about 30 seconds, 2'-O-Me phosphoramidites necessitate significantly longer times, generally in the range of 5 to 15 minutes.[2][3] Below is a summary of recommended coupling conditions from various sources.
| Activator | Activator Concentration | Phosphoramidite | Recommended Coupling Time | Coupling Efficiency | Reference |
| 5-Benzylthio-1H-tetrazole | 0.25 M | Modified RNA Phosphoramidite | 15 minutes | 96% | [1] |
| 1H-Tetrazole | Not Specified | Modified RNA Phosphoramidite | 15 minutes | >90% | [1] |
| Dicyanoimidazole (DCI) | Not Specified | 2'-OMe-A-PACE Phosphoramidite | 15 minutes | Not Specified | [4] |
| 1H-Tetrazole | 0.45 M | 2'-OMe-A-PACE Phosphoramidite | 33 minutes | Acceptable Results | [4][5] |
Experimental Protocol: Coupling of 2'-O-Me-A Phosphoramidite
This protocol outlines the coupling step for incorporating a 2'-O-Me-A phosphoramidite into a growing oligonucleotide chain during automated solid-phase synthesis.
Materials:
-
2'-O-Me-A phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-Benzylthio-1H-tetrazole or 0.45 M DCI in anhydrous acetonitrile)
-
Anhydrous acetonitrile (B52724)
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
Procedure:
-
Pre-Coupling Wash: The solid support is washed thoroughly with anhydrous acetonitrile to ensure a completely anhydrous environment.
-
Activator Delivery: The activator solution is delivered to the synthesis column and allowed to react with the 5'-hydroxyl group of the support-bound oligonucleotide.
-
Phosphoramidite Delivery: The 2'-O-Me-A phosphoramidite solution is delivered to the column.
-
Coupling Reaction: The phosphoramidite and activator are allowed to react with the solid support for the specified coupling time (e.g., 15 minutes). This step should be performed in the absence of moisture.
-
Post-Coupling Wash: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Any unreacted 5'-hydroxyl groups are capped, typically using a mixture of acetic anhydride (B1165640) and N-methylimidazole, to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
Logical Workflow for Solid-Phase Oligonucleotide Synthesis
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis with a focus on the key steps.
Caption: Workflow of solid-phase oligonucleotide synthesis.
Conclusion
The successful incorporation of 2'-O-Me-A phosphoramidite into synthetic oligonucleotides is readily achievable by extending the coupling time to accommodate the increased steric hindrance of the 2'-O-methyl group. A coupling time of approximately 15 minutes, in conjunction with an appropriate activator such as DCI or 5-Benzylthio-1H-tetrazole, is a robust starting point for optimization. By carefully considering the factors outlined in these notes and adhering to the provided protocol, researchers can efficiently synthesize high-quality 2'-O-Me modified oligonucleotides for a wide range of applications in research, diagnostics, and drug development.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Deprotection of Oligonucleotides Containing 2'-O-Methylated Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the effective deprotection of synthetic oligonucleotides containing 2'-O-methylated (2'-O-Me) ribonucleotides. Proper deprotection is a critical step in obtaining high-purity, functional oligonucleotides for research, diagnostics, and therapeutic applications.
Introduction
Oligonucleotides incorporating 2'-O-methylated bases offer significant advantages, including increased nuclease resistance and enhanced binding affinity to complementary RNA strands. These properties make them valuable tools in various applications such as antisense therapy, siRNAs, and aptamers. The synthesis of these modified oligonucleotides involves the use of protecting groups on the nucleobases and the phosphate (B84403) backbone, which must be efficiently and completely removed post-synthesis. This process, known as deprotection, is crucial for the biological activity of the final product.
This guide outlines standard and rapid deprotection methods, highlighting key considerations for preventing side reactions and ensuring high-yield recovery of the desired oligonucleotide.
Deprotection Strategies Overview
The deprotection of 2'-O-methylated oligonucleotides is generally analogous to that of standard DNA oligonucleotides, as the 2'-O-methyl group itself is stable to the basic conditions used for removing other protecting groups.[1][2][3] The primary considerations revolve around the choice of exocyclic amine protecting groups on the nucleobases and the deprotection reagent.
The most common deprotection procedure involves a one-step cleavage from the solid support and removal of base and phosphate protecting groups using a basic solution. A popular and highly effective method utilizes a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).[4][5][6] This reagent significantly accelerates the removal of protecting groups compared to using ammonium hydroxide alone.[5][6][7]
For oligonucleotides containing sensitive modifications or dyes, "UltraMild" protecting groups (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG) are employed, allowing for deprotection under milder conditions, such as with potassium carbonate in methanol (B129727) or ammonium hydroxide at room temperature.[1][2][7][8]
Key Considerations:
-
Choice of Protecting Groups: The use of acetyl-protected cytidine (B196190) (Ac-dC) is strongly recommended when using AMA to prevent the formation of N4-methyl-dC, a common side reaction with benzoyl-protected cytidine (Bz-dC).[4][5][7]
-
Deprotection Time and Temperature: These parameters must be optimized to ensure complete removal of all protecting groups without degrading the oligonucleotide. AMA allows for significantly shorter deprotection times at elevated temperatures.[5][7]
-
Sensitive Modifications: If the oligonucleotide contains base-labile groups or sensitive dyes, milder deprotection strategies are necessary to preserve their integrity.[2][7][8]
Quantitative Data on Deprotection Methods
The following tables summarize common deprotection conditions for oligonucleotides, which are applicable to those containing 2'-O-methylated bases.
Table 1: Standard Deprotection Conditions
| Deprotection Reagent | Base Protecting Groups | Temperature | Time | Notes |
| Ammonium Hydroxide (conc.) | Standard (Bz-dA, Bz-dC, iBu-dG) | 55 °C | 8-16 hours | Traditional method; slower than AMA. |
| AMA (1:1 NH₄OH/40% MeNH₂) | Standard (Bz-dA, iBu-dG), Ac-dC | 65 °C | 10 minutes | Rapid deprotection. Requires Ac-dC to avoid side reactions.[4][5] |
| AMA (1:1 NH₄OH/40% MeNH₂) | Standard (Bz-dA, iBu-dG), Ac-dC | Room Temp | 2 hours | Slower than heated AMA but gentler. |
Table 2: UltraMild Deprotection Conditions
| Deprotection Reagent | Base Protecting Groups | Temperature | Time | Notes |
| 0.05 M K₂CO₃ in Methanol | UltraMild (Pac-dA, Ac-dC, iPr-Pac-dG) | Room Temp | 4 hours | Recommended for very sensitive modifications. Requires UltraMild Cap A.[2][7] |
| Ammonium Hydroxide (conc.) | UltraMild (Pac-dA, Ac-dC, iPr-Pac-dG) | Room Temp | 2 hours | Milder than heating, suitable for UltraMild protecting groups.[2][7] |
| t-Butylamine/water (1:3 v/v) | Standard (Bz-dA, Ac-dC, dmf-dG) | 60 °C | 6 hours | Alternative for certain sensitive applications.[2][8] |
Experimental Protocols
Protocol 1: Rapid Deprotection using AMA
This protocol is suitable for standard oligonucleotides containing 2'-O-methylated bases synthesized with Ac-dC phosphoramidite.
Materials:
-
Oligonucleotide synthesized on solid support (e.g., CPG) in a synthesis column.
-
AMA solution: 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Sealable, chemically resistant vials.
-
Heating block or water bath.
-
SpeedVac or lyophilizer.
-
Nuclease-free water.
Procedure:
-
Carefully transfer the solid support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of the AMA solution to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10 minutes in a heating block or water bath.[5]
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new microfuge tube.
-
Evaporate the solution to dryness using a SpeedVac or by lyophilization.
-
Resuspend the oligonucleotide pellet in an appropriate volume of nuclease-free water for quantification and downstream applications.
Protocol 2: UltraMild Deprotection using Potassium Carbonate in Methanol
This protocol is designed for oligonucleotides with sensitive modifications, synthesized using UltraMild phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) and an appropriate capping mixture (e.g., phenoxyacetic anhydride (B1165640) in Cap A).[7]
Materials:
-
Oligonucleotide synthesized on solid support with UltraMild protecting groups.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Sealable, chemically resistant vials.
-
Shaker or rotator.
-
Microcentrifuge.
-
Nuclease-free water.
Procedure:
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1 mL of 0.05 M K₂CO₃ in methanol to the vial.
-
Seal the vial tightly.
-
Incubate at room temperature for 4 hours with gentle shaking.[2][7]
-
Centrifuge the vial to pellet the support material.
-
Carefully transfer the supernatant to a new microfuge tube.
-
Evaporate the solution to dryness.
-
Resuspend the oligonucleotide pellet in nuclease-free water.
Visualizing the Deprotection Workflow
The following diagrams illustrate the key steps in the deprotection process.
Caption: General workflow for oligonucleotide deprotection.
Caption: Chemical transformation during deprotection.
Troubleshooting and Side Reactions
A critical aspect of successful oligonucleotide deprotection is the avoidance of unwanted side reactions.
-
N4-Methyl-Cytidine Formation: As previously mentioned, the use of benzoyl-dC with methylamine-containing reagents like AMA can lead to the transamination of cytidine to form N4-methyl-cytidine.[4][5] This can be avoided by using acetyl-protected dC (Ac-dC).
-
Incomplete Deprotection: Insufficient deprotection time or temperature, or the use of old or degraded reagents, can result in the incomplete removal of protecting groups. This can be identified by analytical techniques such as HPLC or mass spectrometry, which will show multiple peaks or species with higher molecular weights than the desired product.
-
Degradation of Sensitive Moieties: Harsh deprotection conditions can damage sensitive dyes or other modifications within the oligonucleotide. In such cases, switching to an UltraMild deprotection protocol is essential.[2][7][8]
By carefully selecting the appropriate protecting groups and deprotection method, researchers can reliably obtain high-quality 2'-O-methylated oligonucleotides for their specific applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Automated RNA Synthesis Using DMT-2'-O-Methyladenosine Phosphoramidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified ribonucleic acids (RNA) is a cornerstone of modern molecular biology and therapeutic development. Among the various modifications, 2'-O-methylation is particularly significant due to its ability to confer increased nuclease resistance and enhance the stability of RNA duplexes.[1][2] This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, a feature commonly found in naturally occurring RNA molecules like ribosomal RNA (rRNA) and small nuclear RNA (snRNA).[2] The use of 5'-O-DMT-2'-O-Methyladenosine phosphoramidite (B1245037) in automated solid-phase synthesis allows for the precise incorporation of this modification into synthetic oligonucleotides, enabling the development of novel RNA-based therapeutics and research tools.[1]
This document provides detailed application notes and protocols for the automated synthesis of RNA oligonucleotides containing 2'-O-Methyladenosine. It covers the synthesis cycle, deprotection, and purification of the final product, supported by quantitative data and visual workflows to guide researchers in achieving high-quality synthesis of 2'-O-methylated RNA.
Key Advantages of 2'-O-Methylated RNA
Incorporating 2'-O-methylated nucleotides, such as 2'-O-Methyladenosine, into synthetic RNA offers several key advantages:
-
Enhanced Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from degradation by nucleases, increasing the in vivo stability of the oligonucleotide.[1]
-
Increased Duplex Stability: 2'-O-methylated RNA forms more stable duplexes with complementary RNA strands compared to their unmodified counterparts.
-
Reduced Immunogenicity: Modification of RNA can help in evading the innate immune response, a crucial aspect for therapeutic applications.
-
Improved Specificity: The conformational rigidity imparted by the 2'-O-methyl group can lead to higher binding affinity and specificity to target sequences.
Automated RNA Synthesis Workflow
The automated synthesis of RNA oligonucleotides using phosphoramidite chemistry is a cyclical process performed on a solid support. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation. The incorporation of DMT-2'-O-Methyladenosine phosphoramidite follows this standard workflow.
Quantitative Data
The efficiency of each step in the synthesis cycle is critical for obtaining high-purity, full-length oligonucleotides. The following tables summarize key quantitative data related to the synthesis and purification of 2'-O-methylated RNA.
Table 1: Coupling Efficiency
| Phosphoramidite Type | Average Coupling Efficiency (%) | Coupling Time (minutes) | Reference |
| Brucella-specific forward primer | 99.97 | Not Specified | [3] |
| Brucella-specific reverse primer | 99.95 | Not Specified | [3] |
| 2'-O-Methyl RNA (general) | >99 | 15 | [4] |
Table 2: Deprotection and Purification Yields for a 22-mer all-2'-O-methylated RNA
| Parameter | Value | Unit | Conditions | Reference |
| Synthesis Scale | 1.0 | µmol | --- | [5] |
| Crude Yield (post-synthesis) | ~80 | OD | --- | [6] |
| Purified Yield (HPLC) | 50 - 80 | OD | Glen-Pak RNA cartridge | [6] |
| Final Purity (HPLC) | 90 - 95 | % | Glen-Pak RNA cartridge | [6] |
Experimental Protocols
I. Automated Solid-Phase RNA Synthesis
This protocol outlines the steps for automated synthesis of a 2'-O-methylated RNA oligonucleotide on a standard DNA/RNA synthesizer.
Materials:
-
This compound
-
Standard RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., Bz for A, Ac for C, iBu for G)
-
Solid support (e.g., CPG) functionalized with the first nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (e.g., Iodine in THF/Water/Pyridine)
-
Anhydrous Acetonitrile
Procedure:
-
Synthesizer Preparation: Ensure the synthesizer is clean, dry, and all reagent bottles are filled with fresh solutions.
-
Sequence Programming: Program the desired RNA sequence into the synthesizer software, specifying the positions for the incorporation of 2'-O-Methyladenosine.
-
Synthesis Initiation: Start the synthesis run. The instrument will automatically perform the following cycle for each nucleotide addition:
-
Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside using the deblocking solution. The amount of released trityl cation can be monitored to determine the coupling efficiency of the previous cycle.
-
Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. A coupling time of 15 minutes is recommended for 2'-O-methyl phosphoramidites.[4]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.
-
-
Final Detritylation (DMT-on or DMT-off): After the final cycle, the terminal 5'-DMT group can either be left on (DMT-on) for purification or removed (DMT-off). DMT-on purification is generally recommended for higher purity.
-
Cleavage and Deprotection: Proceed to the cleavage and deprotection protocol.
II. Cleavage and Deprotection
This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of protecting groups.
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Triethylamine (TEA) (for DMT-on)
-
RNA Quenching Buffer (for DMT-on)
-
Nuclease-free water
Procedure (DMT-off):
-
Cleavage and Base Deprotection: Transfer the solid support to a screw-cap vial and add AMA solution. Heat at 65°C for 20 minutes.
-
Solvent Removal: Cool the vial and transfer the supernatant to a new tube. Evaporate the AMA solution to dryness using a vacuum concentrator.
-
2'-O-Silyl Group Removal (if applicable for other bases): This step is for standard RNA synthesis. For fully 2'-O-methylated RNA, this step is not necessary for the modified nucleosides. If standard ribonucleosides were used, a desilylation step is required.
-
2'-Deprotection: Re-dissolve the dried oligo in anhydrous DMSO. Add TEA·3HF, mix well, and heat to 65°C for 2.5 hours.[6]
-
Desalting: Cool the solution and precipitate the RNA by adding butanol. Centrifuge to pellet the RNA, decant the supernatant, and wash the pellet with ethanol. Dry the RNA pellet.
-
Resuspension: Resuspend the purified RNA in nuclease-free water.
Procedure (DMT-on):
-
Follow steps 1 and 2 of the DMT-off protocol.
-
2'-Deprotection: Re-dissolve the RNA in anhydrous DMSO. Add TEA, followed by TEA·3HF. Heat at 65°C for 2.5 hours.[6]
-
Quenching: Instead of butanol precipitation, add RNA Quenching Buffer to the reaction.[6]
-
Proceed immediately to DMT-on purification.
III. Purification by HPLC
High-performance liquid chromatography (HPLC) is the recommended method for purifying 2'-O-methylated RNA oligonucleotides to achieve high purity.[5]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., Agilent PLRP-S)[5]
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile
-
For denaturing conditions, 10% (w/v) urea (B33335) can be added to the mobile phase.[5]
Procedure:
-
Sample Preparation: Dissolve the crude, deprotected RNA in Mobile Phase A.
-
Column Equilibration: Equilibrate the HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length product.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
-
Post-Purification Processing: Pool the pure fractions, evaporate the solvents, and desalt the final product.
Conclusion
The use of this compound in automated solid-phase synthesis provides a reliable and efficient method for producing high-quality 2'-O-methylated RNA oligonucleotides. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals. By leveraging the benefits of 2'-O-methylation, scientists can advance the development of next-generation RNA-based therapeutics and diagnostic tools.
References
Application Notes and Protocols: Synthesis of Antisense Oligonucleotides Using 2'-O-Me-A Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of antisense oligonucleotides (ASOs) incorporating 2'-O-Methyladenosine (2'-O-Me-A) phosphoramidite (B1245037). The inclusion of 2'-O-Me modifications enhances the therapeutic potential of ASOs by improving their stability, binding affinity, and nuclease resistance.
Introduction to 2'-O-Methyl Modified Antisense Oligonucleotides
Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression.[1] Chemical modifications are crucial for the therapeutic efficacy of ASOs, enhancing their stability against nucleases, increasing their binding affinity to target RNA, and improving their pharmacokinetic properties.[1][2]
The 2'-O-methyl (2'-OMe) modification is a second-generation antisense modification where the 2'-hydroxyl group of the ribose sugar is replaced by a methoxy (B1213986) group.[3] This modification confers several advantageous properties to ASOs:
-
Increased Nuclease Resistance: The 2'-OMe modification protects the oligonucleotide from degradation by cellular endonucleases.[4][5]
-
Enhanced Binding Affinity: The presence of 2'-OMe nucleotides increases the thermal stability (Tm) of the duplex formed with the target RNA, leading to improved binding affinity.[4][6] Incorporation of a 2'-O-Methyl nucleotide can increase the Tm of its duplex with RNA by approximately 1.3°C per modification.[4][6]
-
Reduced Immunostimulatory Effects: Certain modifications, including methylation, can reduce the innate immune response that can be triggered by unmodified oligonucleotides.[2]
A common strategy in ASO design is the "gapmer" approach.[7][8] Gapmers are chimeric oligonucleotides that consist of a central "gap" of deoxynucleotides, which is capable of recruiting RNase H to cleave the target mRNA.[7][8][9] This central gap is flanked by "wings" of modified nucleotides, such as 2'-OMe, which provide nuclease resistance and increased binding affinity.[7][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of 2'-O-Me modified oligonucleotides.
Table 1: Impact of 2'-O-Me Modification on Duplex Stability
| Modification | Duplex Type | Change in Melting Temperature (Tm) per Modification |
| 2'-O-Methyl | RNA/DNA hybrid | +1.3 °C[4][6] |
Table 2: In Vitro Activity of a 2'-O-DMAOE Modified Antisense Oligonucleotide
| Target | Cell Line | IC50 |
| Intercellular Adhesion Molecule-1 (ICAM-1) | HUVEC | 1.8 nM[8] |
Note: 2'-O-DMAOE is another 2'-O-alkoxyethyl modification, and its high potency illustrates the potential of this class of modifications.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of 2'-O-Me Modified Oligonucleotides
This protocol outlines the general steps for synthesizing a 2'-O-Me modified antisense oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
2'-O-Me-A-CE Phosphoramidite
-
Other required phosphoramidites (DNA, RNA, or other modified bases)
-
Controlled Pore Glass (CPG) solid support
-
Standard synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
-
Acetonitrile (anhydrous, synthesis grade)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
Workflow:
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence and specify the positions for the 2'-O-Me-A phosphoramidite incorporation.
-
Synthesis Cycle: The automated synthesis proceeds in a stepwise 3' to 5' direction, with each cycle consisting of four main steps: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support. b. Coupling: The 2'-O-Me-A phosphoramidite (or another specified phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in a strong base solution.
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a common method for purification.[10]
-
Desalting: The purified oligonucleotide is desalted to remove any remaining salts from the purification process.
-
Quantification and Analysis: The final product is quantified by UV-Vis spectrophotometry, and its identity and purity are confirmed by mass spectrometry.[11]
Protocol 2: In Vitro Evaluation of Antisense Oligonucleotide Activity
This protocol describes a method to assess the efficacy of a 2'-O-Me modified ASO in reducing the expression of a target mRNA in a cell culture model.[12]
Materials:
-
Cultured cells expressing the target gene (e.g., HeLa, A549, or a relevant cell line)
-
2'-O-Me modified ASO targeting the gene of interest
-
Control ASO (e.g., a scrambled sequence)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)[13]
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription reagents
-
Quantitative real-time PCR (qRT-PCR) reagents and instrument
Workflow:
Caption: In vitro ASO activity evaluation workflow.
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: a. Prepare ASO-transfection reagent complexes according to the manufacturer's protocol. Test a range of ASO concentrations to determine the optimal dose. b. Add the complexes to the cells and incubate for the desired period (typically 24-48 hours).
-
RNA Extraction: a. Harvest the cells and extract total RNA using a commercial kit. b. Assess the quality and quantity of the extracted RNA.
-
RT-qPCR Analysis: a. Perform reverse transcription to synthesize cDNA from the extracted RNA. b. Set up qRT-PCR reactions to quantify the expression levels of the target mRNA and a stable housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells to determine the percentage of mRNA knockdown.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many gapmer ASOs is the RNase H-mediated degradation of the target mRNA.
Caption: RNase H-dependent mechanism of action for gapmer ASOs.
In this pathway, the ASO binds to the complementary sequence on the target mRNA. The DNA gap in the resulting heteroduplex is recognized by RNase H, an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA hybrid. This cleavage leads to the degradation of the mRNA, preventing its translation into protein.
Conclusion
The use of 2'-O-Me-A phosphoramidite and other 2'-O-Me modified phosphoramidites is a well-established and effective strategy for the synthesis of antisense oligonucleotides with enhanced therapeutic properties. The protocols and information provided in these application notes offer a foundation for researchers and drug developers to design, synthesize, and evaluate novel ASO-based therapeutics. The increased stability and binding affinity conferred by the 2'-O-Me modification, particularly within the gapmer design, make it a valuable tool in the field of gene silencing.
References
- 1. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 2. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 5. metabion.com [metabion.com]
- 6. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 7. idtdna.com [idtdna.com]
- 8. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microsynth.com [microsynth.com]
- 10. 2' O-Methyl RNA, 2'OMe RNA Synthesis [biosyn.com]
- 11. Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-specific incorporation of 5′-methyl DNA enhances the therapeutic profile of gapmer ASOs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: HPLC Purification of 2'-O-Methylated RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purity of synthetic oligonucleotides is crucial for their successful application in research, diagnostics, and therapeutics. 2'-O-methylated (2'-OMe) RNA oligonucleotides, a common modification to enhance nuclease resistance and binding affinity, require robust purification methods to remove synthesis-related impurities. These impurities can include shorter, truncated sequences (n-1, n-2), incompletely deprotected oligos, and other by-products which can interfere with downstream applications.[1] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely adopted and powerful technique for the purification of oligonucleotides, offering high resolution and compatibility with mass spectrometry.[2][3] This document provides a detailed protocol for the purification of 2'-O-methylated RNA oligos using IP-RP-HPLC, followed by desalting and formulation.
Principle of Ion-Pair Reversed-Phase HPLC for Oligonucleotides
Standard reversed-phase chromatography is not effective for highly polar molecules like RNA oligonucleotides due to their strong negative charge from the phosphate (B84403) backbone. IP-RP-HPLC overcomes this by introducing an ion-pairing (IP) agent, typically a hydrophobic alkylamine, into the mobile phase.[1][2] This agent forms a neutral, hydrophobic complex with the negatively charged oligonucleotide, allowing it to be retained on a nonpolar stationary phase. The elution of the oligonucleotide is then achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724), in the mobile phase.[2] The retention and separation are influenced by factors such as the length of the oligonucleotide, the hydrophobicity of the IP agent, and the precise gradient of the organic solvent.[4]
Experimental Workflow
Caption: Workflow for 2'-O-methylated RNA oligo purification.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude 2'-O-methylated RNA oligonucleotide | Preparative HPLC system with UV detector |
| Triethylammonium acetate (B1210297) (TEAA) solution | Analytical HPLC system for purity analysis |
| Hexylamine (B90201) | Mass spectrometer (optional) |
| Acetic acid | Reversed-phase HPLC column (e.g., C8, C18) |
| Acetonitrile (HPLC grade) | Solid-phase extraction (SPE) cartridges for desalting |
| Nuclease-free water | Centrifugal vacuum concentrator or lyophilizer |
| pH meter | Vortex mixer |
| 0.22 µm sterile filters | Spectrophotometer (for quantification) |
Detailed Protocols
Protocol 1: Preparation of Mobile Phases for IP-RP-HPLC
-
Mobile Phase A (Aqueous Buffer):
-
Prepare a 0.1 M Triethylammonium Acetate (TEAA) solution. For example, to prepare 1 L, add the appropriate amount of TEAA to nuclease-free water and adjust the pH to 7.0 with acetic acid.
-
Alternatively, a buffer can be prepared by mixing triethylamine (B128534) and acetic acid. For instance, for a 0.1 M TEAA buffer, one might mix specific volumes of triethylamine and acetic acid in water and adjust the final pH.[5]
-
Filter the buffer through a 0.22 µm filter.
-
-
Mobile Phase B (Organic Eluent):
Note: The choice of ion-pairing agent and its concentration can be optimized. Other agents like hexylamine can offer different selectivity. For a hexylamine-based buffer, one might add 2.86 mL of acetic acid and 6.57 mL of hexylamine to 450 mL of water, adjust the pH to 7, and bring the final volume to 500 mL.[7]
Protocol 2: IP-RP-HPLC Purification
-
Sample Preparation: Dissolve the crude, lyophilized 2'-O-methylated RNA oligonucleotide in Mobile Phase A to a concentration of approximately 5 mg/mL.[7] Vortex to ensure complete dissolution.
-
Column Equilibration: Equilibrate the preparative reversed-phase column (e.g., C8 or C18) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Elution:
-
Inject the dissolved oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The gradient slope is critical for resolution and is typically shallow, around 1% per minute or less.[7]
-
Monitor the elution profile using a UV detector at 260 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length product. Early-eluting peaks often correspond to shorter failure sequences, while later-eluting peaks may be more hydrophobic impurities.[5]
Table 1: Example HPLC Parameters for Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Column Temperature | 50-60 °C | 50-60 °C |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 | 0.1 M TEAA, pH 7.0 |
| Mobile Phase B | 0.1 M TEAA in 25% Acetonitrile | 0.1 M TEAA in 25% Acetonitrile |
| Gradient | 38-55% B over 22 min | 38-55% B over 22 min |
| Detection | UV at 260 nm | UV at 260 nm |
Note: These are example parameters and should be optimized for the specific oligonucleotide sequence and length.
Protocol 3: Purity Analysis of Collected Fractions
-
Inject a small aliquot of each collected fraction onto an analytical HPLC system to assess purity.
-
Optionally, perform mass spectrometry to confirm the identity of the product in the main peak.
-
Pool the fractions that contain the pure full-length 2'-O-methylated RNA oligonucleotide.
Protocol 4: Desalting and Formulation
The collected fractions contain the volatile ion-pairing agent (e.g., TEAA) which needs to be removed.[8]
-
Desalting using SPE Cartridge:
-
Equilibrate a reversed-phase SPE cartridge (e.g., C18) with acetonitrile, followed by 50% acetonitrile in water, and finally with nuclease-free water.
-
Load the pooled fractions onto the cartridge. The RNA will bind to the stationary phase.
-
Wash the cartridge with nuclease-free water to remove the salts.
-
Elute the desalted oligonucleotide with 50% acetonitrile in water.
-
-
Lyophilization:
-
Freeze the desalted oligonucleotide solution at -80 °C.
-
Lyophilize the frozen sample to a dry powder using a centrifugal vacuum concentrator or a standard lyophilizer.
-
-
Final Formulation:
-
Resuspend the lyophilized oligonucleotide in a suitable nuclease-free buffer or water at the desired concentration.
-
Quantify the final product using UV absorbance at 260 nm.
-
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Poor Resolution | Gradient too steep | Decrease the gradient slope (e.g., to 0.5%/min). |
| Inappropriate ion-pairing agent | Try a different agent (e.g., hexylamine for more retention).[4][7] | |
| Column temperature not optimal | Optimize temperature (e.g., 50-80 °C) to denature secondary structures.[4] | |
| Peak Tailing | Column overloading | Reduce the amount of sample injected. |
| Secondary structure formation | Add a denaturant like urea (B33335) to the mobile phase or increase column temperature.[7] | |
| Low Recovery | Irreversible binding to the column | Ensure appropriate mobile phase strength for elution. |
| Inefficient desalting | Optimize the desalting protocol, ensuring complete elution from the SPE cartridge. |
Logical Relationships in HPLC Optimization
Caption: Key parameter relationships in HPLC method optimization.
Conclusion
This application note provides a comprehensive protocol for the purification of 2'-O-methylated RNA oligonucleotides using IP-RP-HPLC. By carefully selecting the column, mobile phases, and optimizing the gradient conditions, high-purity oligonucleotides suitable for demanding applications can be obtained. The subsequent desalting and formulation steps are critical for ensuring the final product is free of interfering salts and ready for use. Adherence to these protocols will enable researchers to consistently produce high-quality modified RNA oligonucleotides.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. academic.oup.com [academic.oup.com]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. agilent.com [agilent.com]
- 8. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for Mass Spectrometry Analysis of RNA Sequences with 2'-O-Methyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyladenosine (Am) is a prevalent post-transcriptional modification of RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] This modification, where a methyl group is added to the 2'-hydroxyl of the adenosine (B11128) ribose moiety, plays a crucial role in various biological processes. It enhances RNA stability by protecting it from degradation by certain RNases and alkaline hydrolysis.[3] Functionally, 2'-O-methylation is implicated in the regulation of mRNA translation, the innate immune response, and cellular stress responses.[4][5] Dysregulation of Am levels has been linked to diseases such as cancer, making it a potential biomarker and therapeutic target.[6]
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for the sensitive and accurate quantification of 2'-O-Methyladenosine and other RNA modifications.[7][8] This document provides detailed application notes and experimental protocols for the analysis of RNA sequences containing 2'-O-Methyladenosine using LC-MS/MS.
Quantitative Data Presentation
The following tables summarize quantitative data on the concentration of 2'-O-Methyladenosine (Am) and related modified nucleosides in human serum samples from healthy individuals and patients with colorectal or gastric cancer.[3][6] This data highlights the potential of using Am levels as a biomarker for disease.
Table 1: Concentration of Adenosine and its Methylated Modifications in Serum from Healthy Controls and Cancer Patients (nM) [3][6]
| Nucleoside | Healthy Controls (n=99) | Colorectal Cancer Patients (n=51) | Gastric Cancer Patients (n=27) |
| Adenosine (A) | 7.98 ± 3.01 | 8.47 ± 6.30 | 11.53 ± 8.55 |
| N6-methyladenosine (m6A) | 4.51 ± 1.08 | 5.57 ± 1.67 | 6.93 ± 1.38 |
| N1-methyladenosine (m1A) | 154.58 ± 21.10 | 158.62 ± 24.79 | 156.83 ± 27.07 |
| N6,2'-O-dimethyladenosine (m6Am) | 0.63 ± 0.37 | 1.13 ± 0.53 | 0.91 ± 0.57 |
Table 2: Range of Concentrations of Adenosine and its Methylated Modifications in Serum (nM) [3][6]
| Nucleoside | Healthy Controls | Colorectal Cancer Patients | Gastric Cancer Patients |
| Adenosine (A) | 3.20–17.86 | 2.41–27.94 | 1.95–34.19 |
| N6-methyladenosine (m6A) | 2.24–7.73 | 2.64–9.24 | 4.94–9.74 |
| N1-methyladenosine (m1A) | 115.16–211.44 | 117.45–215.77 | 116.84–209.92 |
| N6,2'-O-dimethyladenosine (m6Am) | 0.16–2.28 | 0.17–2.56 | 0.24–2.15 |
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate key signaling pathways involving 2'-O-Methyladenosine and a general experimental workflow for its analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | RNA 2’-O-Methyltransferase Fibrillarin Facilitates Virus Entry Into Macrophages Through Inhibiting Type I Interferon Response [frontiersin.org]
- 3. RNA 2 '-O-Methyltransferase Fibrillarin Facilitates Virus Entry Into Macrophages Through Inhibiting Type I Interferon Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 7. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Synthesis of Chimeric DNA/RNA Oligonucleotides using 2'-O-Me-A Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chimeric DNA/RNA oligonucleotides incorporating 2'-O-methyladenosine (2'-O-Me-A). The inclusion of 2'-O-methylated ribonucleosides into oligonucleotides offers significant advantages for therapeutic applications, including enhanced nuclease resistance and increased binding affinity to target RNA sequences.
Introduction to 2'-O-Methyl RNA Modifications
Chimeric oligonucleotides containing both DNA and modified RNA residues are pivotal in the development of next-generation therapeutics, particularly in the fields of antisense technology and RNA interference (RNAi). The 2'-O-methyl (2'-O-Me) modification is a widely utilized second-generation modification that confers desirable drug-like properties to oligonucleotides.[1] By replacing the hydroxyl group at the 2' position of the ribose sugar with a methyl ether, the resulting oligonucleotide exhibits:
-
Increased Nuclease Resistance: The 2'-O-Me modification provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases.[1] This leads to a longer half-life in biological systems.
-
Enhanced Binding Affinity: 2'-O-Me modifications promote an A-form helical geometry, which is favorable for binding to complementary RNA targets. This results in a higher melting temperature (Tm) of the oligonucleotide-RNA duplex.[2]
-
Reduced Immunostimulatory Effects: Compared to unmodified oligonucleotides, those with 2'-O-Me modifications can exhibit a reduced innate immune response.
These properties make 2'-O-Me modified chimeric oligonucleotides, often in a "gapmer" design with a central DNA region flanked by modified RNA wings, highly effective for applications such as antisense oligonucleotides (ASOs) that mediate RNase H-dependent degradation of target mRNA.
Data Presentation
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
The efficiency of each coupling step during solid-phase synthesis is critical for the overall yield of the final product. Even small decreases in coupling efficiency can significantly reduce the amount of full-length oligonucleotide, especially for longer sequences.
| Oligonucleotide Length (bases) | Theoretical Yield at 99.5% Coupling Efficiency | Theoretical Yield at 99.0% Coupling Efficiency | Theoretical Yield at 98.0% Coupling Efficiency |
| 20 | 90.9% | 82.6% | 68.1% |
| 30 | 86.5% | 74.7% | 55.7% |
| 40 | 82.2% | 67.6% | 45.5% |
| 50 | 78.2% | 61.1% | 37.2% |
| 100 | 60.9% | 37.0% | 13.5% |
Data is theoretical and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings)
Table 2: Typical Purification Yields and Purity for Modified Oligonucleotides
The final yield and purity of a synthetic oligonucleotide are influenced by the synthesis scale, purification method, and the nature of the modifications.
| Synthesis Scale | Purification Method | Typical Purity | Typical Yield |
| 1 µmol | Reverse-Phase HPLC (RP-HPLC) | >90% | 75-80% recovery from purification[3] |
| 1 µmol | Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Yield can be lower than HPLC |
| 10 µmol | Reverse-Phase HPLC (RP-HPLC) | >90% | Dependent on sequence and modifications |
Yields can vary significantly based on the specific sequence, number, and type of modifications.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Chimeric 2'-O-Me-RNA/DNA Oligonucleotide
This protocol outlines the automated solid-phase synthesis of a chimeric oligonucleotide on a 1 µmol scale using standard phosphoramidite (B1245037) chemistry.
Materials and Reagents:
-
DNA and 2'-O-Me-A phosphoramidites (and other 2'-O-Me-RNA phosphoramidites as required)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
Anhydrous acetonitrile (B52724)
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane
-
Activator solution: 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 16% N-Methylimidazole in THF
-
Oxidizer solution: 0.02 M Iodine in THF/Water/Pyridine
Instrumentation:
-
Automated DNA/RNA synthesizer
Procedure:
The synthesis is a cyclical process, with each cycle consisting of four main steps. This cycle is repeated for each monomer added to the growing oligonucleotide chain.
-
Deblocking (Detritylation):
-
The CPG column is washed with anhydrous acetonitrile.
-
The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treating with the deblocking solution.
-
The column is washed with anhydrous acetonitrile to remove the cleaved DMT group and residual acid.
-
-
Coupling:
-
The 2'-O-Me-A phosphoramidite (or other desired phosphoramidite) and activator solution are delivered simultaneously to the CPG column.
-
The coupling reaction is allowed to proceed for an extended time (e.g., 180 seconds) to ensure high coupling efficiency for the sterically hindered 2'-O-Me phosphoramidite.[2]
-
The column is washed with anhydrous acetonitrile.
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated by treating with capping solutions A and B. This prevents the formation of deletion mutations in subsequent cycles.
-
The column is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treating with the oxidizer solution.
-
The column is washed with anhydrous acetonitrile.
-
These four steps are repeated until the desired chimeric sequence is synthesized.
Protocol 2: Cleavage and Deprotection
Materials and Reagents:
-
Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)
-
Anhydrous N-methylpyrrolidinone (NMP)
-
Triethylamine trihydrofluoride (TEA·3HF)
Procedure:
-
Cleavage and Base Deprotection:
-
The CPG support is transferred to a pressure-tight vial.
-
AMA solution is added to the vial.
-
The vial is sealed and heated at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[4]
-
The vial is cooled, and the supernatant containing the oligonucleotide is transferred to a new tube. The CPG is washed with water, and the washes are combined with the supernatant.
-
The solution is evaporated to dryness.
-
-
2'-Hydroxyl Deprotection (for any standard RNA monomers, if present):
-
Note: This step is not for the removal of the 2'-O-methyl group, which is stable. If standard RNA monomers with 2'-O-silyl protecting groups (e.g., TBDMS) were used, they must be deprotected.
-
The dried oligonucleotide is resuspended in a solution of TEA·3HF in NMP.
-
The solution is heated at 65°C for 2.5 hours.
-
The reaction is quenched, and the oligonucleotide is precipitated.
-
Protocol 3: Purification by Reverse-Phase HPLC
Materials and Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
C18 reverse-phase HPLC column
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation:
-
The deprotected oligonucleotide is dissolved in Mobile Phase A.
-
-
HPLC Purification:
-
The HPLC column is equilibrated with a low percentage of Mobile Phase B.
-
The sample is injected onto the column.
-
A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotide. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.
-
The elution is monitored by UV absorbance at 260 nm.
-
Fractions containing the full-length oligonucleotide are collected.
-
-
Desalting:
-
The collected fractions are pooled and evaporated to dryness to remove the volatile TEAA buffer and acetonitrile.
-
The resulting pellet is resuspended in sterile, nuclease-free water.
-
Visualizations
Mechanism of Action for a 2'-O-Me Modified Antisense Oligonucleotide
Caption: Mechanism of a 2'-O-Me modified ASO sterically blocking splicing factors.
Experimental Workflow for Chimeric Oligonucleotide Synthesis
Caption: Workflow for the synthesis and purification of a chimeric oligonucleotide.
References
Application Note: Scaling Up Synthesis of 2'-O-Methylated Oligonucleotides for Clinical Trials
Introduction
2'-O-methylated (2'-OMe) oligonucleotides are a critical class of therapeutic molecules, offering enhanced nuclease resistance, increased binding affinity to target RNA, and reduced immunogenicity compared to unmodified oligonucleotides.[1][2][3] As these promising drug candidates progress from preclinical research to clinical trials, the demand for large-scale, high-purity synthesis escalates significantly. This application note provides a comprehensive overview and detailed protocols for scaling up the synthesis of 2'-O-methylated oligonucleotides to the kilogram scale required for clinical trials. We will address the key challenges, process optimizations, and analytical considerations necessary to ensure a robust and reproducible manufacturing process.
Challenges in Large-Scale Oligonucleotide Synthesis
Scaling up oligonucleotide synthesis from laboratory (milligram) to clinical trial (gram to kilogram) quantities presents several challenges:
-
Maintaining High Purity: The stepwise nature of solid-phase synthesis can lead to the accumulation of impurities such as truncated sequences (n-1, n-2) and other process-related impurities.[2] Maintaining high purity at a larger scale is critical for patient safety and drug efficacy.
-
Achieving High Yield: The overall yield of full-length product decreases with increasing oligonucleotide length.[4] Optimizing each step of the synthesis cycle is crucial to maximize yield and ensure a cost-effective process.
-
Cost of Goods: The raw materials for oligonucleotide synthesis, particularly the phosphoramidites and the solid support, are expensive. Efficient use of these materials is paramount for economic viability.
-
Downstream Processing: Purification and isolation of the desired oligonucleotide from the crude mixture become more complex and resource-intensive at a larger scale.
Process Overview: From Synthesis to Purified Product
The manufacturing process for 2'-O-methylated oligonucleotides can be broadly divided into three main stages: solid-phase synthesis, cleavage and deprotection, and purification.
Solid-Phase Synthesis
The most common method for oligonucleotide synthesis is the phosphoramidite (B1245037) solid-phase synthesis, which involves a four-step cycle for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite monomer.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 impurities.
-
Oxidation/Sulfurization: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) or phosphorothioate (B77711) linkage.
This cycle is repeated until the desired full-length oligonucleotide is assembled on the solid support.
Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone are removed. This is typically achieved by treatment with a basic solution, such as aqueous ammonia (B1221849) or a mixture of ammonia and methylamine.[5][6][7]
Purification
The crude oligonucleotide mixture is then subjected to one or more chromatographic purification steps to isolate the full-length product from synthesis-related impurities. The most common techniques for large-scale purification are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates oligonucleotides based on their hydrophobicity. It is highly effective for DMT-on purification, where the hydrophobic DMT group provides a strong handle for separation.[8][9]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates oligonucleotides based on the negative charge of their phosphate backbone. This method is particularly useful for resolving full-length products from shorter failure sequences.[10][11][12]
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of 2'-O-methylated oligonucleotides at different scales.
Table 1: Solid-Phase Synthesis Yield and Purity
| Synthesis Scale | Starting Material (Solid Support) | Typical Crude Yield (OD Units or Grams) | Typical Crude Purity (Full-Length Product) | Reference |
| Lab Scale | 1 µmol | ~50-100 OD | 70-85% | [13] |
| Pilot Scale | 100 mmol | ~150-250 g | 65-80% | General knowledge |
| Clinical Trial Scale | 1 mol | ~1.5-2.5 kg | 60-75% | General knowledge |
Table 2: Comparison of Purification Methods
| Purification Method | Principle | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages | Reference |
| RP-HPLC | Hydrophobicity | >95% | 60-80% | High resolution, suitable for DMT-on purification, scalable. | Use of organic solvents, potential for loss of product. | [8][12] |
| AEX-HPLC | Charge | >95% | 50-70% | Excellent resolution of different lengths, can be performed under denaturing conditions. | High salt buffers require desalting, can be less effective for modified oligonucleotides. | [10][11] |
| PAGE | Size | >99% | 20-40% | Very high resolution. | Labor-intensive, difficult to scale up, lower yield. | [12] |
Experimental Protocols
Protocol 1: Large-Scale Solid-Phase Synthesis of a 20-mer 2'-O-Methylated Oligonucleotide
This protocol outlines the general steps for the synthesis of a 20-mer all-2'-O-methylated RNA oligonucleotide on a 1 mmol scale using an automated solid-phase synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first 2'-O-methyl nucleoside.
-
2'-O-methyl RNA phosphoramidites (A, C, G, U) with standard protecting groups.
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole).
-
Capping solutions (Cap A and Cap B).
-
Oxidizer solution (Iodine/Water/Pyridine).
-
Deblocking solution (Trichloroacetic acid in Dichloromethane).
-
Anhydrous acetonitrile.
Procedure:
-
Synthesizer Setup: Load the solid support column onto the synthesizer. Prime all reagent lines according to the manufacturer's instructions.
-
Synthesis Cycle: Program the synthesizer to perform the following cycle for each nucleotide addition:
-
Detritylation: Treat the support with the deblocking solution to remove the 5'-DMT group. Wash with acetonitrile.
-
Coupling: Deliver the appropriate 2'-O-methyl phosphoramidite and activator solution to the column. Allow to react for the optimized coupling time.
-
Capping: Treat the support with Capping A and Capping B to block any unreacted 5'-hydroxyl groups. Wash with acetonitrile.
-
Oxidation: Treat the support with the oxidizer solution to convert the phosphite triester to a stable phosphate triester. Wash with acetonitrile.
-
-
Repeat Cycle: Repeat the synthesis cycle for the remaining 18 nucleotides.
-
Final Detritylation (Optional): The final 5'-DMT group can be left on for DMT-on purification or removed on the synthesizer.
-
Cleavage and Deprotection: Once the synthesis is complete, the solid support is ready for cleavage and deprotection as described in Protocol 2.
Protocol 2: Cleavage and Deprotection of 2'-O-Methylated Oligonucleotides
This protocol describes the cleavage of the oligonucleotide from the solid support and removal of protecting groups.
Materials:
-
Solid support with synthesized oligonucleotide.
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v).[5]
-
Sterile, RNase-free water.
Procedure:
-
Transfer the solid support from the synthesis column to a pressure-resistant reactor vessel.
-
Add the AMA solution to the vessel, ensuring the support is fully submerged.
-
Seal the vessel and heat at 65°C for 2 hours.
-
Cool the vessel to room temperature and carefully vent any pressure.
-
Filter the solution to remove the solid support.
-
Collect the filtrate containing the crude oligonucleotide.
-
Evaporate the AMA solution under reduced pressure.
-
Resuspend the crude oligonucleotide pellet in sterile, RNase-free water.
Protocol 3: Purification of 2'-O-Methylated Oligonucleotides by RP-HPLC
This protocol outlines a general method for the purification of a DMT-on 2'-O-methylated oligonucleotide.
Materials:
-
Crude DMT-on oligonucleotide solution.
-
HPLC system with a preparative C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Detritylation solution: 80% Acetic acid in water.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Sample Injection: Inject the crude oligonucleotide solution onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. The hydrophobic DMT-on product will elute later than the DMT-off failure sequences.
-
Fraction Collection: Collect fractions corresponding to the major peak of the DMT-on product.
-
Product Pooling and Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity specification.
-
Detritylation: Add the detritylation solution to the pooled fractions and incubate at room temperature for 30 minutes to remove the DMT group.
-
Desalting: Desalt the purified oligonucleotide using a suitable method such as tangential flow filtration or size-exclusion chromatography to remove the HPLC buffer salts.
-
Lyophilization: Lyophilize the desalted oligonucleotide to obtain a stable powder.
Visualizations
Caption: Workflow for solid-phase synthesis of 2'-O-methylated oligonucleotides.
Caption: Workflow for the purification of 2'-O-methylated oligonucleotides using RP-HPLC.
Conclusion
The successful scaling up of 2'-O-methylated oligonucleotide synthesis for clinical trials requires a multi-faceted approach that addresses challenges in synthesis efficiency, purification, and analytical characterization. By implementing robust and well-characterized processes, it is possible to produce kilogram quantities of high-purity oligonucleotides that meet the stringent requirements for therapeutic use. The protocols and data presented in this application note provide a framework for researchers, scientists, and drug development professionals to navigate the complexities of large-scale oligonucleotide manufacturing.
References
- 1. Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymc.co.jp [ymc.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. bio-works.com [bio-works.com]
- 12. oligofastx.com [oligofastx.com]
- 13. Scales and Yields - ELLA Biotech [ellabiotech.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with DMT-2'-O-Methyladenosine Phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMT-2'-O-Methyladenosine phosphoramidite (B1245037) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is DMT-2'-O-Methyladenosine phosphoramidite and why is it used?
This compound is a modified nucleoside building block used in the chemical synthesis of oligonucleotides. The 2'-O-Methyl modification provides the resulting oligonucleotide with increased resistance to nuclease degradation and enhances its binding affinity to complementary RNA strands. These properties are highly desirable for therapeutic applications, such as antisense oligonucleotides and siRNAs. The dimethoxytrityl (DMT) group on the 5' end protects the hydroxyl group during the synthesis cycle.
Q2: What is "coupling efficiency" and why is it critical?
Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle. High coupling efficiency (ideally >99%) is crucial for the synthesis of high-quality, full-length oligonucleotides. Even a small decrease in coupling efficiency can lead to a significant accumulation of truncated sequences, which can be difficult to separate from the desired product and may interfere with downstream applications.
Q3: What are the common causes of low coupling efficiency with this compound?
Low coupling efficiency with this modified phosphoramidite can stem from several factors:
-
Suboptimal Activator: The choice and concentration of the activator are critical. Sterically hindered phosphoramidites like 2'-O-Methyladenosine often require a more potent activator than the standard 1H-Tetrazole.
-
Insufficient Coupling Time: Modified phosphoramidites may react more slowly than their unmodified counterparts, necessitating longer coupling times.
-
Reagent Quality and Handling: The phosphoramidite, activator, and solvents must be of high purity and strictly anhydrous. Moisture can rapidly degrade phosphoramidites and quench the coupling reaction.
-
Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blockages, or inaccurate reagent delivery, can prevent the necessary reagents from reaching the synthesis column in the correct amounts.
-
Phosphoramidite Concentration: An inadequate concentration of the phosphoramidite solution can lead to incomplete coupling.
Troubleshooting Guide
Issue: Consistently Low Coupling Efficiency
If you are observing a general trend of low coupling efficiency across all coupling steps involving this compound, consider the following troubleshooting steps.
1. Evaluate and Optimize the Activator
The choice of activator significantly impacts the coupling efficiency of sterically hindered phosphoramidites. While 1H-Tetrazole is a standard activator, more potent options are often required for 2'-O-Methylated amidites.
-
Recommended Activators: For 2'-O-Methyl phosphoramidites, consider using 5-Benzylthio-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI).[1] Studies have shown that DCI can reduce the coupling time for 2'-O-methylguanosine phosphoramidites by half compared to other activators.[1]
-
Activator Concentration: Ensure the activator solution is at the recommended concentration. For example, a 0.25M solution of BTT has been shown to be effective.[1]
2. Extend the Coupling Time
Modified phosphoramidites often require longer reaction times to achieve high coupling efficiency due to their increased steric bulk.
-
Recommended Coupling Times: For 2'-O-Methyl phosphoramidites, a coupling time of at least 3-6 minutes is often recommended.[1] Some protocols for other modified phosphoramidites suggest even longer times, up to 15 minutes, to achieve optimal results.[1] It is advisable to perform a time-course experiment to determine the optimal coupling time for your specific conditions.
3. Verify Reagent Quality and Handling
The presence of moisture is a primary cause of low coupling efficiency.
-
Anhydrous Conditions: Ensure all reagents, especially the acetonitrile (B52724) used for dissolving the phosphoramidite and the activator, are anhydrous. Use freshly opened, high-purity solvents.
-
Phosphoramidite Integrity: Phosphoramidites are sensitive to moisture and oxidation. Store them under an inert atmosphere (argon or nitrogen) and at the recommended temperature. Use freshly prepared phosphoramidite solutions for synthesis.
4. Check Instrument Performance
A malfunctioning synthesizer can lead to inconsistent reagent delivery.
-
Fluidics Check: Perform a thorough check of the synthesizer's fluidics system for any leaks or blockages.
-
Reagent Delivery Volumes: Verify that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column.
Data Presentation: Activator and Coupling Time Comparison
While direct comparative data for DMT-2'-O-Methyladenosine is limited in publicly available literature, the following table summarizes findings for similar 2'-modified phosphoramidites, which can serve as a strong starting point for optimization.
| Activator | Concentration (in Acetonitrile) | Phosphoramidite Type | Coupling Time | Reported Coupling Efficiency |
| 1H-Tetrazole | Not Specified | 2'-TBDMS protected phosphoramidite | 15 minutes | >90%[1] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | 2'-TBDMS protected phosphoramidite | 15 minutes | 96%[1] |
| Other Activators | Not Specified | 2'-O-Methylguanosine | 6 minutes | Not Specified[1] |
| 4,5-Dicyanoimidazole (DCI) | Not Specified | 2'-O-Methylguanosine | 3 minutes | Not Specified (halved time)[1] |
Experimental Protocols
Protocol: Oligonucleotide Synthesis Cycle for this compound
This protocol outlines a typical cycle for incorporating a 2'-O-Methyladenosine phosphoramidite into a growing oligonucleotide chain on an automated DNA synthesizer. Note: Specific parameters may need to be optimized for your instrument and reagents.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure: Deliver the deblocking solution to the synthesis column and allow it to react for 60-90 seconds to remove the 5'-DMT protecting group from the support-bound oligonucleotide.
-
Wash: Thoroughly wash the column with anhydrous acetonitrile.
-
-
Coupling:
-
Reagents:
-
0.1 M this compound in anhydrous acetonitrile.
-
0.25 M 5-Benzylthio-1H-tetrazole (BTT) or 0.5 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. Allow the coupling reaction to proceed for 3 to 6 minutes . For initial optimization, a longer coupling time of up to 15 minutes can be tested.
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).
-
Cap B: 16% 1-Methylimidazole in THF.
-
-
Procedure: Deliver the capping solutions to the column to acetylate any unreacted 5'-hydroxyl groups. Allow the reaction to proceed for 30-60 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: Deliver the oxidizing solution to the column to convert the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester. Allow the reaction to proceed for 30-60 seconds.
-
Wash: Wash the column with anhydrous acetonitrile to prepare for the next synthesis cycle.
-
Visualizations
Diagram: Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Diagram: Troubleshooting Logic for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
Optimizing activator concentration for 2'-O-Me-A phosphoramidite coupling.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the activator concentration for 2'-O-Me-A phosphoramidite (B1245037) coupling in oligonucleotide synthesis.
Troubleshooting Guide
Low coupling efficiency with 2'-O-Me-A phosphoramidite can be a significant hurdle in synthesizing high-quality oligonucleotides. The steric hindrance from the 2'-O-methyl group necessitates careful optimization of reaction conditions, particularly the activator concentration and coupling time.[1] This guide provides a systematic approach to diagnosing and resolving common issues.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is 2'-O-Me-A phosphoramidite coupling more challenging than standard DNA phosphoramidites?
A1: The 2'-O-methyl group on the ribose sugar creates steric hindrance, which can impede the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain.[1] This steric bulk slows down the coupling reaction and often requires more potent activators or longer reaction times to achieve high coupling efficiencies.[1]
Q2: What are the most common activators used for 2'-O-Me-A coupling?
A2: Common activators include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), 5-(Benzylthio)-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[1][2] For sterically hindered phosphoramidites like 2'-O-Me-A, more reactive activators such as ETT, BTT, or DCI are often preferred over the standard 1H-Tetrazole.[2] DCI is noted for being less acidic but more nucleophilic, which can lead to rapid coupling.[3]
Q3: How does activator concentration impact coupling efficiency for 2'-O-Me-A?
A3: Increasing the activator concentration can enhance the rate of the coupling reaction, which is particularly beneficial for sterically hindered monomers. A higher concentration of the activator ensures a sufficient supply of the activated phosphoramidite species to drive the reaction to completion. However, excessively high concentrations of highly acidic activators can lead to side reactions, such as detritylation of the phosphoramidite monomer before coupling.
Q4: What is the recommended starting concentration for activators when working with 2'-O-Me-A?
A4: A good starting point for optimization is to use a standard concentration and then incrementally increase it. For example, with ETT, a concentration of 0.25 M is a common starting point, which can be increased if coupling efficiency is low.[4] Some studies have shown optimal results with a 3:4 phosphoramidite to activator ratio, for instance, using 50 mM phosphoramidite with 250 mM ETT.[4]
Q5: How can I monitor coupling efficiency in real-time?
A5: The most common method for monitoring coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. A consistent and strong trityl signal indicates high coupling efficiency in the previous cycle. A drop in the signal suggests a problem with the coupling step.
Quantitative Data on Activator Concentration and Coupling Conditions
The following table summarizes recommended activator concentrations and coupling times for 2'-O-Me phosphoramidites based on literature and technical notes. Direct comparative data for 2'-O-Me-A is limited; however, these values provide a strong basis for optimization.
| Activator | Recommended Concentration | Phosphoramidite Concentration | Recommended Coupling Time | Notes |
| 1H-Tetrazole | 0.45 M | 0.1 M | 5 - 15 min | Standard activator, may require longer coupling times for 2'-O-Me amidites. |
| ETT | 0.25 M - 0.5 M | 0.05 - 0.1 M | 5 - 15 min | More acidic than Tetrazole, often used for hindered monomers. A 3:4 phosphoramidite/activator ratio (e.g., 50 mM phos./250 mM ETT) has been shown to be effective.[4] |
| BTT | 0.25 M | 0.1 M | 5 - 15 min | Similar in reactivity to ETT. |
| DCI | 0.25 M - 1.0 M | 0.1 M | 2 - 10 min | Less acidic but highly nucleophilic, leading to faster coupling.[3] Highly soluble in acetonitrile.[3] |
Experimental Protocols
Protocol 1: General Optimization of Activator Concentration
This protocol outlines a method for determining the optimal activator concentration for 2'-O-Me-A phosphoramidite coupling.
Objective: To identify the activator concentration that yields the highest coupling efficiency for 2'-O-Me-A phosphoramidite.
Methodology:
-
Synthesizer Setup:
-
Ensure the oligonucleotide synthesizer is clean and all lines are free of moisture.
-
Use fresh, anhydrous acetonitrile (<30 ppm water).
-
Prepare fresh solutions of the chosen activator (e.g., ETT) at varying concentrations (e.g., 0.2 M, 0.25 M, 0.3 M, 0.4 M, and 0.5 M).
-
Prepare a fresh solution of 2'-O-Me-A phosphoramidite at a constant concentration (e.g., 0.1 M).
-
-
Synthesis of a Test Oligonucleotide:
-
Synthesize a short, test oligonucleotide (e.g., a 5-mer) containing at least one 2'-O-Me-A coupling step.
-
For each activator concentration, perform a separate synthesis run, keeping all other synthesis parameters (e.g., coupling time, phosphoramidite concentration, capping, oxidation) constant.
-
Monitor the trityl signal at each deblocking step to get a real-time indication of coupling efficiency.
-
-
Analysis of Crude Product:
-
After synthesis, cleave and deprotect the oligonucleotides.
-
Analyze the crude product from each synthesis run by reverse-phase HPLC or UPLC.
-
Quantify the percentage of the full-length product versus truncated sequences (n-1). The percentage of the full-length product is a direct measure of the overall synthesis efficiency.
-
-
Determination of Optimal Concentration:
-
Plot the coupling efficiency (as determined by trityl monitoring or HPLC analysis of the n-1 peak) against the activator concentration.
-
The optimal activator concentration is the one that provides the highest coupling efficiency without a significant increase in side products.
-
Diagram: Experimental Workflow for Activator Optimization
Caption: A workflow for the experimental optimization of activator concentration.
References
Preventing side reactions during deprotection of 2'-O-methylated RNA.
Welcome to the technical support center for the deprotection of 2'-O-methylated RNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during this critical step of RNA synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during the deprotection of 2'-O-methylated RNA, offering explanations and actionable solutions.
Q1: I'm observing a mass addition of +14 Da on some cytidine (B196190) residues after deprotection with Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA). What is the cause and how can I prevent it?
A1: Cause: Transamination of Cytidine
This mass shift is characteristic of a side reaction known as transamination, where the primary amine of methylamine displaces the exocyclic amine protecting group on the cytidine base, resulting in the formation of N4-methylcytidine. This is a common issue when using benzoyl (Bz) as the protecting group for cytidine in conjunction with methylamine-containing deprotection reagents.[1]
Prevention:
The most effective way to prevent this side reaction is to use acetyl (Ac) as the protecting group for cytidine (Ac-C) during oligonucleotide synthesis. The acetyl group is significantly more labile and is removed much faster than the benzoyl group, minimizing the time for the competing transamination reaction to occur.[1][2] When using Ac-C, the level of transamination is typically undetectable.[1]
Experimental Protocol: Deprotection using AMA with Ac-protected Cytidine
-
Cleavage and Deprotection:
-
Drying:
Data Summary: Protecting Group Lability and Transamination Risk
| Protecting Group on Cytidine | Deprotection Reagent | Temperature | Time | Risk of Transamination |
| Benzoyl (Bz) | Ethylene Diamine (EDA) | Room Temp | - | ~16% |
| Isobutyryl (iBu) | Ethylene Diamine (EDA) | Room Temp | - | ~4% |
| Acetyl (Ac) | AMA | 65°C | 10 min | Undetectable [1] |
| Acetyl (Ac) | Ethylene Diamine (EDA) | Room Temp | - | Undetectable [1] |
Logical Workflow for Preventing Cytidine Transamination
Caption: Workflow for preventing cytidine transamination.
Q2: My final product is showing heterogeneity, and mass spectrometry suggests incomplete removal of some protecting groups. How can I ensure complete deprotection?
A2: Issue: Incomplete Deprotection, Especially of Guanine (B1146940)
The rate-determining step in base deprotection is often the removal of the protecting group on guanine (e.g., isobutyryl 'iBu', or dimethylformamidine 'dmf').[3] Incomplete deprotection can lead to a heterogeneous product mixture with compromised biological activity.
Troubleshooting and Prevention:
-
Use Fresh Deprotection Reagents: Ammonium hydroxide solutions can lose ammonia (B1221849) gas over time, reducing their effectiveness. Always use fresh, properly stored reagents.
-
Optimize Deprotection Time and Temperature: Ensure that you are using the recommended deprotection times and temperatures for the specific protecting groups in your oligonucleotide. For standard protecting groups, deprotection with AMA at 65°C for 10-15 minutes is generally sufficient.[3] For more labile modifications, milder conditions with longer incubation times may be necessary.
-
Consider Alternative Protecting Groups: For sensitive sequences, consider using more labile protecting groups such as phenoxyacetyl (PAC) for adenosine (B11128) and guanosine, and acetyl (Ac) for cytidine. These "UltraMild" phosphoramidites allow for deprotection under much gentler conditions, such as using potassium carbonate in methanol (B129727) at room temperature.[6]
Experimental Protocol: UltraMild Deprotection
-
Synthesis: Utilize UltraMild phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) for the synthesis of your 2'-O-methylated RNA.
-
Deprotection:
-
Prepare a 0.05 M solution of potassium carbonate in methanol.
-
Add the solution to the solid support.
-
Incubate at room temperature for 4 hours.[6]
-
-
Workup:
-
Transfer the supernatant to a new tube.
-
Evaporate to dryness.
-
Data Summary: Deprotection Conditions for Standard vs. UltraMild Protecting Groups
| Protecting Group Strategy | Deprotection Reagent | Temperature | Time |
| Standard (Bz-A, iBu-G, Ac-C) | AMA | 65°C | 10-15 min |
| UltraMild (Pac-A, iPr-Pac-G, Ac-C) | 0.05 M K2CO3 in Methanol | Room Temp | 4 hours |
| UltraMild (Pac-A, iPr-Pac-G, Ac-C) | Ammonium Hydroxide | Room Temp | 2 hours |
Logical Diagram for Ensuring Complete Deprotection
Caption: Troubleshooting workflow for incomplete deprotection.
Q3: I am concerned about the premature loss of the 5'-DMT group during deprotection, which will affect my DMT-on purification. How can I prevent this?
A3: Issue: Premature Detritylation
The 5'-dimethoxytrityl (DMT) group is acid-labile and can be prematurely removed during the workup between the initial basic deprotection and the subsequent 2'-desilylation step, especially during evaporation.[7] This reduces the yield of the full-length, DMT-on product for purification.
Prevention:
A robust method to prevent detritylation is to convert the oligonucleotide to its sodium salt before the drying step. This is achieved by a rapid wash with a sodium-based solution on a desalting cartridge.
Experimental Protocol: Preventing Detritylation for DMT-on Purification
-
Initial Deprotection: Perform the standard base deprotection (e.g., with AMA).
-
Desalting and Salt Conversion:
-
Condition a Glen-Pak DNA Cartridge with acetonitrile (B52724), followed by 2M triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Load the deprotection solution onto the cartridge.
-
Wash with RNase-free water.
-
Perform a rapid wash with 0.5M aqueous sodium hydroxide.
-
Wash again with RNase-free water.
-
Elute the oligonucleotide with 75% acetonitrile in RNase-free water.
-
-
Drying: Evaporate the eluate to dryness. The DMT group will now be stable.
-
2'-Desilylation: Proceed with the standard 2'-desilylation protocol (e.g., using TEA·3HF in DMSO).[7]
Data Summary: Effect of Sodium Salt Conversion on DMT-on Product Yield
| Workup Method | Main Peak Area (% DMT-on) |
| Standard Method | 77% |
| With Sodium Salt Conversion | 85% [7] |
Workflow for Preventing Premature DMT Loss
Caption: Protocol to prevent DMT loss during deprotection workup.
References
Technical Support Center: Synthesis of Long 2'-O-Methylated Oligonucleotides
Welcome to our technical support center for the synthesis of long 2'-O-methylated oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the yield of long 2'-O-methylated oligonucleotide synthesis?
The primary factors influencing the final yield of long 2'-O-methylated oligonucleotides are:
-
Coupling Efficiency: This is the most critical factor. A small decrease in average coupling efficiency per cycle results in a significant reduction in the yield of the full-length product, especially for long oligonucleotides. For instance, a 98% average coupling efficiency for a 100-mer would theoretically yield only 13% full-length product, whereas a 99% efficiency would yield approximately 36.6%.
-
Deprotection Strategy: Incomplete or harsh deprotection can lead to the degradation of the oligonucleotide or the presence of unwanted adducts, thereby reducing the isolated yield of the desired product.
-
Purification Method: The choice of purification technique significantly impacts the final yield. While methods like PAGE provide high purity, they can also lead to substantial product loss.
-
Oligonucleotide Sequence: Sequences prone to forming strong secondary structures or those with high GC content can hinder synthesis and purification, leading to lower yields.
Q2: Which phosphoramidite (B1245037) chemistry is recommended for long 2'-O-methylated RNA synthesis?
For the synthesis of long 2'-O-methylated RNA, several chemistries are available. While standard 2'-O-t-butyldimethylsilyl (TBDMS) protected phosphoramidites are common, alternatives may offer advantages for longer sequences.
-
2'-O-Triisopropylsilyloxymethyl (TOM) protected phosphoramidites are often recommended for long RNA synthesis. The TOM protecting group is sterically less hindering than TBDMS, which can lead to higher coupling efficiencies.[1]
-
2'-acetoxy ethyl orthoester (2'-ACE) chemistry is another advanced option that can result in faster coupling rates and higher yields for long RNA sequences, potentially exceeding 100 bases.[2]
Q3: How does the choice of activator impact coupling efficiency and yield?
The activator plays a crucial role in the phosphoramidite coupling reaction. For 2'-O-methylated phosphoramidites, which can be sterically hindered, a more reactive activator is often beneficial.
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are more acidic than 1H-Tetrazole and can improve reaction rates.
-
4,5-Dicyanoimidazole (DCI) is a highly effective activator, particularly for large-scale and long oligonucleotide synthesis, as it is less acidic than tetrazole-based activators and reduces the risk of detritylation of the phosphoramidite monomer.
-
5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole has also been shown to be a highly efficient activator for the synthesis of modified RNA oligonucleotides.
Q4: What is the optimal deprotection strategy for 2'-O-methylated oligonucleotides?
The 2'-O-methyl group is stable under the standard deprotection conditions used for DNA synthesis.[3] Therefore, the primary consideration is the complete and gentle removal of the base and phosphate (B84403) protecting groups.
-
Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA): This is a widely used and recommended reagent for rapid deprotection. A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine can achieve complete deprotection in as little as 10 minutes at 65°C.[4][5]
-
Ethanolic Methylamine/Aqueous Methylamine (EMAM): This is considered optimal for the deprotection of long oligonucleotides.[6]
-
UltraMILD Deprotection: For oligonucleotides containing sensitive modifications, milder deprotection conditions using potassium carbonate in methanol (B129727) can be employed.[7]
Troubleshooting Guide
Problem 1: Low Yield of Full-Length Product
-
Symptom: The final yield after purification is significantly lower than expected. Analysis by HPLC or PAGE shows a high proportion of shorter, failure sequences.
-
Possible Cause 1: Low Coupling Efficiency.
-
Solution:
-
Ensure Anhydrous Conditions: Moisture is a primary inhibitor of efficient coupling. Use fresh, anhydrous acetonitrile (B52724) (<30 ppm water) for all reagents. Store phosphoramidites and activator under an inert atmosphere (e.g., argon).
-
Optimize Activator and Coupling Time: For 2'-O-methyl phosphoramidites, consider using a more potent activator like DCI or ETT. Extend the coupling time to ensure the reaction goes to completion. A coupling time of 6-15 minutes is often recommended.[8][9]
-
Check Phosphoramidite Quality: Phosphoramidites can degrade over time. Use fresh, high-quality phosphoramidites and dissolve them immediately before use.
-
-
-
Possible Cause 2: Inefficient Capping.
-
Solution: Unreacted 5'-hydroxyl groups that are not capped will lead to the formation of (n-1) deletion mutants. Ensure that your capping reagents (Cap A and Cap B) are fresh and delivered efficiently. For some modifications, a non-aqueous capping reagent may be preferable.[9]
-
-
Possible Cause 3: Product Loss During Purification.
-
Solution: Optimize your purification strategy. For long oligonucleotides, reversed-phase HPLC with the DMT group left on ("Trityl-On") can be very effective in separating the full-length product from failure sequences. Anion-exchange HPLC can also be beneficial, especially for sequences prone to secondary structures.
-
Problem 2: Presence of Unexpected Peaks in HPLC/PAGE Analysis
-
Symptom: Besides the main product peak, there are significant impurity peaks that are not simple failure sequences.
-
Possible Cause 1: Incomplete Deprotection.
-
Solution: Ensure that the deprotection time and temperature are adequate for the specific protecting groups used. For AMA deprotection, 10 minutes at 65°C is typically sufficient for standard base protecting groups.[5] If using milder conditions, longer incubation times may be necessary.
-
-
Possible Cause 2: Side Reactions During Deprotection.
-
Solution: Certain base modifications can be sensitive to standard deprotection conditions. For example, if using benzoyl-protected dC with AMA, transamination to N4-methyl-dC can occur.[4] Using acetyl-protected dC can prevent this side reaction.[5] For highly sensitive oligonucleotides, consider using UltraMILD deprotection conditions.[7]
-
-
Possible Cause 3: Phosphoramidite Degradation.
-
Solution: Degraded phosphoramidites can lead to various side products. As mentioned previously, always use fresh, high-quality reagents.
-
Data Presentation
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotides
| Oligonucleotide Length | Average Coupling Efficiency: 98.0% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 99.5% |
| 20-mer | 67.8% | 82.6% | 91.0% |
| 50-mer | 36.4% | 60.5% | 77.8% |
| 75-mer | 22.0% | 47.1% | 68.6% |
| 100-mer | 13.3% | 36.6% | 60.5% |
| 120-mer | 8.0% | 29.9% | 54.7% |
Data is based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings)
Table 2: Recommended Coupling Times for 2'-O-Methyl Phosphoramidites
| Activator | Recommended Coupling Time | Notes |
| 1H-Tetrazole | 15 - 33 minutes | Longer times may be needed for sterically hindered bases.[9] |
| 5-Ethylthio-1H-tetrazole (ETT) | 6 minutes | A more acidic activator that can increase reaction rates.[8] |
| 4,5-Dicyanoimidazole (DCI) | 15 minutes | Recommended for long oligonucleotide synthesis to minimize detritylation.[9] |
Table 3: Common Deprotection Conditions for 2'-O-Methylated Oligonucleotides
| Deprotection Reagent | Temperature | Time | Notes |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 10 minutes | Rapid and efficient for standard protecting groups.[5] |
| Ethanolic Methylamine/Aqueous Methylamine (EMAM) | Room Temperature or 35°C | Overnight or 6 hours | Recommended for long oligonucleotides.[6] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | UltraMILD condition for sensitive oligonucleotides.[7] |
| t-Butylamine/water (1:3) | 60°C | 6 hours | An alternative mild deprotection method.[7] |
Experimental Protocols
Protocol 1: High-Yield Synthesis Cycle for Long 2'-O-Methylated Oligonucleotides
This protocol is optimized for automated solid-phase synthesis.
-
Deblocking (Detritylation): Treat the solid support with 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) to remove the 5'-dimethoxytrityl (DMT) group.
-
Coupling:
-
Use a 0.1 M solution of the 2'-O-methyl phosphoramidite in anhydrous acetonitrile.
-
Use a 0.25 M solution of DCI or ETT in anhydrous acetonitrile as the activator.
-
Set the coupling time to 15 minutes.
-
-
Capping:
-
Cap any unreacted 5'-hydroxyl groups using Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF). For sensitive modifications, consider a non-aqueous capping reagent.[9]
-
-
Oxidation:
-
Oxidize the phosphite (B83602) triester to the more stable phosphate triester using a solution of 0.02 M iodine in THF/pyridine/water.
-
-
Repeat: Repeat steps 1-4 for each subsequent nucleotide addition.
Protocol 2: Rapid AMA Deprotection and Cleavage
-
Preparation: Prepare a 1:1 (v/v) solution of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of the AMA solution to the vial.
-
Seal the vial tightly and place it in a heating block or oven at 65°C for 10 minutes.[4]
-
-
Work-up:
-
Allow the vial to cool to room temperature before opening.
-
If the synthesis was performed "Trityl-On", evaporate the AMA solution to dryness under vacuum. If "Trityl-Off", the sample can be directly prepared for desalting or purification.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification.
-
Visualizations
Caption: Automated solid-phase synthesis workflow for 2'-O-methylated oligonucleotides.
References
- 1. RNA & 2'-O-methyl RNA | Yale Research [research.yale.edu]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. glenresearch.com [glenresearch.com]
Identifying n-1 impurities in 2'-O-Me-A oligo synthesis by HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering n-1 impurities during 2'-O-Me-A oligonucleotide synthesis and analysis by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are n-1 impurities in the context of 2'-O-Me-A oligo synthesis?
A1: In oligonucleotide synthesis, the target product is the full-length sequence, often denoted as "n". An "n-1" impurity is a failure sequence that is missing one nucleotide from the full-length product.[1][2] These truncated sequences can arise at any stage of the synthesis cycle.[1] Because they are structurally very similar to the desired full-length oligonucleotide, they can be challenging to separate and may interfere with downstream applications.[2][3]
Q2: What are the primary causes of n-1 impurities during solid-phase synthesis of 2'-O-Me-A oligos?
A2: The formation of n-1 impurities is primarily due to incomplete reactions during the synthesis cycle. The main causes include:
-
Inefficient Coupling: The most significant factor is the failure of the incoming 2'-O-Me-A phosphoramidite (B1245037) to couple to the 5'-hydroxyl group of the growing oligonucleotide chain.[4] This can be caused by the presence of moisture, which reacts with the activated phosphoramidite, or by degraded reagents.[4]
-
Ineffective Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be "capped" (typically by acetylation) to prevent them from reacting in subsequent cycles.[] If capping is incomplete, these unreacted chains can couple in the next cycle, leading to a population of n-1 sequences with a single internal deletion.[4]
-
Incomplete Detritylation (Deblocking): The removal of the 5'-dimethoxytrityl (DMT) protecting group is crucial for the subsequent coupling reaction.[][7] If this step is incomplete, the 5'-hydroxyl group remains blocked and cannot react with the incoming phosphoramidite, resulting in a failure sequence.[]
Q3: How does HPLC help in identifying n-1 impurities?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying oligonucleotides and their impurities.[8][9] The two most common HPLC methods for this purpose are:
-
Ion-Exchange HPLC (IEX-HPLC): This method separates oligonucleotides based on their overall charge, which is proportional to the number of phosphate (B84403) groups in the backbone.[3] Since an n-1 impurity has one less phosphate group than the full-length product, it will have a slightly weaker interaction with the stationary phase and typically elutes earlier.[3][10]
-
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity.[11] The retention time is influenced by the length and sequence of the oligonucleotide. While it can be challenging, optimizing the ion-pairing reagent and gradient conditions can allow for the separation of n-1 impurities from the full-length product.[11][12]
Q4: Can mass spectrometry be used in conjunction with HPLC to confirm n-1 impurities?
A4: Yes, coupling HPLC with mass spectrometry (LC-MS) is a highly effective method for the definitive identification of n-1 and other impurities.[1][13] Mass spectrometry provides the exact molecular weight of the eluting species, allowing for the confirmation of a mass difference corresponding to the missing 2'-O-Me-A nucleotide.[1]
Troubleshooting Guide
Issue: A significant peak is observed eluting just before the main product peak in our IEX-HPLC chromatogram.
Possible Cause & Solution:
-
Question: Could this be an n-1 impurity?
-
Answer: Yes, in IEX-HPLC, shorter sequences (like n-1) have a lower overall charge and therefore elute earlier than the full-length product.[3][10] To confirm, collect the fraction and analyze it by mass spectrometry. The mass should be lower than the full-length product by the mass of a single 2'-O-Me-adenosine monophosphate.
-
-
Question: What steps in our synthesis could be causing this?
-
Answer: The most likely culprits are inefficient coupling or capping steps.[4] Review your synthesis records for any drops in coupling efficiency. Ensure that your phosphoramidites and activator solutions are fresh and anhydrous, as moisture can significantly reduce coupling efficiency.[4] Also, verify that your capping reagents are active and that the capping time is sufficient.
-
Issue: We are unable to resolve the n-1 impurity from the full-length product using IP-RP-HPLC.
Possible Cause & Solution:
-
Question: Why is separation difficult with IP-RP-HPLC?
-
Question: What parameters can we adjust to improve resolution?
-
Answer: You can try several approaches:
-
Optimize the Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate, hexafluoroisopropanol) can significantly impact resolution.[11]
-
Adjust the Gradient: A shallower gradient can improve the separation of closely eluting species.[8]
-
Change the Column Temperature: Temperature can affect the secondary structure of the oligonucleotide and its interaction with the stationary phase.[15][16] Experiment with different column temperatures (e.g., 40-70°C) to find the optimal condition for separation.[17]
-
Use a Different Stationary Phase: Columns with different pore sizes or surface chemistries may provide better resolution.
-
-
Data Presentation
Table 1: Common Impurities in 2'-O-Me-A Oligonucleotide Synthesis and Their Mass Differences
| Impurity Type | Description | Expected Mass Difference from Full-Length Product (n) |
| n-1 | Deletion of one nucleotide | - (Mass of one 2'-O-Me-A monophosphate) |
| n+1 | Addition of one nucleotide | + (Mass of one 2'-O-Me-A monophosphate) |
| Depurination | Loss of an adenine (B156593) base | - 134.05 Da |
| Acrylonitrile (B1666552) Adduct | Addition of acrylonitrile to a base | + 53.03 Da[] |
| DMTr-C-Phosphate | Incomplete oxidation leading to a DMTr-adduct | + 366 Da (5'-terminal) or + 286 Da (internal)[] |
Experimental Protocols
Protocol 1: HPLC Analysis of 2'-O-Me-A Oligonucleotides
This protocol provides a general starting point for the analysis of 2'-O-Me-A oligonucleotides by IEX-HPLC and IP-RP-HPLC. Optimization will be required based on the specific oligonucleotide sequence and length.
1. Sample Preparation:
- Dissolve the crude or purified oligonucleotide in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration of approximately 1-5 mg/mL.[8]
- Filter the sample through a 0.22 µm syringe filter before injection.
2. IEX-HPLC Method:
- Column: A strong anion-exchange column suitable for oligonucleotide analysis.
- Mobile Phase A: 20 mM Tris-HCl, pH 8.5.
- Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
- Flow Rate: 0.5 - 1.0 mL/min.
- Gradient:
- 0-5 min: 10% B
- 5-35 min: 10-70% B (linear gradient)
- 35-40 min: 70-10% B (return to initial conditions)
- 40-45 min: 10% B (equilibration)
- Detection: UV at 260 nm.
- Column Temperature: 30-60 °C.[17]
3. IP-RP-HPLC Method:
- Column: A C18 reverse-phase column suitable for oligonucleotide analysis.
- Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
- Mobile Phase B: 100 mM TEAA in 50% Acetonitrile, pH 7.0.
- Flow Rate: 0.5 - 1.0 mL/min.
- Gradient:
- 0-5 min: 5% B
- 5-45 min: 5-50% B (linear gradient)
- 45-50 min: 50-5% B (return to initial conditions)
- 50-55 min: 5% B (equilibration)
- Detection: UV at 260 nm.
- Column Temperature: 50-70 °C.
Visualizations
Caption: Solid-phase synthesis cycle and points of n-1 impurity formation.
Caption: Troubleshooting workflow for identifying n-1 impurities.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. gilson.com [gilson.com]
- 3. Oligonucleotide Purification [sigmaaldrich.com]
- 4. glenresearch.com [glenresearch.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. youtube.com [youtube.com]
Impact of moisture on DMT-2'-O-Methyladenosine phosphoramidite stability and function.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of moisture on the stability and function of DMT-2'-O-Methyladenosine phosphoramidite (B1245037). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: How does moisture critically affect the stability and function of DMT-2'-O-Methyladenosine phosphoramidite?
A1: Moisture is a primary factor that compromises the stability and function of all phosphoramidites, including this compound. The presence of water leads to the hydrolysis of the phosphoramidite group.[][2][3][4] This degradation has two major negative impacts on oligonucleotide synthesis:
-
Reduced Purity: The hydrolysis converts the active phosphoramidite into an unreactive H-phosphonate derivative, lowering the concentration of the active reagent.[3][5]
-
Lower Coupling Efficiency: During synthesis, water can react with the activated phosphoramidite, preventing it from coupling to the 5'-hydroxyl group of the growing oligonucleotide chain.[][2] This results in a higher incidence of truncated sequences (n-1) and a significantly lower yield of the desired full-length oligonucleotide.[6]
Q2: What is the primary degradation product of this compound when exposed to moisture?
A2: The main degradation pathway for a phosphoramidite in the presence of water is the hydrolysis of the phosphoramidite moiety. This reaction results in the formation of the corresponding 5'-O-DMT-2'-O-Methyladenosine-3'-O-H-phosphonate.[3][5] This H-phosphonate species is inactive in the standard coupling reaction and represents a critical impurity. Its presence can be detected using analytical techniques like ³¹P NMR and HPLC.[3][5]
Q3: What is the maximum recommended water content in solvents and reagents used with phosphoramidites?
A3: To ensure high coupling efficiency, it is imperative to use anhydrous solvents and reagents. The water content in the acetonitrile (B52724) used to dissolve the phosphoramidite and for on-synthesizer reagents should be less than 30 ppm, with a strong preference for 10-15 ppm or lower.[2][7] Exceeding these limits will accelerate the degradation of the phosphoramidite and reduce the quality of the oligonucleotide synthesis.[3]
Q4: How should I properly store and handle this compound to prevent moisture contamination?
A4: Proper storage and handling are crucial for maintaining the integrity of the phosphoramidite.
-
Storage: Store the solid phosphoramidite in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a temperature of -20°C.[8][9][10]
-
Handling: Before opening, allow the vial to warm to room temperature completely to prevent condensation of atmospheric moisture on the cold powder. Handle the solid and dissolved amidite under an inert gas atmosphere whenever possible.
-
Dissolution: Use only anhydrous acetonitrile from a septum-sealed bottle.[2] For particularly sensitive or expensive amidites, drying the dissolved reagent with 3 Å molecular sieves just prior to use can further reduce water content.[7]
Q5: My oligonucleotide synthesis is experiencing low coupling efficiency. Could moisture be the cause?
A5: Yes, moisture is a very common cause of low coupling efficiency.[][2] If you observe a drop in yield, especially for longer oligonucleotides, moisture contamination should be your primary suspect.[2][6] Water in the acetonitrile diluent, activator solution, or on the synthesizer lines will directly inhibit the coupling reaction.[2] However, other factors can also contribute, such as poor quality phosphoramidite, incomplete detritylation, or inefficient activation.[11]
Q6: How can I analytically detect moisture-related degradation in my vial of this compound?
A6: The two most effective methods for assessing the purity and degradation of phosphoramidites are ³¹P NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
³¹P NMR: This is an ideal technique for identifying and quantifying phosphorus-containing species.[12] The active P(III) phosphoramidite diastereomers will appear as distinct signals (typically between 140-155 ppm), while the hydrolyzed H-phosphonate P(V) impurity will appear in a different region of the spectrum (typically 0-20 ppm).[5][12]
-
HPLC: Reversed-phase HPLC (RP-HPLC) can separate the parent phosphoramidite from its degradation products.[13] The appearance of new peaks or a decrease in the area of the main diastereomer peaks can indicate degradation.[14][15][16]
Data Presentation
Table 1: Recommended Maximum Water Content in Reagents for Oligonucleotide Synthesis
| Reagent | Recommended Max Water Content (ppm) | Ideal Water Content (ppm) |
| Acetonitrile (Amidite Diluent) | < 30[7] | ≤ 10-15[2] |
| Acetonitrile (On Synthesizer) | < 30 | ≤ 10-15[2] |
| Activator Solution | < 30 | As low as possible |
Table 2: Summary of Analytical Techniques for Phosphoramidite Quality Control
| Technique | Information Provided | Typical Application |
| ³¹P NMR | Direct quantification of P(III) vs. P(V) species. Identifies hydrolysis (H-phosphonate) and oxidation products.[12][13] | Gold standard for assessing phosphoramidite purity and degradation.[11] |
| RP-HPLC | Separates diastereomers and impurities. Provides purity assessment based on peak area.[11][13] | Routine quality control, purity verification, and stability studies.[14][15][16] |
| LC-MS | Identifies molecular weights of the main compound and impurities, aiding in structural elucidation.[17] | Characterization of unknown impurities. |
| Karl Fischer Titration | Directly quantifies the water content in solvents and reagents.[3][9] | Essential for verifying the dryness of solvents before use. |
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Prepare a sample solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[13]
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[11][13]
-
Flow Rate: 1.0 mL/min.[13]
-
Temperature: Ambient.[13]
-
Gradient: A suitable gradient from Mobile Phase A to B to elute the compound and any impurities. A typical starting point is a linear gradient from 50% B to 100% B over 20-30 minutes.
-
Detection: UV at 260 nm.
-
Analysis: Inject the sample. The pure phosphoramidite will typically appear as two closely eluting peaks representing the two diastereomers.[13] The presence of earlier eluting peaks may indicate hydrolyzed or other polar impurities. Calculate purity based on the total peak area.
Protocol 2: Purity and Degradation Analysis by ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer.
-
Acquire a proton-decoupled ³¹P spectrum.
-
-
Data Acquisition: Acquire sufficient scans to obtain a good signal-to-noise ratio.
-
Analysis:
-
The active P(III) phosphoramidite diastereomers should appear as sharp singlets in the region of ~145-152 ppm.[12]
-
The primary hydrolysis product, the H-phosphonate, will appear as a P(V) species in the region of ~0-20 ppm.[5]
-
Other P(V) impurities, such as oxidation products, may also appear in this downfield region.[18]
-
Quantify the purity by integrating the P(III) and P(V) regions.
-
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol is for verifying the water content of a solvent like acetonitrile.
-
Instrument Preparation: Ensure the Karl Fischer titrator is equilibrated and the titration vessel is dry.
-
Sample Introduction: Using a dry, gastight syringe, carefully inject a known volume or weight of the acetonitrile sample into the titration vessel. It is crucial to avoid introducing atmospheric moisture during this step.[3]
-
Titration: Start the titration. The Karl Fischer reagent, which contains iodine, will be added to the solvent until all the water in the sample has reacted. The endpoint is typically detected electrometrically.[3]
-
Calculation: The instrument's software will automatically calculate the water content of the sample in parts per million (ppm) based on the amount of titrant consumed.[3]
Visualizations
Caption: Moisture-induced hydrolysis of the active phosphoramidite.
Caption: Experimental workflow for assessing phosphoramidite stability.
Caption: Troubleshooting guide for low oligonucleotide coupling efficiency.
References
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DMT-2′O-Methyl-rA(bz) 磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]
- 10. shop.hongene.com [shop.hongene.com]
- 11. benchchem.com [benchchem.com]
- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 13. usp.org [usp.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
- 16. ymc.eu [ymc.eu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. waters.com [waters.com]
Technical Support Center: Synthesis of Purine-Rich 2'-O-Me Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of purine-rich 2'-O-methylated (2'-O-Me) oligonucleotides. This guide focuses on managing depurination, a critical side reaction that can significantly impact the yield and purity of the final product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of purine-rich 2'-O-Me oligos, with a focus on diagnosing and resolving problems related to depurination.
Issue 1: Low Yield of Full-Length Oligonucleotide
Possible Cause: Depurination leading to chain cleavage upon final deprotection.
Troubleshooting Steps:
-
Analyze the Crude Product: Use analytical techniques such as HPLC or mass spectrometry to identify truncated sequences. The presence of multiple shorter fragments, particularly those corresponding to cleavage at purine (B94841) residues, is a strong indicator of depurination.
-
Review Detritylation Conditions: The acidic detritylation step is the primary cause of depurination.[1] Evaluate the following parameters:
-
Implement Milder Detritylation Protocols:
-
Switch from TCA to DCA. A 3% DCA solution is a common and effective alternative.[1]
-
Reduce the acid concentration and/or the detritylation time. It is crucial to find a balance that ensures complete detritylation without excessive depurination.
-
-
Consider Alternative Protecting Groups: For particularly sensitive sequences, using purine phosphoramidites with more robust protecting groups can offer enhanced stability.
Issue 2: Presence of Unexpected Peaks in HPLC Analysis
Possible Cause: Formation of abasic sites and subsequent side reactions.
Troubleshooting Steps:
-
Characterize Impurities: Use mass spectrometry to determine the mass of the unexpected peaks. A mass loss corresponding to a purine base (Adenine: 134.1 g/mol , Guanine (B1146940): 150.1 g/mol ) suggests depurination.
-
Optimize Capping Step: An inefficient capping step can leave unreacted 5'-hydroxyl groups, which can lead to the formation of n-1 sequences. While not directly related to depurination, these impurities can complicate analysis. Ensure fresh capping reagents are used.
-
Evaluate Deprotection Conditions: Harsh final deprotection conditions can lead to the degradation of the oligonucleotide at abasic sites.
Issue 3: Sequence-Specific Synthesis Failure
Possible Cause: High purine content, especially stretches of guanines, can be prone to aggregation and secondary structure formation, hindering reaction kinetics and promoting depurination.
Troubleshooting Steps:
-
Modify Synthesis Cycle: For purine-rich regions, consider increasing the coupling time to ensure efficient reaction.
-
Use Modified Phosphoramidites: Incorporating a pyrimidine (B1678525) or a modified base can help disrupt purine stretches and reduce secondary structure formation.
-
Optimize Solid Support: For long, purine-rich oligos, using a solid support with larger pore sizes (e.g., 1000 Å or 2000 Å) can improve reagent accessibility and reduce steric hindrance.[1]
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem in 2'-O-Me oligo synthesis?
A1: Depurination is the acid-catalyzed cleavage of the N-glycosidic bond that links a purine base (adenine or guanine) to the sugar-phosphate backbone of the oligonucleotide.[1] This occurs primarily during the detritylation step, where an acid is used to remove the 5'-dimethoxytrityl (DMT) protecting group. The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step, resulting in truncated oligonucleotides and a lower yield of the desired full-length product. While the 2'-O-methyl group offers some protection against depurination compared to a 2'-deoxyribose, it is still a significant concern, especially in purine-rich sequences.
Q2: How can I minimize depurination during the detritylation step?
A2: To minimize depurination, the goal is to achieve complete detritylation under the mildest possible acidic conditions. Key strategies include:
-
Use Dichloroacetic Acid (DCA): DCA is less acidic than Trichloroacetic acid (TCA) and significantly reduces the rate of depurination.[1][2][3]
-
Optimize Acid Concentration and Time: Use the lowest concentration of acid and the shortest time necessary for complete detritylation. This often requires empirical optimization for your specific synthesizer and sequences.
-
Ensure Anhydrous Conditions: Water can exacerbate depurination. Ensure all reagents and solvents are anhydrous.
Q3: Are certain purine bases more susceptible to depurination?
A3: Yes, guanine is generally more susceptible to depurination than adenine (B156593). Therefore, sequences with a high guanine content are at a greater risk of degradation.
Q4: What are the best protecting groups for purines in 2'-O-Me oligo synthesis to prevent depurination?
A4: The choice of exocyclic amine protecting group on the purine base can influence its stability.
-
Standard Protecting Groups: Benzoyl (Bz) for adenine and isobutyryl (iBu) for guanine are common.
-
More Labile Groups: Phenoxyacetyl (Pac) for adenine and isopropyl-phenoxyacetyl (iPr-Pac) for guanine are more labile and can be removed under milder conditions, which can be advantageous.
-
Formamidine Protecting Groups: Dimethylformamidine (dmf) for guanine is an electron-donating group that can help stabilize the glycosidic bond and reduce depurination.[1] It is often used in combination with other protecting groups.[4][5]
Q5: How can I detect and quantify depurination?
A5: Depurination can be detected and quantified by:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Analysis of the crude oligonucleotide will show a characteristic pattern of shorter, truncated sequences if significant depurination has occurred.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to identify the masses of the full-length product and any truncated fragments, confirming depurination events.
-
Ion-Exchange Chromatography (IEX-HPLC): This technique can also be used to separate and quantify the full-length product from shorter, depurinated fragments.
Quantitative Data
The following tables summarize the relative impact of different conditions and reagents on depurination. Exact quantitative data for 2'-O-Me purines is limited in the literature, so these tables provide a comparative overview based on established principles in oligonucleotide synthesis.
Table 1: Comparison of Detritylation Reagents and their Impact on Depurination
| Detritylation Reagent | Typical Concentration | Relative Depurination Rate | Comments |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | High | Fast detritylation, but high risk of depurination, especially for purine-rich sequences.[1] |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Low | Slower detritylation, but significantly lower rates of depurination. Recommended for sensitive oligos.[1][2][3] |
Table 2: Relative Stability of Purine Protecting Groups to Depurination
| Purine Base | Protecting Group | Relative Stability to Depurination |
| 2'-O-Me-Adenosine | Benzoyl (Bz) | Good |
| 2'-O-Me-Adenosine | Phenoxyacetyl (Pac) | Good |
| 2'-O-Me-Guanosine | Isobutyryl (iBu) | Moderate |
| 2'-O-Me-Guanosine | Dimethylformamidine (dmf) | High |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis Cycle for 2'-O-Me Oligonucleotides
This protocol outlines the key steps in a standard automated solid-phase synthesis cycle for 2'-O-Me oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
Technical Support Center: Strategies to Reduce Phosphoramidite Aggregation in the Synthesizer
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to phosphoramidite (B1245037) aggregation and poor performance during oligonucleotide synthesis.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter with phosphoramidite aggregation or precipitation in your synthesizer.
Problem 1: Phosphoramidite solution appears cloudy or contains visible precipitate.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Phosphoramidites are highly sensitive to moisture, which can cause hydrolysis and lead to the formation of insoluble byproducts. Ensure all solvents and reagents are anhydrous. It is recommended to use acetonitrile (B52724) with a water content of less than 30 ppm, and preferably 10 ppm or less.[1] |
| Poor Phosphoramidite Solubility | Some phosphoramidites, particularly modified or lipophilic ones like fatty acid amidites, have low solubility in acetonitrile.[1] For these, consider using dichloromethane (B109758) as a solvent.[1] For dG phosphoramidites, which are known to have lower solubility, a mixture of dichloromethane and acetonitrile may be necessary. |
| Incorrect Phosphoramidite Concentration | While most synthesizers use phosphoramidite concentrations between 0.05 M and 0.1 M, a higher concentration is often better for driving the coupling reaction.[1] However, for phosphoramidites with inherently low solubility, a lower concentration might be necessary to prevent precipitation. |
| Degraded Phosphoramidite | Phosphoramidites have a limited shelf life and can degrade over time, especially if not stored properly. Use fresh phosphoramidites for synthesis and always store them under an inert atmosphere at the recommended temperature. |
Problem 2: Low coupling efficiency despite a clear phosphoramidite solution.
| Potential Cause | Recommended Solution |
| Subtle Moisture Contamination | Even trace amounts of water can significantly reduce coupling efficiency.[2] Use fresh, anhydrous acetonitrile for each synthesis run. Consider drying your dissolved phosphoramidite solution with 3Å molecular sieves just prior to use.[1] |
| Suboptimal Activator | The choice and quality of the activator are crucial. Ensure you are using the correct activator for your phosphoramidite and that it is not degraded. For sterically hindered or modified nucleotides, a stronger activator like DCI may be required. |
| Instrument Fluidics Issues | Blockages or leaks in the synthesizer's fluid delivery system can prevent adequate amounts of phosphoramidite and activator from reaching the synthesis column. Perform regular maintenance and calibration of your synthesizer. |
| On-Support Aggregation | During the synthesis of long or complex oligonucleotides, the growing chains on the solid support can aggregate, hindering the accessibility of the 5'-hydroxyl group for the incoming phosphoramidite. This is more common with purine-rich sequences. Consider using a solid support with a lower loading capacity or modifying the synthesis cycle to include longer wash steps. |
Frequently Asked Questions (FAQs)
Q1: What is phosphoramidite aggregation?
A1: Phosphoramidite "aggregation" in the context of oligonucleotide synthesis typically refers to the precipitation or crystallization of the phosphoramidite out of the solvent, most commonly acetonitrile. This can lead to cloudiness in the reagent bottle and clog the fluid lines of the synthesizer, resulting in failed syntheses. The term can also be used more broadly to describe poor performance and low coupling efficiency that may stem from the quality of the phosphoramidite or other issues in the synthesis process.
Q2: How does moisture affect phosphoramidites?
A2: Moisture is a critical factor in phosphoramidite stability. Water can hydrolyze the phosphoramidite at the P(III) center, converting it to an H-phosphonate, which is unreactive in the coupling step. This degradation reduces the concentration of active phosphoramidite, leading to lower coupling efficiencies.[2] Certain phosphoramidites, like dG, are particularly susceptible to hydrolysis.[3][4]
Q3: What is the recommended solvent for dissolving phosphoramidites?
A3: Anhydrous acetonitrile is the most common and recommended solvent for standard DNA and RNA phosphoramidites.[1] However, for some modified or lipophilic phosphoramidites, dichloromethane or a mixture of acetonitrile and dichloromethane may be necessary to achieve complete dissolution.[1]
Q4: How can I improve the solubility of a difficult phosphoramidite?
A4: If you encounter a phosphoramidite with poor solubility, you can try the following strategies:
-
Use an alternative solvent: As mentioned, dichloromethane can be a good alternative for lipophilic amidites.[1]
-
Gentle warming: Gently warming the solution may help dissolve the phosphoramidite. However, be cautious as excessive heat can cause degradation.
-
Sonication: Brief sonication can also aid in dissolving stubborn phosphoramidites.
-
Lower the concentration: While higher concentrations are generally preferred for coupling, a lower concentration may be necessary to keep a poorly soluble phosphoramidite in solution.
Q5: When should I consider manual coupling?
A5: Manual coupling is a valuable technique for precious, expensive, or problematic phosphoramidites that exhibit low coupling efficiency in automated synthesis. It allows for more precise control over the reaction conditions, including longer coupling times and the use of minimal reagent volumes, which can be critical for maximizing the yield of the desired oligonucleotide.[1]
Experimental Protocols
Protocol for Dissolving Phosphoramidites
This protocol is designed to minimize exposure to moisture and ensure the quality of your phosphoramidite solutions.
Materials:
-
Phosphoramidite vial
-
Septum-sealed bottle of anhydrous acetonitrile (<30 ppm water)[1]
-
Syringe with a needle
-
Argon or helium gas source with an in-line drying filter
-
Molecular sieves (3Å), activated
Procedure:
-
Allow the phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the vial in a dry environment (e.g., a glove box or under a stream of inert gas).
-
Using a clean, dry syringe, transfer the appropriate volume of anhydrous acetonitrile to the phosphoramidite vial to achieve the desired concentration (typically 0.05 M to 0.1 M).[1]
-
Gently swirl the vial to dissolve the phosphoramidite completely.
-
(Optional but recommended) Add a small amount of activated 3Å molecular sieves to the dissolved phosphoramidite solution to remove any residual moisture. Allow the solution to stand for at least 30 minutes before use.
-
If not for immediate use, flush the headspace of the vial with argon or helium, seal tightly, and store at the recommended temperature.
Protocol for Manual Coupling of a Phosphoramidite
This protocol provides a general guideline for performing a manual coupling step, which is particularly useful for phosphoramidites that require longer reaction times or are available in limited quantities.
Materials:
-
Synthesis column containing the solid support with the growing oligonucleotide chain
-
Syringes for reagent delivery
-
Dissolved phosphoramidite solution
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Anhydrous acetonitrile for washing
Procedure:
-
Deblocking: Perform the detritylation step as per your standard automated protocol to remove the 5'-DMT protecting group.
-
Washing: Thoroughly wash the synthesis column with anhydrous acetonitrile to remove the deblocking solution and any residual water.
-
Activator and Phosphoramidite Delivery:
-
Using separate syringes, draw up the required volumes of the phosphoramidite solution and the activator solution.
-
Simultaneously or sequentially, deliver the phosphoramidite and activator solutions to the synthesis column.
-
-
Coupling: Allow the reaction to proceed for the desired coupling time. For standard phosphoramidites, this is typically a few minutes. For modified or sterically hindered phosphoramidites, a longer coupling time (e.g., 15 minutes or more) may be necessary.[1]
-
Washing: After the coupling is complete, wash the column thoroughly with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping and Oxidation: Proceed with the capping and oxidation steps as per your standard automated protocol.
Data Presentation
Table 1: Impact of Water Content in Acetonitrile on Oligonucleotide Synthesis
| Water Content in Acetonitrile (ppm) | Expected Impact on Coupling Efficiency | Recommendations |
| < 10-15 | Optimal | Ideal for all syntheses, especially for long or modified oligonucleotides.[2] |
| 15 - 30 | Generally Acceptable | Suitable for routine synthesis of short, unmodified oligonucleotides.[1] |
| 30 - 50 | Potential for Decreased Efficiency | May lead to a noticeable drop in coupling efficiency, especially for sensitive phosphoramidites. |
| > 50 | Significant Decrease in Efficiency | Not recommended for oligonucleotide synthesis. Will likely result in low yields and a high percentage of truncated sequences. |
Table 2: Solvent Selection for Different Phosphoramidite Types
| Phosphoramidite Type | Primary Solvent | Alternative Solvent/Mixture | Rationale |
| Standard DNA/RNA | Anhydrous Acetonitrile | - | Good solubility for most standard phosphoramidites. |
| Lipophilic/Modified | Anhydrous Acetonitrile | Dichloromethane | Lipophilic modifications can decrease solubility in acetonitrile.[1] |
| dG Phosphoramidites | Anhydrous Acetonitrile | Dichloromethane:Acetonitrile (1:1) | dG phosphoramidites are known to have lower solubility and a tendency to precipitate in pure acetonitrile. |
| Thio-phosphoramidites | Acetonitrile with 10% Dichloromethane | - | These modified phosphoramidites are not completely soluble in pure anhydrous acetonitrile.[5] |
Visualizations
Caption: Experimental workflow for phosphoramidite preparation and use in an automated synthesis cycle.
Caption: Troubleshooting logic for addressing low coupling efficiency and synthesis failure.
References
Troubleshooting guide for solid-phase synthesis of modified RNA.
Welcome to our technical support center for the solid-phase synthesis of modified RNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you might encounter.
Low Synthesis Yield
Q1: My final RNA yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?
Low yield is a frequent issue in solid-phase RNA synthesis, often stemming from problems with reagents, the synthesizer, or the synthesis chemistry itself.[1]
Initial Checks:
-
Reagent Integrity: Ensure all reagents, especially phosphoramidites and activators, are fresh and have been stored under anhydrous conditions to prevent degradation from moisture.[1] Old or improperly stored reagents are a primary cause of synthesis failure.[1]
-
Reagent Delivery: Verify that the synthesizer's reagent lines are free of blockages and leaks. Confirm that the correct volumes of phosphoramidites and activator are being delivered to the synthesis column.[1]
Troubleshooting Steps:
-
Evaluate Coupling Efficiency: Low coupling efficiency is a major contributor to poor yield.[1]
-
Activator: The choice and quality of the activator are critical. Ensure it is anhydrous and at the correct concentration. For difficult sequences or modified phosphoramidites, consider using a more potent activator.[1][]
-
Coupling Time: Increasing the coupling time can improve efficiency, especially for sterically hindered modified phosphoramidites or longer RNA sequences.[1][]
-
Phosphoramidite Quality: Use fresh, high-quality phosphoramidites. Their degradation significantly reduces coupling efficiency.[1]
-
-
Check Deprotection and Cleavage:
-
Incomplete Deprotection: Ensure complete removal of protecting groups, as incomplete deprotection can lead to product loss during purification.[3][4]
-
Cleavage from Solid Support: Inefficient cleavage from the solid support will directly result in lower yield. Optimize cleavage conditions based on the linker used.
-
-
Optimize Purification:
-
Review your purification method (e.g., HPLC, PAGE) to ensure it is suitable for your RNA sequence and length. Product loss can occur during this step.
-
dot
Caption: Troubleshooting workflow for low RNA synthesis yield.
Incomplete Deprotection
Q2: I'm observing multiple peaks or bands during analysis, suggesting incomplete deprotection. How can I resolve this?
Incomplete removal of protecting groups from the nucleobases or the 2'-hydroxyl group is a common problem that can affect the biological activity and purity of the synthesized RNA.[3][4]
Common Causes:
-
Deprotection Reagent Quality: The deprotection reagent, such as ammonium (B1175870) hydroxide/methylamine (AMA) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF), may have degraded or contain excessive water.[3]
-
Insufficient Deprotection Time/Temperature: The reaction time or temperature may not be sufficient for complete removal of all protecting groups, especially for complex modifications.
-
Steric Hindrance: Certain RNA sequences or modifications can create steric hindrance, making protecting groups less accessible to the deprotection reagent.
Troubleshooting Steps:
-
Verify Deprotection Reagents:
-
Optimize Deprotection Conditions:
-
Extend Reaction Time: Increase the incubation time with the deprotection reagent.
-
Increase Temperature: For base deprotection, a moderate increase in temperature can enhance efficiency.
-
Retreatment: If incomplete deprotection is suspected, the RNA can be re-treated with a fresh batch of the deprotection reagent.[3]
-
-
Consider Alternative Chemistries: For particularly labile modifications, consider using UltraMild deprotection conditions to avoid side reactions.[5]
dot
Caption: Logical steps to troubleshoot incomplete deprotection.
Capping Failures
Q3: I am seeing a significant amount of n-1 species in my final product. What could be causing this capping failure?
Capping is a critical step to block unreacted 5'-hydroxyl groups and prevent the formation of deletion mutations (n-1, n-2, etc.).[6] Failure in this step leads to a heterogeneous final product that is difficult to purify.
Common Causes:
-
Inefficient Capping Reagents: The capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) may be old or have been exposed to moisture.
-
Inadequate Reagent Delivery: Blockages or leaks in the delivery lines for the capping reagents.
-
Insufficient Capping Time: The time allowed for the capping reaction may be too short, especially for supports with high loading or for longer sequences.
Troubleshooting Steps:
-
Prepare Fresh Capping Solutions: Ensure that the capping reagents are fresh and anhydrous.
-
Inspect the Synthesizer: Check the reagent lines for any obstructions and ensure proper delivery of the capping solutions to the column.
-
Optimize Capping Time: Increase the capping time to ensure the reaction goes to completion.
-
Consider Alternative Capping Reagents: For sensitive modifications, alternative capping reagents that are more effective under milder conditions can be used. For instance, using phenoxyacetic anhydride (Pac₂O) can prevent the exchange of protecting groups on certain modified bases.[7]
Depurination
Q4: My analysis shows truncated sequences, and I suspect depurination. How can I minimize this side reaction?
Depurination, the cleavage of the glycosidic bond of purine (B94841) nucleosides (adenosine and guanosine), can occur during the acidic detritylation step.[8][9] This leads to abasic sites and subsequent chain cleavage during the final basic deprotection, reducing the yield of the full-length product.[10]
Strategies to Minimize Depurination:
-
Use a Milder Deblocking Agent: Instead of the standard trichloroacetic acid (TCA), use a weaker acid like 3% dichloroacetic acid (DCA) in dichloromethane (B109758) for the detritylation step.[11] While DCA has a slower reaction rate, it significantly reduces the risk of depurination.[11]
-
Optimize Deblocking Time: Avoid extended exposure to the acidic deblocking solution. Use the minimum time required for complete detritylation.[9]
-
Use Depurination-Resistant Protecting Groups: For guanosine, using the dimethylformamidine (dmf) protecting group can offer better protection against depurination compared to the standard isobutyryl (ibu) group.[11]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to troubleshooting RNA synthesis.
| Parameter | Standard Range/Value | Common Issues & Considerations |
| Coupling Efficiency | > 98.5% | Lower efficiency with sterically hindered modified phosphoramidites. Can be improved by increasing coupling time or using a stronger activator.[1][6] |
| A260/A280 Ratio | ~2.0 | A ratio below 1.8 may indicate protein or phenol (B47542) contamination.[1][12] |
| A260/A230 Ratio | > 2.0 | A low ratio can indicate contamination with salts or other organic compounds. |
| Depurination Half-Time (dABz) | 3% DCA >> 15% DCA > 3% TCA | Demonstrates that 3% DCA is the mildest condition, minimizing depurination.[8] |
| TBAF Water Content | < 2% | Water content above 5-10% can significantly reduce the efficiency of 2'-silyl group removal.[3] |
Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Analysis
This protocol is used to assess the integrity and purity of the synthesized RNA.
Materials:
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7M Urea)
-
1X TBE buffer (Tris/Borate/EDTA)
-
2X Formamide loading buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
Synthesized RNA sample
-
RNA size markers
-
Gel staining solution (e.g., SYBR Gold or similar)
Procedure:
-
Sample Preparation: Resuspend the RNA sample in an appropriate volume of 2X Formamide loading buffer.
-
Denaturation: Heat the samples and RNA size markers at 95°C for 5 minutes, then immediately place on ice.
-
Gel Loading: Load the denatured samples and markers into the wells of the denaturing polyacrylamide gel.
-
Electrophoresis: Run the gel in 1X TBE buffer at a constant power (e.g., 20-30 W) until the bromophenol blue dye front nears the bottom of the gel.[1]
-
Staining and Visualization: Carefully remove the gel and stain it with a suitable RNA stain according to the manufacturer's instructions. Visualize the RNA bands using an appropriate imaging system. The full-length product should appear as the most prominent band.[1]
Protocol 2: Quality Control of Deprotection Reagents
This protocol describes how to check for water content in TBAF, a common reagent for 2'-silyl group removal.
Method: Karl Fisher Titration
-
Sample Preparation: Carefully transfer a known volume or weight of the TBAF solution into the titration vessel of a Karl Fisher titrator.
-
Titration: The instrument will automatically titrate the sample with a Karl Fisher reagent to determine the water content.
-
Analysis: A water content of over 5-10% indicates that the reagent may be compromised and could lead to incomplete deprotection.[3] It has been shown that TBAF with 20% water only deprotected about half of the oligo in the same time it took for TBAF with 2% water to achieve complete deprotection.[3] Treating "wet" TBAF with molecular sieves can reduce the water content.[3]
References
- 1. benchchem.com [benchchem.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. biotage.com [biotage.com]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. glenresearch.com [glenresearch.com]
- 12. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Effect of different solid supports on 2'-O-Me-A incorporation efficiency.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the incorporation of 2'-O-methyladenosine (2'-O-Me-A) in synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of incorporating 2'-O-Me-A into oligonucleotides?
Incorporating 2'-O-Me-A and other 2'-O-methyl modifications into oligonucleotides offers several key advantages, primarily for therapeutic and diagnostic applications. These include:
-
Increased Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from degradation by nucleases, which increases the in vivo stability and circulatory lifetime of the oligonucleotide.
-
Enhanced Hybridization Affinity: 2'-O-Me modifications tend to increase the thermal stability (Tm) of duplexes with complementary RNA strands, leading to stronger binding to target sequences.
-
Reduced Immunostimulation: For certain sequences, 2'-O-methyl modifications can reduce the innate immune response that can be triggered by synthetic oligonucleotides.
Q2: How does the choice of solid support impact the synthesis of 2'-O-Me-A containing oligonucleotides?
The solid support is a critical factor in solid-phase oligonucleotide synthesis, influencing both the yield and purity of the final product. The two most common types of solid supports are Controlled Pore Glass (CPG) and Polystyrene (PS).
-
Controlled Pore Glass (CPG): CPG is a rigid and non-swelling support with a defined pore size. For longer oligonucleotides, a larger pore size is necessary to prevent steric hindrance as the oligonucleotide chain grows. However, larger pore sizes generally correspond to lower nucleoside loading capacities.[1][2][3]
-
Polystyrene (PS): PS supports can offer higher loading capacities and their hydrophobic nature can help to create a more anhydrous environment, which may lead to higher coupling efficiencies.[1][4] However, PS can swell in the organic solvents used during synthesis, which can be a concern for scalability.[2][3]
A direct comparison for a 21-mer oligonucleotide synthesis showed that a polystyrene support resulted in a higher average coupling yield (99.5%) compared to a CPG support (97.1%).[4] While this was not specific to 2'-O-Me-A, it suggests that polystyrene can offer superior coupling efficiency.
Q3: What is a "universal" solid support and can it be used for 2'-O-Me-A incorporation?
Yes, universal solid supports can be used for the synthesis of oligonucleotides containing 2'-O-Me-A. Unlike traditional solid supports that come with the first nucleoside pre-attached, a universal support has a linker to which the first phosphoramidite (B1245037), in this case, 2'-O-Me-A phosphoramidite, is coupled during the first synthesis cycle.[5] This simplifies the inventory management as the same support can be used for any initial nucleotide.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency of 2'-O-Me-A | 1. Suboptimal Solid Support: Steric hindrance on a support with small pores or uneven loading can reduce coupling efficiency. | 1a. Select Appropriate Pore Size: For longer oligonucleotides, use a larger pore size CPG (e.g., 1000 Å) to minimize steric hindrance.[1] 1b. Consider Polystyrene: Polystyrene supports can provide a more anhydrous environment, potentially improving coupling efficiency.[1][4] |
| 2. Inefficient Activation: The phosphoramidite may not be fully activated before the coupling step. | 2a. Check Activator: Ensure the activator (e.g., DCI, 1H-Tetrazole) is fresh and anhydrous. 2b. Increase Coupling Time: For modified phosphoramidites like 2'-O-Me-A, a longer coupling time may be necessary to ensure the reaction goes to completion. | |
| 3. Moisture Contamination: Water in the reagents or on the synthesizer lines will react with the activated phosphoramidite, reducing the amount available for coupling. | 3a. Use Anhydrous Reagents: Ensure all reagents, especially the acetonitrile (B52724) used to dissolve the phosphoramidite, are of high quality and anhydrous. 3b. Maintain a Dry System: Regularly purge synthesizer lines with dry argon or helium. | |
| Presence of (n-1) shortmer impurities | 1. Incomplete Coupling: Failure of the 2'-O-Me-A phosphoramidite to couple to the growing chain. | 1a. Optimize Coupling: See solutions for "Low coupling efficiency of 2'-O-Me-A". 1b. Efficient Capping: Ensure the capping step is efficient to block any unreacted 5'-hydroxyl groups from participating in subsequent cycles. Use fresh capping reagents. |
| 2. Incomplete Deblocking: The 5'-DMT protecting group from the previous nucleotide was not completely removed. | 2a. Check Deblocking Reagent: Ensure the deblocking solution (e.g., trichloroacetic acid in dichloromethane) is at the correct concentration and is not expired. 2b. Increase Deblocking Time: If necessary, slightly increase the deblocking time, but be cautious of potential depurination with prolonged acid exposure. | |
| Final product is difficult to purify | 1. Formation of Deletion Mutants: Inefficient coupling and capping steps lead to a complex mixture of oligonucleotides. | 1a. Optimize Synthesis Cycle: Refer to the solutions above to improve coupling and capping efficiencies. 1b. Purification Method: Use a high-resolution purification method such as HPLC or PAGE to separate the full-length product from failed sequences. |
| 2. Side Reactions with the Solid Support: Reactive sites on the solid support can lead to the formation of byproducts. | 2a. High-Quality Support: Use high-quality solid supports from a reputable supplier to minimize side reactions. Polystyrene supports are generally less reactive than CPG.[6] |
Data Summary
| Solid Support Type | Key Characteristics | Typical Loading Capacity | Advantages for 2'-O-Me-A Synthesis | Considerations |
| Controlled Pore Glass (CPG) | Rigid, non-swelling, defined pore sizes (500Å, 1000Å, 2000Å)[1][2] | 20-100 µmol/g (inversely related to pore size)[1][2] | Well-established and reliable for standard synthesis. | Pore size must be optimized for oligonucleotide length to avoid steric hindrance.[1] |
| Polystyrene (PS) | Hydrophobic, can have higher loading, may swell in organic solvents[1][2][6] | Up to 400 µmol/g[2] | Can lead to higher coupling efficiencies due to its anhydrous nature.[4] | Swelling can be an issue for large-scale synthesis.[2][3] |
| Hybrid CPG-Polystyrene | Combines the rigidity of CPG with the higher loading capacity of polystyrene.[3] | Varies, generally higher than CPG alone. | Aims to provide the benefits of both materials: high loading and dimensional stability.[3] | May be more expensive than traditional supports. |
| Universal Supports | No pre-attached nucleoside; the first nucleoside is coupled in the first cycle.[5] | Typically around 75 µmol/g[2] | Simplifies inventory and is versatile for synthesizing oligonucleotides with any 3'-terminal base.[5] | Requires an additional dephosphorylation step during cleavage and deprotection.[5] |
Experimental Protocols
General Protocol for Automated Solid-Phase Synthesis of a 2'-O-Me-A Containing Oligonucleotide
This protocol outlines the key steps in one cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry on an automated synthesizer.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support by treating it with the acidic deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Monitoring: The orange color of the cleaved DMT cation can be monitored spectrophotometrically to provide a real-time estimate of the coupling efficiency of the previous cycle.
-
-
Coupling:
-
Reagents:
-
2'-O-Me-A phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
-
Procedure: The 2'-O-Me-A phosphoramidite is activated by the activator and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Note: For modified phosphoramidites, a longer coupling time (e.g., 2-5 minutes) may be required compared to standard DNA phosphoramidites.
-
-
Capping:
-
Reagents:
-
Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Capping B: N-methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped"). This prevents them from reacting in subsequent cycles, which would result in the synthesis of (n-1) deletion mutants.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage formed during the coupling step is oxidized to a more stable phosphate (B84403) triester linkage.
-
These four steps are repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Visualizations
Caption: Workflow for the incorporation of 2'-O-Me-A into an oligonucleotide.
Caption: Factors affecting 2'-O-Me-A incorporation efficiency and synthesis outcomes.
References
Validation & Comparative
Characterizing 2'-O-Methyladenosine Oligonucleotides via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate characterization of modified oligonucleotides is paramount. This guide provides a comparative analysis of mass spectrometry techniques for oligonucleotides containing 5'-O-DMT-2'-O-Methyladenosine, offering insights into its performance against other common modifications and detailing the necessary experimental protocols.
The introduction of a methyl group at the 2' position of the ribose sugar (2'-O-Me) is a critical modification in therapeutic oligonucleotides, enhancing nuclease resistance and improving hybridization properties. When coupled with a 5'-dimethoxytrityl (DMT) group, which serves as a valuable handle for purification, the resulting molecule presents specific analytical considerations for mass spectrometry (MS)-based characterization. This guide explores these considerations, offering a comparative perspective against other modifications and providing detailed experimental workflows.
Performance Comparison: 2'-O-Methyladenosine vs. Alternative Modifications
The choice of modification can significantly impact the analytical behavior of an oligonucleotide. Here, we compare the mass spectrometric characteristics of 2'-O-Methyladenosine-containing oligonucleotides with other common modifications such as phosphorothioates (PS) and 2'-O-Methoxyethyl (2'-MOE) modifications.
Chromatographic Behavior:
The hydrophobicity of an oligonucleotide influences its retention in reversed-phase liquid chromatography (RP-LC). The 2'-O-Methyl modification is known to be more hydrophilic compared to the 2'-O-Methoxyethyl (2'-MOE) modification. This results in shorter retention times for 2'-OMe modified oligonucleotides under identical RP-LC conditions. The presence of the lipophilic DMT group at the 5'-end, however, significantly increases the hydrophobicity of the entire molecule, making "DMT-on" purification a highly effective strategy for separating the full-length product from shorter, "DMT-off" failure sequences.
Mass Spectrometric Fragmentation:
During tandem mass spectrometry (MS/MS), the 2'-O-Methyl group generally increases the stability of the phosphodiester backbone at the site of modification. This can lead to reduced fragmentation at the modified residue compared to its unmodified counterpart during collision-induced dissociation (CID). In contrast, phosphorothioate (B77711) linkages can be more labile and may influence fragmentation pathways.
| Feature | DMT-2'-O-Methyladenosine Oligonucleotide | Phosphorothioate (PS) Oligonucleotide | 2'-O-Methoxyethyl (2'-MOE) Oligonucleotide | Unmodified RNA Oligonucleotide |
| Nuclease Resistance | Increased | Increased | Increased | Low |
| Chromatographic Retention (IP-RP-LC) | Moderately hydrophilic (shorter retention than 2'-MOE) | Hydrophobicity increases with number of PS linkages | More hydrophobic than 2'-OMe | Most hydrophilic |
| MS Fragmentation (CID) | Increased backbone stability at modification site | Can influence fragmentation, potential for sulfur loss | Similar stability to 2'-OMe | Prone to fragmentation, especially at labile sites |
| Ionization Efficiency (ESI) | Generally good, comparable to other modified oligos | Good, though can be influenced by counterions | Good, comparable to other modified oligos | Good, but susceptible to salt adduction |
Experimental Protocols
Accurate and reproducible data is contingent on meticulous experimental execution. Below are detailed protocols for the sample preparation and LC-MS analysis of DMT-2'-O-Methyladenosine oligonucleotides.
Sample Preparation for Mass Spectrometry
-
DMT-On Purification: Utilize the hydrophobicity of the DMT group for initial purification of the full-length oligonucleotide from synthesis failure sequences using reversed-phase HPLC or solid-phase extraction (SPE) cartridges.
-
Detritylation (for DMT-off analysis): If the final analysis requires the DMT group to be removed, treat the purified oligonucleotide with a mild acidic solution (e.g., 80% acetic acid in water) for 1-2 hours at room temperature. Monitor the reaction to prevent depurination.
-
Desalting: It is crucial to remove salt adducts (e.g., Na+, K+) which can suppress ionization and complicate mass spectra.[1] This can be achieved through methods such as ethanol (B145695) precipitation or using specialized desalting columns.
-
Ethanol Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (B1210297) to the oligonucleotide solution.
-
Add 3 volumes of cold absolute ethanol and mix well.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Carefully decant the supernatant and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in an appropriate solvent for MS analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Ion-pair reversed-phase (IP-RP) HPLC coupled with electrospray ionization (ESI) mass spectrometry is the most common method for oligonucleotide analysis.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative that avoids the use of ion-pairing reagents.[3][4][5]
Method 1: Ion-Pair Reversed-Phase LC-MS
-
LC Column: A C18 column suitable for oligonucleotide separations (e.g., Waters ACQUITY Premier Oligonucleotide C18, Agilent ZORBAX SB-C18).
-
Mobile Phase A: 10-15 mM Triethylamine (TEA) and 100-400 mM Hexafluoroisopropanol (HFIP) in water. The optimal concentration of these ion-pairing reagents may require optimization to balance chromatographic resolution and MS sensitivity.[6][7]
-
Mobile Phase B: Acetonitrile (B52724) or Methanol with the same concentration of TEA and HFIP as Mobile Phase A.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60°C to reduce secondary structures.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
Method 2: HILIC-MS
-
LC Column: A HILIC column with a zwitterionic or amide-based stationary phase.
-
Mobile Phase A: Acetonitrile with a low concentration of an MS-friendly buffer (e.g., 10-15 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Water with the same buffer concentration.
-
Gradient: A gradient from high acetonitrile concentration to a lower concentration.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
MS Detection: As described for IP-RP-LC-MS.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key stages in the characterization of DMT-2'-O-Methyladenosine oligonucleotides.
Caption: Experimental workflow for DMT-2'-O-Methyladenosine oligonucleotide characterization.
Caption: Key relationships in the analysis of modified oligonucleotides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of oligonucleotides by hydrophilic interaction liquid chromatography coupled to negative ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
Purity Analysis of Synthetic 2'-O-Methylated RNA: A Comparative Guide to Anion-Exchange HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of RNA therapeutics, particularly those involving chemically modified oligonucleotides like 2'-O-methylated RNA, demands robust and accurate analytical methods to ensure the purity, efficacy, and safety of these synthetic molecules. Anion-exchange high-performance liquid chromatography (AEX-HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of AEX-HPLC with other prevalent analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate purity analysis strategy.
Comparison of Key Analytical Techniques
The purity of synthetic 2'-O-methylated RNA is critical for its therapeutic function and to minimize off-target effects. Several analytical techniques are employed to assess the purity of these oligonucleotides, each with distinct advantages and limitations. The primary methods include Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Capillary Gel Electrophoresis (CGE), and Mass Spectrometry (MS).
AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone. This method is particularly effective for resolving sequences with significant secondary structure, a common feature of RNA molecules, due to the use of denaturing conditions with highly alkaline mobile phases.[1][2] IP-RP-HPLC, conversely, separates oligonucleotides based on their hydrophobicity, a property that is modulated by the length of the oligonucleotide and the presence of modifications.[3] CGE offers exceptionally high resolution, often surpassing that of HPLC, and is capable of single-base resolution for longer oligonucleotides.[4] Mass spectrometry is an indispensable tool for confirming the molecular weight of the target oligonucleotide and for identifying and characterizing impurities, even those that co-elute with the main product in chromatographic separations.[1]
The choice of the optimal analytical technique depends on several factors, including the length of the 2'-O-methylated RNA, the nature of potential impurities (e.g., shorter sequences (n-1, n-2), failure sequences, or modifications), and the specific information required (e.g., quantitative purity, impurity identification, or confirmation of molecular weight).
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of the key analytical techniques for the purity analysis of synthetic 2'-O-methylated RNA.
| Parameter | Anion-Exchange HPLC (AEX-HPLC) | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Capillary Gel Electrophoresis (CGE) | Mass Spectrometry (MS) |
| Typical Purity Achieved | >95% | >95% | >98% | N/A (confirms mass) |
| Resolution of n-1 mer | Excellent (up to ~40 nt)[2] | Good to Excellent (up to ~50-80 nt)[2] | Excellent (single-base resolution)[4] | N/A (identifies mass difference) |
| Limit of Detection (LOD) | ng range | ng range | pg-ng range | fmol-pmol range |
| Limit of Quantification (LOQ) | ng range | 2.5 ng/mL[5] | pg-ng range | fmol-pmol range |
| Throughput | Moderate | Moderate | High | High (when coupled with LC) |
| Mass Accuracy | N/A | N/A | N/A | <5 ppm (Orbitrap, FT-ICR)[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.
Anion-Exchange HPLC (AEX-HPLC) Protocol
Objective: To determine the purity of a synthetic 2'-O-methylated RNA oligonucleotide by separating it from shorter failure sequences and other charged impurities.
Materials:
-
HPLC System: Agilent 1290 Infinity II LC system or equivalent, equipped with a diode array detector (DAD).
-
Column: Agilent PL-SAX, 1000 Å, 5 µm, 2.1 × 50 mm (p/n PL1951-1502) or equivalent strong anion-exchange column.[2]
-
Mobile Phase A: 10 mM Sodium Hydroxide (NaOH) in RNase-free water, pH 12.[2]
-
Mobile Phase B: 10 mM Sodium Hydroxide (NaOH), 2 M Sodium Chloride (NaCl) in RNase-free water, pH 12.[2]
-
Sample: Synthetic 2'-O-methylated RNA dissolved in RNase-free water at a concentration of 0.1-1.0 mg/mL.
Procedure:
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 20 column volumes.
-
Sample Injection: Inject 1-10 µL of the dissolved RNA sample.
-
Gradient Elution: Perform a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Column Wash: Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibration: Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the full-length 2'-O-methylated RNA.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
Objective: To assess the purity of a synthetic 2'-O-methylated RNA oligonucleotide based on its hydrophobicity.
Materials:
-
HPLC System: Waters ACQUITY UPLC System or equivalent with a PDA detector.
-
Column: Waters ACQUITY UPLC Oligonucleotide BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 50 mm or equivalent.
-
Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water, pH 7.9.
-
Mobile Phase B: 15 mM TEA, 400 mM HFIP in 50:50 Methanol:Water.
-
Sample: Synthetic 2'-O-methylated RNA dissolved in RNase-free water at a concentration of 0.1-1.0 mg/mL.
Procedure:
-
Column Equilibration: Equilibrate the column at 60°C with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.2 mL/min.
-
Sample Injection: Inject 1-5 µL of the sample.
-
Gradient Elution: Apply a linear gradient to increase the percentage of Mobile Phase B to elute the oligonucleotide. A shallow gradient is often used for better resolution.
-
Column Wash and Re-equilibration: Wash the column with a high percentage of Mobile Phase B and then re-equilibrate to the initial conditions.
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Calculate the purity based on the relative peak areas in the chromatogram.
Capillary Gel Electrophoresis (CGE) Protocol
Objective: To achieve high-resolution separation of a synthetic 2'-O-methylated RNA from impurities with single-base differences.
Materials:
-
CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 33 cm total length).
-
Gel Buffer (Separation Matrix): A solution containing a sieving polymer such as polyethylene (B3416737) glycol (PEG) or linear polyacrylamide in a suitable buffer (e.g., Tris-Borate-EDTA with urea (B33335) for denaturation).
-
Sample: The RNA sample is denatured by heating in formamide (B127407) before injection.
Procedure:
-
Capillary Conditioning: Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the running buffer.
-
Capillary Filling: Fill the capillary with the gel buffer.
-
Sample Injection: Inject the denatured RNA sample electrokinetically (e.g., 5-10 kV for 5-10 seconds).
-
Separation: Apply a separation voltage (e.g., 15-30 kV) with the cathode at the outlet. Maintain a constant temperature (e.g., 30-50°C).
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Analyze the electropherogram to determine the purity and resolve closely related impurities.
LC-MS (IP-RP-HPLC coupled with Mass Spectrometry) Protocol
Objective: To confirm the molecular weight of the synthetic 2'-O-methylated RNA and identify impurities by their mass-to-charge ratio.
Materials:
-
LC-MS System: A UPLC system coupled to a high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
-
Column and Mobile Phases: As described in the IP-RP-HPLC protocol, ensuring MS-compatible reagents (e.g., volatile buffers like TEA/HFIP).
-
Mass Spectrometer Settings:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Mass Range: Set to cover the expected m/z range of the oligonucleotide and its impurities.
-
Resolution: High resolution setting (e.g., >70,000 for Orbitrap).
-
Procedure:
-
LC Separation: Perform the IP-RP-HPLC separation as described previously.
-
MS Detection: The eluent from the HPLC is directed into the mass spectrometer.
-
Data Acquisition: Acquire mass spectra across the entire chromatographic run.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the species present in each chromatographic peak. Compare the measured masses with the theoretical mass of the target 2'-O-methylated RNA and potential impurities.
Visualizations
Experimental Workflow for Anion-Exchange HPLC
Caption: Workflow for purity analysis of 2'-O-methylated RNA by AEX-HPLC.
Comparison of Purity Analysis Techniques
Caption: Logical relationships between different purity analysis techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of mobile phase composition for enhancing sensitivity of targeted quantification of oligonucleotides using ultra-high performance liquid chromatography and mass spectrometry: application to phosphorothioate deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
Nuclease Resistance of 2'-O-Methylated Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by nucleases present in biological fluids. Chemical modifications are crucial to enhance their stability and prolong their therapeutic effect. Among these, 2'-O-methylation is a widely adopted strategy to confer nuclease resistance. This guide provides an objective comparison of the performance of 2'-O-methylated (2'-OMe) oligonucleotides against other common modifications and unmodified oligonucleotides, supported by experimental data and detailed protocols.
Enhanced Stability: A Data-Driven Comparison
The 2'-O-methyl modification significantly increases the stability of oligonucleotides in the presence of nucleases. The introduction of a methyl group at the 2' position of the ribose sugar sterically hinders the approach of nuclease enzymes, thereby slowing down the degradation process.[1][2] This enhanced resistance is critical for in vivo applications where oligonucleotides are exposed to a variety of endo- and exonucleases in serum and within cells.[3]
The following table summarizes quantitative data on the nuclease resistance of various oligonucleotide modifications, highlighting the superior stability of 2'-OMe oligonucleotides compared to their unmodified counterparts.
| Oligonucleotide Type | Modification | Half-life in Serum | Silencing Activity (IC50) | Reference(s) |
| Unmodified Oligodeoxynucleotide | None | 1.5 hours (human serum) | - | [4] |
| Unmodified siRNA | None | ~50% degradation in 4 hours (10% FBS) | <10 nM - 13.5 nM | [5] |
| 2'-O-Methylated siRNA (selectively modified) | 2'-O-Methyl | Up to 90% intact after 4 hours (10% FBS) | 13.5 nM | [5] |
| 2'-O-Methylated siRNA (fully modified sense strand) | 2'-O-Methyl | Improved resistance compared to unmodified | Similar efficacy to unmodified | [6] |
| Phosphorothioate (B77711) (PS) modified siRNA | Phosphorothioate linkage | Highly resistant | - | [7] |
| 2'-O-Methyl + Phosphorothioate modified Oligonucleotide | 2'-O-Methyl and Phosphorothioate | As resistant as PS-only modified | - | [8] |
Note: Half-life and IC50 values can be sequence and target-dependent. The data presented here are for comparative purposes.
Visualizing the Protective Advantage
The structural difference between a standard RNA oligonucleotide and a 2'-O-methylated oligonucleotide is key to its enhanced stability.
Caption: RNA vs. 2'-O-Methylated RNA Structure.
Experimental Protocol: Serum Stability Assay
This protocol outlines a common method to assess the nuclease resistance of oligonucleotides by incubating them in serum followed by analysis using polyacrylamide gel electrophoresis (PAGE).[4][9][10]
Materials
-
Oligonucleotides (unmodified, 2'-O-methylated, and other modifications)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
10x Annealing Buffer (e.g., 100 mM Tris, pH 7.5-8.0, 1 M NaCl, 10 mM EDTA)
-
Loading dye (e.g., 6x Orange DNA Loading Dye)
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE Buffer (Tris/Borate/EDTA)
-
Gel staining solution (e.g., Stains-All or a fluorescent nucleic acid stain)
-
Gel imaging system
Procedure
-
Oligonucleotide Annealing (for duplexes like siRNA):
-
Resuspend single-stranded oligonucleotides in nuclease-free water to a desired stock concentration (e.g., 20 µM).
-
In a sterile microcentrifuge tube, combine equimolar amounts of the sense and antisense strands with 10x annealing buffer to a final concentration of 1x.
-
Incubate the mixture at 95°C for 2-5 minutes, then allow it to cool slowly to room temperature.
-
-
Nuclease Degradation Assay:
-
Prepare reaction mixtures by combining a fixed amount of the oligonucleotide (e.g., 20 pmol) with a specific concentration of serum (e.g., 50% FBS) in a final volume of 20 µL.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take aliquots of the reaction and immediately stop the degradation by adding loading dye containing a denaturant (e.g., formamide) and storing on ice or at -20°C.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a polyacrylamide gel of an appropriate percentage to resolve the oligonucleotide.
-
Load the samples from the different time points onto the gel. Include a lane with the untreated oligonucleotide as a control.
-
Run the gel in TBE buffer until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel using a suitable nucleic acid stain.
-
Visualize the gel using an appropriate imaging system.
-
Analyze the intensity of the bands corresponding to the intact oligonucleotide at each time point. The decrease in band intensity over time indicates degradation.
-
Quantify the band intensities to determine the percentage of intact oligonucleotide remaining at each time point and calculate the half-life.
-
Caption: Nuclease Resistance Assay Workflow.
Conclusion
The 2'-O-methyl modification is a highly effective strategy for increasing the nuclease resistance of therapeutic oligonucleotides. As demonstrated by the comparative data, 2'-OMe modifications significantly extend the half-life of oligonucleotides in serum compared to their unmodified counterparts. This enhanced stability is a critical factor in the design of potent and durable oligonucleotide-based therapeutics. The provided experimental protocol offers a standardized method for researchers to evaluate and compare the nuclease resistance of their own modified oligonucleotides.
References
- 1. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. idtdna.com [idtdna.com]
- 8. 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'-O-Methyladenosine and 2'-O-MOE-Adenosine Phosphoramidites in Therapeutic Oligonucleotide Development
In the landscape of nucleic acid therapeutics, particularly in the realm of antisense oligonucleotides (ASOs), chemical modifications to the sugar moiety of nucleosides are paramount for enhancing drug-like properties. Among the most significant advancements are the second-generation modifications, which include 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-O-MOE) substitutions. These modifications are crucial for improving binding affinity to target RNA, increasing resistance to nuclease degradation, and ultimately enhancing in vivo efficacy and duration of action.
This guide provides a detailed comparative analysis of 2'-O-Methyladenosine and 2'-O-MOE-Adenosine phosphoramidites, the key building blocks for incorporating these modifications into synthetic oligonucleotides. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for their evaluation.
Physicochemical and Performance Properties: A Side-by-Side Comparison
The choice between 2'-OMe and 2'-O-MOE modifications can significantly impact the therapeutic potential of an oligonucleotide. The following table summarizes the key performance characteristics based on available experimental data.
| Property | 2'-O-Methyl (2'-OMe) Adenosine | 2'-O-MOE-Adenosine | Key Advantage of 2'-O-MOE |
| Binding Affinity (ΔTm per modification) | +0.6 to +1.2 °C[1] | +0.9 to +1.6 °C[2] | Higher affinity for target RNA |
| Nuclease Resistance | Good[1] | Excellent[1][2] | Superior stability in biological fluids |
| In Vitro Potency | Effective | Consistently more effective[3] | Higher potency in cell-based assays |
| In Vivo Efficacy | Good | Superior[4][5] | Enhanced and prolonged activity in animal models |
| Toxicity Profile | Low | Low[4][5] | Both are well-tolerated |
| Hydrophilicity | Higher than 2'-O-MOE[6] | Lower than 2'-O-Me[6] | Can influence pharmacokinetic properties |
In-Depth Performance Analysis
Binding Affinity to Target RNA
Both 2'-OMe and 2'-O-MOE modifications increase the thermal stability (melting temperature, Tm) of the duplex formed between the ASO and its target RNA. This is achieved by constraining the sugar pucker to a C3'-endo conformation, which is favorable for A-form RNA duplexes[2]. The increase in Tm per modification (ΔTm) is a direct measure of this enhanced binding affinity. While both modifications improve affinity over unmodified DNA, 2'-O-MOE consistently demonstrates a slightly greater increase in Tm per modification, suggesting a more stable and favorable interaction with the target RNA[2].
Nuclease Resistance
A critical hurdle for therapeutic oligonucleotides is their rapid degradation by nucleases present in serum and within cells[7]. The 2'-hydroxyl group of natural RNA is particularly susceptible to cleavage. By replacing this hydroxyl group, both 2'-OMe and 2'-O-MOE modifications confer significant resistance to nuclease degradation[1][2]. The bulkier methoxyethyl group of the 2'-O-MOE modification provides greater steric hindrance against nuclease attack compared to the smaller methyl group of the 2'-OMe modification. This results in superior stability and a longer biological half-life for 2'-O-MOE modified oligonucleotides[1][2].
In Vitro and In Vivo Efficacy
The combination of enhanced binding affinity and superior nuclease resistance makes 2'-O-MOE a highly effective modification for antisense applications. In cell-based (in vitro) assays, ASOs containing 2'-O-MOE modifications consistently show more potent knockdown of target mRNA expression compared to their 2'-O-Me counterparts at the same target sites[3]. This enhanced potency often translates to superior in vivo efficacy, where 2'-O-MOE modified ASOs have demonstrated robust and sustained target reduction in animal models[4][5].
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these phosphoramidites. The following are representative protocols for key experiments.
Protocol 1: Determination of Oligonucleotide Thermal Melting Temperature (Tm)
Objective: To determine the thermal stability of an oligonucleotide duplex containing either 2'-OMe or 2'-O-MOE modifications.
Materials:
-
Modified ASO and complementary RNA strand
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Methodology:
-
Prepare equimolar solutions of the ASO and its complementary RNA target in the annealing buffer to a final concentration of 4 µM for each strand.
-
Mix the ASO and RNA solutions in a quartz cuvette.
-
Heat the mixture to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Allow the solution to cool slowly to room temperature to facilitate duplex formation.
-
Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm.
-
Increase the temperature from 25°C to 95°C at a rate of 1°C/minute, recording the absorbance at each interval.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This is calculated from the first derivative of the melting curve.
-
Compare the Tm values of the duplexes formed with the 2'-OMe and 2'-O-MOE modified ASOs.
Protocol 2: Nuclease Resistance Assay in Serum
Objective: To assess the stability of modified oligonucleotides against degradation by nucleases present in serum.
Materials:
-
Modified oligonucleotides (2'-OMe and 2'-O-MOE)
-
Fetal bovine serum (FBS) or human serum
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Proteinase K
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC
Methodology:
-
Incubate the modified oligonucleotides (e.g., 1 µM final concentration) in 90% FBS at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction and immediately stop the degradation by adding TE buffer and Proteinase K, followed by incubation at 65°C for 30 minutes to digest the proteins.
-
Analyze the samples by denaturing PAGE or ion-exchange HPLC to separate the full-length oligonucleotide from its degradation products.
-
Quantify the amount of full-length oligonucleotide remaining at each time point by densitometry (for PAGE) or by integrating the peak area (for HPLC).
-
Calculate the half-life of each oligonucleotide in serum and compare the stability of the 2'-OMe and 2'-O-MOE modified versions.
Protocol 3: In Vitro ASO Potency Assay (Cell Culture)
Objective: To evaluate the ability of modified ASOs to reduce the expression of a target gene in cultured cells.
Materials:
-
Mammalian cell line expressing the target gene (e.g., HeLa cells)
-
Cell culture medium and supplements
-
Modified ASOs (2'-OMe and 2'-O-MOE) targeting the gene of interest
-
Transfection reagent (if required, though some ASOs have free uptake capabilities)
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers for the target gene and a housekeeping gene
Methodology:
-
Plate cells in 24-well plates and allow them to adhere and reach 50-70% confluency.
-
Prepare ASO solutions at various concentrations (e.g., ranging from 1 nM to 100 nM).
-
Treat the cells with the ASOs. If using a transfection reagent, follow the manufacturer's protocol to form lipid-ASO complexes.
-
Incubate the cells with the ASOs for 24-48 hours at 37°C.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA levels of the target gene and a housekeeping gene (for normalization) using real-time quantitative PCR (RT-qPCR).
-
Calculate the percentage of target mRNA knockdown for each ASO at each concentration relative to a negative control ASO.
-
Compare the dose-response curves and IC50 values for the 2'-OMe and 2'-O-MOE modified ASOs.
Visualizations of Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, experimental workflows, and mechanisms of action.
Caption: Chemical structures of 2'-O-Methyladenosine and 2'-O-MOE-Adenosine.
Caption: Workflow for comparing the in vitro potency of modified ASOs.
Caption: RNase H-mediated degradation of mRNA by a gapmer ASO.
Conclusion
Both 2'-O-Methyl and 2'-O-Methoxyethyl modifications represent significant improvements over first-generation antisense technologies. They both enhance binding affinity and provide nuclease resistance. However, the collective evidence from numerous studies indicates that the 2'-O-MOE modification generally offers superior performance. Its greater enhancement of binding affinity and, most notably, its superior nuclease resistance, lead to more potent and durable antisense activity both in vitro and in vivo. For these reasons, 2'-O-MOE has become one of the most widely adopted and successful chemical modifications in the development of antisense oligonucleotide therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. idtdna.com [idtdna.com]
- 4. Collection - Comparing In Vitro and In Vivo Activity of 2â²-O-[2-(Methylamino)-2-oxoethyl]- and 2â²-O-Methoxyethyl-Modified Antisense Oligonucleotides - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. shodex.com [shodex.com]
- 7. Nuclease Resistance Design and Protocols [genelink.com]
LNA vs. 2'-O-Me Modified Antisense Oligonucleotides: A Functional Comparison
For researchers, scientists, and drug development professionals, the choice of chemical modification for antisense oligonucleotides (ASOs) is a critical determinant of their therapeutic success. Among the most widely utilized modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-O-Me) offer distinct advantages and disadvantages. This guide provides an objective comparison of their functional performance, supported by experimental data, to aid in the selection of the optimal chemistry for specific research and therapeutic applications.
At a Glance: Key Functional Differences
| Feature | LNA-Modified ASOs | 2'-O-Me-Modified ASOs |
| Binding Affinity (Tm) | Very High | Moderate |
| Nuclease Resistance | High | High |
| In Vitro Potency (IC50) | Very High (Low nM) | Moderate (High nM to µM) |
| In Vivo Efficacy | High, up to 5-fold more potent than 2'-O-Me ASOs[1][2] | Good |
| Specificity | High, but mismatches can retain activity | Good |
| Toxicity Profile | Potential for sequence-dependent hepatotoxicity[1][2][3] | Generally well-tolerated[1][2] |
| RNase H Activation | Yes (in gapmer design) | Yes (in gapmer design) |
In-Depth Functional Analysis
Binding Affinity and Thermal Stability
Locked Nucleic Acid (LNA) modifications are renowned for conferring exceptionally high binding affinity to their target RNA. The methylene (B1212753) bridge in the ribose sugar "locks" the conformation into a C3'-endo (A-form) structure, which is ideal for binding to RNA. This results in a significant increase in the melting temperature (Tm) of the ASO-RNA duplex. For instance, substituting a DNA nucleotide with an LNA can increase the Tm by 3-9°C per modification.[4] This profound affinity can lead to more potent target engagement.[5]
2'-O-Methyl (2'-O-Me) modifications also enhance binding affinity compared to unmodified DNA, but to a lesser extent than LNA. The 2'-O-Me group encourages a C3'-endo sugar pucker, contributing to a more stable duplex with RNA.[4] While providing a notable improvement in thermal stability, the effect is more moderate than that observed with LNA.
Nuclease Resistance
Both LNA and 2'-O-Me modifications provide substantial protection against degradation by endo- and exonucleases, a critical feature for in vivo applications. The modifications at the 2' position of the ribose sterically hinder the approach of nucleases, thereby increasing the half-life of the ASO in biological fluids and tissues.[5][6][7] Phosphorothioate (B77711) (PS) backbone modifications are often used in conjunction with these sugar modifications to further enhance nuclease resistance.[7]
In Vitro and In Vivo Efficacy
The high binding affinity of LNA-modified ASOs often translates to superior potency in both cell culture and animal models. Several studies have demonstrated that LNA-containing ASOs can be up to 5-fold more potent at reducing target mRNA levels in the liver compared to their 2'-O-Me counterparts.[1][2] One comparative study targeting the vanilloid receptor subtype 1 (VR1) reported an IC50 of 0.4 nM for an LNA gapmer, which was 175-fold lower than that of a phosphorothioate ASO and significantly more potent than a 2'-O-Me modified oligonucleotide (IC50 ~220 nM).[8][9]
While generally less potent than LNA ASOs, 2'-O-Me modified ASOs have demonstrated robust and reliable performance in numerous preclinical and clinical studies. Their efficacy is often sufficient for therapeutic applications, and they are a key component of several approved antisense drugs.[5]
Specificity and Off-Target Effects
The high affinity of LNA modifications can also be a double-edged sword when it comes to specificity. While highly specific for their intended target, LNA ASOs with one or more mismatches can sometimes retain significant activity, potentially leading to off-target gene silencing.[10] This is a critical consideration in drug design, as promiscuous binding can lead to unintended biological effects.
2'-O-Me modified ASOs generally exhibit a good specificity profile. The more moderate increase in binding affinity can be advantageous, as it may lead to a greater reduction in activity with mismatched sequences, thereby minimizing off-target effects.
Toxicity Profile
A significant concern with LNA-modified ASOs is the potential for sequence-dependent hepatotoxicity.[3] Studies in mice have shown that some LNA ASOs can cause elevations in liver enzymes (ALT and AST) and histopathological evidence of liver damage.[1][2][3] This toxicity is not necessarily related to the on-target knockdown and has been linked to specific sequence motifs, such as "TCC" and "TGC".[3]
In contrast, 2'-O-Me modified ASOs are generally considered to have a better safety profile and are well-tolerated in preclinical and clinical settings.[1][2] This favorable toxicity profile is a major reason for their widespread use in therapeutic ASOs.
Experimental Protocols
In Vitro ASO Transfection for Target Knockdown Assessment
This protocol outlines a general procedure for transfecting cells with ASOs to evaluate their ability to knockdown a target RNA.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
LNA or 2'-O-Me modified ASOs (and a non-targeting control)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
96-well plates
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
ASO-Lipid Complex Formation:
-
Dilute the ASO in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the ASO-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
RNA Analysis:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression level of the target mRNA relative to a housekeeping gene.
-
Calculate the percentage of target knockdown compared to cells treated with a non-targeting control ASO.
-
In Vivo ASO Administration and Tissue Analysis in Mice
This protocol provides a general framework for evaluating the in vivo efficacy and toxicity of ASOs in a mouse model.
Materials:
-
Mice (e.g., C57BL/6)
-
LNA or 2'-O-Me modified ASOs (and a saline or control ASO group)
-
Sterile saline for injection
-
Syringes and needles for subcutaneous or intravenous injection
-
Equipment for blood collection and tissue harvesting
-
Reagents for RNA extraction, RT-qPCR, and liver enzyme analysis (ALT, AST)
-
Histopathology supplies
Procedure:
-
ASO Administration: Administer the ASOs to mice via the desired route (e.g., subcutaneous injection). Dosing and frequency will depend on the specific ASO and target.
-
Monitoring: Monitor the animals for any signs of toxicity, including changes in body weight and behavior.
-
Sample Collection: At the end of the study, collect blood samples for serum chemistry analysis (ALT, AST).
-
Tissue Harvesting: Euthanize the mice and harvest tissues of interest (e.g., liver, kidney).
-
RNA Analysis: Extract RNA from the tissues and perform RT-qPCR to determine the level of target mRNA knockdown.
-
Histopathology: Fix a portion of the liver in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for any signs of liver damage.
Visualizing the Antisense Mechanism and Experimental Workflow
Below are diagrams illustrating the fundamental mechanism of RNase H-dependent antisense oligonucleotides and a typical experimental workflow for their evaluation.
Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.
Caption: A typical workflow for the functional comparison of ASOs.
Conclusion
The choice between LNA and 2'-O-Me modifications for antisense oligonucleotides involves a trade-off between potency and potential toxicity. LNA-modified ASOs offer superior binding affinity and in vitro/in vivo potency, making them an excellent choice for applications requiring very high efficacy. However, careful sequence design and screening are necessary to mitigate the risk of hepatotoxicity. 2'-O-Me-modified ASOs, while generally less potent, have a well-established safety profile, making them a reliable and often preferred choice for therapeutic development. Ultimately, the optimal modification strategy will depend on the specific target, the desired therapeutic window, and the risk-benefit assessment for the intended application.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Antisense part III: chemistries [cureffi.org]
- 6. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming 2'-O-Methylation in Synthetic RNA: NMR Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified RNA, confirming the precise location and extent of 2'-O-methylation is a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar is a common modification in synthetic RNA therapeutics, enhancing their stability and modulating their biological activity.[1][2] Verifying the successful and specific incorporation of this modification is paramount for quality control and understanding structure-activity relationships. While NMR spectroscopy stands as a powerful tool for the structural elucidation of biomolecules, a variety of other methods offer distinct advantages in terms of sensitivity, throughput, and cost. This guide will delve into a comparative analysis of these techniques.
Comparative Analysis of Detection Methods
The choice of analytical method for confirming 2'-O-methylation depends on a multitude of factors including the required level of detail, sample amount, throughput needs, and available instrumentation. Below is a summary of the key performance characteristics of NMR spectroscopy compared to its main alternatives.
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS) | Reverse Transcription-based Methods (e.g., RTL-P) | Enzymatic Assays (e.g., Nm-VAQ) |
| Principle | Detects changes in the local magnetic environment of atomic nuclei upon methylation. | Measures the mass-to-charge ratio of fragmented RNA, identifying the mass shift of the methyl group. | 2'-O-methylation can impede or halt reverse transcriptase, especially at low dNTP concentrations.[3][4] | Resistance of 2'-O-methylated sites to specific enzymatic cleavage (e.g., RNase H).[5] |
| Type of Analysis | Structural confirmation, site-specific identification, and quantification. | Highly sensitive detection and quantification of modified nucleosides. | Semi-quantitative estimation of methylation levels at specific sites.[5] | Absolute quantification of methylation stoichiometry at specific sites.[5] |
| Sensitivity | Moderate (milligram to high microgram sample requirement). | High (femtogram to picogram range).[6] | High (nanogram of total RNA can be sufficient).[4] | High (can detect low-abundance transcripts). |
| Quantitative Accuracy | Good for high-level modifications, can be challenging for low stoichiometry. | Excellent, especially with the use of stable isotope-labeled internal standards.[5] | Semi-quantitative, can be influenced by RNA sequence and structure.[6] | Excellent for absolute quantification.[5][6] |
| Throughput | Low. | High. | High. | Moderate to High. |
| Cost (Instrument) | High. | High. | Low (requires standard PCR equipment). | Low (requires standard qPCR equipment). |
| Cost (Per Sample) | High. | Moderate. | Low. | Low. |
| Positional Information | Excellent, provides precise location within the RNA sequence. | Lost upon digestion to nucleosides, though can be inferred with fragmentation analysis. | Good, provides site-specific information. | Excellent, provides site-specific information. |
| Limitations | Lower sensitivity, spectral overlap in large RNAs. | Does not provide information on the modification's position within the intact RNA. | Can be prone to false positives/negatives due to RNA secondary structure.[6] | Requires specific probes for each site of interest. |
Experimental Protocols
NMR Analysis of 2'-O-Methylated Synthetic RNA
This protocol outlines the key steps for confirming 2'-O-methylation in a synthetic RNA oligonucleotide using 1D and 2D NMR spectroscopy.
1. Sample Preparation:
-
Purification: The synthetic RNA sample must be highly pure. Standard purification methods include denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Buffer Exchange: The purified RNA is typically dialyzed or desalted into an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5-7.0).
-
Solvent: For observing non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O. For observing exchangeable imino protons, the sample is dissolved in a 90% H₂O/10% D₂O mixture.
-
Concentration: A final RNA concentration of 0.5-2.0 mM is typically required for optimal signal-to-noise.
-
NMR Tube: Use a high-quality, clean NMR tube to avoid signal distortion.
2. NMR Data Acquisition:
-
1D ¹H NMR: A simple 1D proton NMR spectrum is the first step. The presence of a sharp singlet around 3.2-3.5 ppm is indicative of the methyl protons of the 2'-O-methyl group. The imino proton region (10-15 ppm) can provide information about the overall folding of the RNA.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which is useful for assigning protons within the ribose sugar rings.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a nucleotide, aiding in the assignment of all ribose protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (through-space interactions). This is crucial for sequential assignment of nucleotides and for confirming the overall structure of the RNA. A key indicator of 2'-O-methylation is the presence of a NOE cross-peak between the methyl protons and the H2' proton of the same nucleotide.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons or nitrogens. A ¹H-¹³C HSQC spectrum will show a correlation between the methyl protons and the methyl carbon, providing unambiguous confirmation of the 2'-O-methyl group. The chemical shift of the C2' carbon is also characteristically shifted upon methylation.[7]
-
3. Data Analysis:
-
Chemical Shift Analysis: The chemical shifts of the ribose protons and carbons are sensitive to the sugar pucker conformation, which is influenced by 2'-O-methylation. A shift towards a C3'-endo sugar pucker is often observed.[7] Density functional theory (DFT) calculations can be used to predict the expected chemical shifts for methylated and unmethylated nucleosides to aid in spectral interpretation.[7]
-
NOE Connectivity: Tracing the NOE connectivities allows for a sequential walk along the RNA backbone, confirming the position of the modified nucleotide.
Visualizing the Workflow
The following diagrams illustrate the logical flow of confirming 2'-O-methylation in synthetic RNA using NMR and the decision-making process for choosing an appropriate analytical method.
References
- 1. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 2. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]
- 3. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 4. RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Coupling Efficiency of 2'-O-Me-A Phosphoramidite: A Comparative Guide Using the Trityl Cation Assay
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, achieving high coupling efficiency is paramount for ensuring the yield and purity of the final product. This guide provides a comparative analysis of the coupling efficiency of 2'-O-Me-A (2'-O-methyladenosine) phosphoramidite (B1245037) against other commonly used phosphoramidites, quantified by the widely accepted trityl cation assay. Detailed experimental protocols and supporting data are presented to aid in the selection and optimization of oligonucleotide synthesis strategies.
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. This cyclical process involves four key steps: deblocking, coupling, capping, and oxidation. The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is a critical determinant of the overall yield of the full-length product. Even minor decreases in coupling efficiency can lead to a significant reduction in the final yield, particularly for longer oligonucleotides.
The trityl cation assay is a real-time, non-destructive method used to monitor the efficiency of each coupling step during solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the phosphoramidite, is removed during the deblocking step by treatment with a mild acid. This releases a brightly colored orange trityl cation, the absorbance of which is directly proportional to the number of molecules that have successfully coupled in the previous cycle. By measuring the absorbance of this cation spectrophotometrically, typically at around 498 nm, the stepwise coupling efficiency can be accurately determined.
Comparative Analysis of Phosphoramidite Coupling Efficiencies
| Phosphoramidite | Typical Coupling Efficiency (%) | Notes |
| 2'-O-Me-A | >99% | Generally exhibits high coupling efficiency, comparable to standard DNA and other 2'-O-methyl phosphoramidites. |
| 2'-O-Me-C | >99% | High coupling efficiency, similar to other 2'-O-methyl analogues. |
| 2'-O-Me-G | >99% | Demonstrates robust and high coupling efficiency. |
| 2'-O-Me-U | >99% | Consistently shows high coupling efficiency in oligonucleotide synthesis. |
| Standard DNA (dA, dC, dG, dT) | >99% | Serve as the benchmark for high coupling efficiency in routine oligonucleotide synthesis. |
| 2'-O-TBDMS RNA | 98-99% | The bulkier TBDMS protecting group can sometimes lead to slightly lower coupling efficiencies compared to 2'-O-methyl modifications. |
Experimental Protocol: Trityl Cation Assay for Quantifying Coupling Efficiency
This protocol outlines the procedure for quantifying the coupling efficiency of phosphoramidites during automated solid-phase oligonucleotide synthesis.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Phosphoramidite solutions (e.g., 2'-O-Me-A, 2'-O-Me-C, etc.) in anhydrous acetonitrile
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)
-
Anhydrous acetonitrile
-
UV-Vis spectrophotometer
Procedure:
-
Synthesizer Setup: Ensure the DNA/RNA synthesizer is properly calibrated and all reagent lines are primed with fresh, anhydrous reagents.
-
Synthesis Initiation: Program the desired oligonucleotide sequence into the synthesizer. For comparative studies, it is recommended to synthesize a simple homopolymer or a defined mixed sequence to minimize sequence-dependent variability.
-
Trityl Cation Collection: During each deblocking step of the synthesis cycle, the acidic solution containing the cleaved DMT cation is automatically diverted for absorbance measurement by an in-line spectrophotometer or collected for manual analysis.
-
Spectrophotometric Measurement: The absorbance of the orange-colored trityl cation solution is measured at its maximum wavelength, typically around 498 nm.
-
Data Recording: The absorbance value for each coupling cycle is recorded.
-
Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency (CE) for a given cycle (n) is calculated by comparing its trityl absorbance (A_n) to the absorbance of the previous cycle (A_{n-1}).
CE (%) = (A_n / A_{n-1}) x 100
-
Calculation of Average Coupling Efficiency: The average coupling efficiency over the entire synthesis is the geometric mean of all the individual stepwise efficiencies.
Experimental Workflow for Trityl Cation Assay
The following diagram illustrates the key steps in the trityl cation assay for determining phosphoramidite coupling efficiency.
Logical Relationship of Coupling Efficiency Determination
The following diagram outlines the logical flow for determining and interpreting coupling efficiency data from the trityl cation assay.
A Researcher's Guide to Commercial 2'-O-Me-A Phosphoramidites: A Side-by-Side Comparison
For researchers, scientists, and professionals in the field of drug development, the selection of high-quality reagents is paramount to the success of oligonucleotide synthesis. The 2'-O-Methyladenosine (2'-O-Me-A) phosphoramidite (B1245037) is a critical building block for the synthesis of modified oligonucleotides with enhanced stability and binding affinity. This guide provides an objective comparison of commercially available 2'-O-Me-A phosphoramidite reagents, summarizing key product specifications and providing a framework for in-house performance evaluation.
Overview of Commercial 2'-O-Me-A Phosphoramidite Reagents
Table 1: Comparison of Commercial 2'-O-Me-A Phosphoramidite Reagents
| Supplier | Product Name | N6-Protecting Group | Recommended Coupling Time |
| Glen Research | 2'-OMe-A-CE Phosphoramidite | Benzoyl (Bz) | 6 minutes |
| 2'-OMe-Pac-A-CE Phosphoramidite | Phenoxyacetyl (Pac) | 6 minutes | |
| LGC Biosearch Technologies | 2'-OMe-A (Bz) CE-Phosphoramidite | Benzoyl (Bz) | 6 minutes |
| Hongene | DMT-2'-O-Me-A(Bz)-CE Phosphoramidite | Benzoyl (Bz) | Not specified |
| 5'-ODMTr-2'-OMe-A(Pac)-3'-CE-phosphoramidite | Phenoxyacetyl (Pac) | Not specified | |
| Thermo Fisher Scientific | TheraPure™ 2'-OMe-A(Bz) Phosphoramidite | Benzoyl (Bz) | Not specified |
| Biosynth | N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 3'-CE phosphoramidite | Benzoyl (Bz) | Not specified |
| Silantes | 2'O-Methyl-Adenosine Phosphoramidite | Benzoyl (Bz) | Not specified |
Note: The information in this table is based on data provided by the respective suppliers and may not reflect the results of direct comparative studies.
Key Performance Parameters for Comparison
The performance of a phosphoramidite reagent is primarily assessed by the following parameters:
-
Coupling Efficiency: This is the most critical parameter, as it determines the yield of the full-length oligonucleotide. A small decrease in coupling efficiency can lead to a significant reduction in the final product yield, especially for longer oligonucleotides.
-
Purity: The purity of the phosphoramidite reagent is crucial for the synthesis of high-quality oligonucleotides with minimal failure sequences and side products. Impurities can lead to unwanted modifications in the final product.
-
Stability: The stability of the phosphoramidite in solution on the synthesizer is important for consistent performance throughout the synthesis of multiple oligonucleotides. Degradation of the phosphoramidite can lead to lower coupling efficiencies.
Experimental Protocol for In-House Comparative Analysis
To facilitate an evidence-based selection of a 2'-O-Me-A phosphoramidite reagent, a standardized in-house comparison is recommended. The following protocol outlines a robust methodology for such an evaluation.
Objective
To quantitatively assess and compare the coupling efficiency and purity of oligonucleotides synthesized using 2'-O-Me-A phosphoramidites from different commercial suppliers.
Materials
-
2'-O-Me-A phosphoramidite reagents from a minimum of two different suppliers.
-
Automated DNA/RNA synthesizer.
-
Standard oligonucleotide synthesis reagents (e.g., activator, capping reagents, oxidizing agent, deblocking solution, anhydrous acetonitrile).
-
Solid support (e.g., CPG).
-
Test oligonucleotide sequence (e.g., a 20-mer with multiple adenosine (B11128) incorporations).
-
Cleavage and deprotection reagents.
-
High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer (MS).
Experimental Workflow
Caption: Workflow for in-house comparison of 2'-O-Me-A phosphoramidites.
Methodology
-
Reagent Preparation: Prepare fresh solutions of each 2'-O-Me-A phosphoramidite in anhydrous acetonitrile (B52724) according to the supplier's recommendations. Ensure all other synthesizer reagents are fresh and correctly installed.
-
Oligonucleotide Synthesis: Perform separate synthesis runs for each supplier's phosphoramidite using the same test sequence and synthesis protocol. It is recommended to perform each synthesis in duplicate or triplicate for statistical validity.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotides from the solid support and perform deprotection using standard protocols appropriate for the protecting groups used.
-
Analysis: Analyze the crude oligonucleotide product from each synthesis by HPLC to determine the percentage of the full-length product versus failure sequences (n-1, n-2, etc.). Confirm the identity of the full-length product by mass spectrometry.
-
Data Comparison: Calculate the average coupling efficiency for each phosphoramidite based on the HPLC data. A higher percentage of the full-length product corresponds to a higher average coupling efficiency.
Data Presentation
Summarize the quantitative results from the in-house comparison in a clearly structured table.
Table 2: Example of In-House Comparative Data
| Supplier | Average Coupling Efficiency (%) | Full-Length Product Purity (%) |
| Supplier A | [Insert experimental value] | [Insert experimental value] |
| Supplier B | [Insert experimental value] | [Insert experimental value] |
| Supplier C | [Insert experimental value] | [Insert experimental value] |
Logical Relationship of Quality to Outcome
The quality of the phosphoramidite reagent directly impacts the outcome of the oligonucleotide synthesis. This relationship can be visualized as follows:
Caption: The impact of phosphoramidite quality on synthesis outcome.
By conducting a thorough in-house evaluation, researchers can confidently select the 2'-O-Me-A phosphoramidite reagent that provides the optimal balance of performance and value for their specific application, ultimately contributing to the successful development of novel oligonucleotide-based therapeutics and research tools.
Validating the Biological Activity of 2'-O-methylated siRNA in Cell Culture: A Comparative Guide
Performance Comparison of siRNA Modifications
The choice of siRNA modification can significantly impact the outcome of an RNA interference experiment. The following table summarizes the key performance characteristics of unmodified, 2'-O-methylated, and 2'-F modified siRNAs based on published experimental data.
| Feature | Unmodified siRNA | 2'-O-methylated siRNA | 2'-Fluoro modified siRNA |
| On-Target Silencing Efficiency | High, but can be sequence-dependent. | Generally comparable to or slightly lower than unmodified siRNA. Full modification of the guide strand can significantly reduce activity.[1] | Similar or superior activity compared to unmodified controls.[2] |
| Off-Target Effects | Prone to off-target effects, primarily through seed region homology to unintended mRNAs.[3] | Significantly reduces off-target effects, especially when incorporated at position 2 of the guide strand.[3] | Can also reduce off-target effects, but the effect is position-dependent. |
| Nuclease Stability | Rapidly degraded by nucleases in serum and within cells.[2] | Enhanced resistance to nuclease degradation, leading to a longer half-life.[1][2] | Significantly increased stability against nucleases.[2] |
| Immune Stimulation | Can induce an innate immune response. | Reduces or abrogates the innate immune response. | Less immunostimulatory than unmodified siRNA.[2] |
| RISC Loading and Activity | Efficiently loaded into the RNA-induced silencing complex (RISC). | Can be efficiently loaded into RISC, but extensive modification may hinder activity.[1] | Well-tolerated by RISC, allowing for efficient loading and activity.[2] |
Experimental Validation of siRNA Activity
To validate the biological activity of 2'-O-methylated siRNA and compare its performance against other modifications, a series of well-controlled cell-based experiments are essential.
Signaling Pathway of RNA Interference
The following diagram illustrates the general mechanism of siRNA-mediated gene silencing, a process known as RNA interference (RNAi).
Caption: The RNA interference (RNAi) pathway, from siRNA processing to target mRNA degradation.
Experimental Workflow for siRNA Validation
A typical workflow for validating the biological activity of a novel or modified siRNA in cell culture involves several key steps, from experimental design to data analysis.
Caption: A generalized experimental workflow for validating siRNA activity in cell culture.
Detailed Experimental Protocols
The following protocols provide a framework for conducting siRNA validation experiments. Optimization for specific cell lines and targets is recommended.
siRNA Transfection Protocol
This protocol outlines the transient transfection of siRNA into a mammalian cell line (e.g., HeLa) using a lipid-based transfection reagent.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA stocks (unmodified, 2'-O-methylated, negative control, positive control)
-
6-well tissue culture plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For HeLa cells, this is typically 1-2 x 10^5 cells per well.
-
siRNA Preparation: On the day of transfection, dilute the siRNA stock to the desired final concentration (e.g., 10-50 nM) in Opti-MEM®. For a single well of a 6-well plate, prepare 125 µL of diluted siRNA.
-
Transfection Reagent Preparation: In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM®. For a single well, add 5 µL of RNAiMAX to 120 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 250 µL of the siRNA-lipid complex mixture drop-wise to each well containing cells and fresh complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for downstream analysis.
-
Negative Control: A non-targeting siRNA to assess non-specific effects of the transfection process.
-
Positive Control: An siRNA known to effectively silence a ubiquitously expressed gene (e.g., GAPDH) to confirm transfection efficiency.
-
Untransfected Control: Cells that do not receive any siRNA or transfection reagent to establish baseline gene expression.
-
Mock Transfection: Cells treated with the transfection reagent only (no siRNA) to control for any effects of the reagent itself.
Gene Expression Analysis by RT-qPCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection (e.g., 48 hours), lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target gene expression, normalized to the housekeeping gene and compared to the negative control.
Target Engagement Analysis by Luciferase Reporter Assay
A luciferase reporter assay can be used to specifically measure the ability of an siRNA to engage with its target sequence.[6][7]
Materials:
-
Reporter plasmid containing the target gene's 3' UTR (or the specific siRNA target sequence) downstream of a luciferase gene (e.g., firefly luciferase).
-
Control plasmid with a different reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Co-transfection: Co-transfect the cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and the siRNA of interest (unmodified, 2'-O-methylated, or controls).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. A decrease in the normalized luciferase activity in the presence of the target-specific siRNA indicates successful target engagement and silencing.
Conclusion
Validating the biological activity of 2'-O-methylated siRNA is a critical step in the development of effective RNAi strategies. By employing a systematic approach that includes direct comparisons with unmodified and other modified siRNAs, and by utilizing robust experimental protocols with appropriate controls, researchers can confidently assess the on-target efficacy and off-target profile of their siRNA candidates. The enhanced stability and reduced off-target effects of 2'-O-methylated siRNAs make them a valuable tool for a wide range of applications in molecular biology and drug development.
References
- 1. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. siRNA-induced Gene Silencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Usefulness of the Luciferase Reporter System to Test the Efficacy of siRNA | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling DMT-2'-O-Methyladenosine Phosphoramidite
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DMT-2'-O-Methyladenosine phosphoramidite (B1245037). Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of the compound.
Immediate Safety and Handling Precautions
DMT-2'-O-Methyladenosine phosphoramidite is a sensitive chemical that requires careful handling to prevent exposure and degradation. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] The use of appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE when handling this compound.[2]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Face Shield | Recommended when there is a splash hazard.[2] | |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[2] |
| Laboratory Coat | A laboratory coat must be worn.[2] | |
| Respiratory Protection | NIOSH-approved Respirator | Use if ventilation is inadequate or if dust is generated. An N95 or P1 type dust mask may be suitable.[2] |
| Self-contained Breathing Apparatus | Necessary in case of fire or major spills.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the work area, typically a fume hood, is clean and uncluttered. Have all necessary equipment and reagents, including anhydrous acetonitrile (B52724) for dissolution, readily available.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in the table above.
-
Compound Equilibration : Allow the container of this compound to warm to room temperature before opening. This prevents moisture condensation, which can degrade the compound.
-
Weighing and Dissolving : Conduct all weighing and dissolution procedures within the fume hood.[1] To minimize dust formation, handle the solid powder carefully.[4] Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration for use in oligonucleotide synthesis.[4]
-
Synthesis : Once dissolved, the solution is ready to be placed on the appropriate port of the DNA/RNA synthesizer.
-
Post-Handling : After use, tightly seal the container of the stock phosphoramidite and store it under the recommended conditions.[2] Thoroughly wash hands after handling the compound, even if gloves were worn.[2]
Storage and Stability
Proper storage is critical to maintain the chemical's integrity.
| Parameter | Condition |
| Temperature | -20°C is the recommended storage temperature.[2] |
| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere (e.g., argon).[2][3] |
| Container | Keep the container tightly sealed to prevent exposure to moisture and air.[2] |
| Incompatibilities | Store away from oxidizing agents and heat.[2][3] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation : Collect all solid and liquid waste containing the phosphoramidite in a designated, properly labeled, and sealed container.[1][2]
-
Deactivation : A common method for deactivating phosphoramidite waste is through controlled hydrolysis. This can be achieved by slowly adding the phosphoramidite solution to a 5% aqueous sodium bicarbonate solution with stirring.[1] This process converts the reactive phosphoramidite to a less reactive H-phosphonate. Allow the mixture to stir for at least 24 hours to ensure complete hydrolysis.[1]
-
Final Disposal : The resulting aqueous mixture should be transferred to a labeled hazardous waste container for aqueous chemical waste.[1] Arrange for disposal by a licensed chemical waste disposal company.[2] Do not dispose of the chemical into drains or the environment.[1][2]
Emergency First Aid Procedures
In the event of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek medical attention if irritation persists. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water.[3] Remove contaminated clothing. |
| Inhalation | Move the exposed person to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water.[3] Consult a physician.[3] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
